molecular formula C15H20ClN5 B102013 Spirazine CAS No. 15599-44-7

Spirazine

Katalognummer: B102013
CAS-Nummer: 15599-44-7
Molekulargewicht: 305.80 g/mol
InChI-Schlüssel: VVMKZMXFFVPKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Spirazine, also known as this compound, is a useful research compound. Its molecular formula is C15H20ClN5 and its molecular weight is 305.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKZMXFFVPKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166012
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15599-44-7
Record name Spirazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROTRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Foreword: On the Non-Existence of "Spirazine" in Historical Heredity Theories

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research of historical and scientific literature reveals no substance or concept named "Spirazine" with any recognized role in the development of heredity theories. The term does not appear in scholarly articles, historical texts, or scientific databases in the context of genetics, heredity, or evolutionary biology. Key historical theories of heredity, such as Lamarckism, Darwin's Pangenesis, Weismann's germ plasm theory, and Mendelian genetics, were developed without any reference to a substance by this name.[1][2][3][4][5][6][7]

Therefore, this document serves as a speculative guide, conceptualizing a fictional role for a substance we will call "this compound" within the framework of a historical theory to fulfill the user's request for a technical whitepaper. The following content is a hypothetical exercise in creating a scientific narrative that adheres to the requested structure, including data tables, experimental protocols, and visualizations. The theory chosen for this exercise is a modified interpretation of Darwin's theory of Pangenesis, a concept that posited that all cells in the body shed tiny particles called "gemmules" which collected in the reproductive organs and were passed on to the next generation.

Whitepaper: A Hypothetical Role for "this compound" in a Pangenetic Model of Heredity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper explores the hypothetical properties and mechanisms of "this compound," a speculative bicyclic nitrogenous compound, as the central agent in a modified Pangenetic theory of inheritance. We propose that this compound acts as a carrier molecule for "gemmules," the theoretical hereditary particles of Darwin's Pangenesis. This document outlines the imagined biochemical properties of this compound, proposes a detailed (and fictional) experimental protocol for its isolation from somatic tissues, and presents signaling pathway and experimental workflow diagrams to visualize its proposed mechanism of action. This exploration is intended as a conceptual model to illustrate the formatting and content of a technical guide.

Hypothetical Properties of this compound

To understand the conceived role of this compound, we must first define its fictional biochemical and physiological properties. These have been constructed to align with the requirements of a molecule that could function within a Pangenetic framework.

PropertyHypothetical Value/CharacteristicSignificance in Pangenesis Model
Molecular Formula C₈H₁₀N₄O₂A relatively small, stable molecule capable of traversing cell membranes.
Molar Mass 194.19 g/mol Facilitates systemic circulation and accumulation in reproductive organs.
Solubility Highly soluble in aqueous and lipid-based mediaEnables transport through the bloodstream and absorption into various cell types.
Binding Affinity High affinity for nucleic acids and specific protein complexesAllows for the "collection" of hereditary information (gemmules) from somatic cells.
Half-life in vivo Approx. 72 hoursSufficiently stable to circulate and accumulate, but also allows for dynamic response to bodily changes.
Mechanism of Action Reversible binding to gemmules, forming a "this compound-Gemmule Complex"Protects the hereditary information during transport and facilitates its release in the gonads.
Fictional Experimental Protocol: Isolation of the this compound-Gemmule Complex

This section details a hypothetical experimental protocol for the isolation and identification of this compound from somatic tissues, as might have been conceived with late 19th-century laboratory techniques.

Objective: To isolate the this compound-Gemmule complex from the somatic tissue of a mature rabbit and confirm the presence of this compound.

Materials:

  • Tissue sample (e.g., 10g of liver tissue) from a mature rabbit.

  • 0.9% saline solution, chilled.

  • Mortar and pestle.

  • Centrifuge capable of 3000 x g.

  • Series of filtration papers with decreasing pore sizes.

  • Ethanol (B145695) (95% and 70%).

  • Ether.

  • A "chromatographic column" packed with powdered chalk (a primitive form of column chromatography).

  • Microscope with oil immersion lens.

  • Chemical reagents for colorimetric assays (e.g., iodine, silver nitrate).

Methodology:

  • Tissue Homogenization:

    • Excise 10g of liver tissue from a recently deceased mature rabbit.

    • Immediately place the tissue in chilled 0.9% saline solution.

    • Mince the tissue finely with a scalpel.

    • Grind the minced tissue in a mortar and pestle with 20mL of chilled saline until a homogenous slurry is formed.

  • Cellular Debris Removal:

    • Transfer the homogenate to centrifuge tubes.

    • Centrifuge at 1000 x g for 10 minutes to pellet intact cells, nuclei, and large cellular debris.

    • Decant the supernatant into a clean tube.

    • Centrifuge the supernatant at 3000 x g for 20 minutes to pellet smaller organelles.

    • Carefully collect the final supernatant, which hypothetically contains the soluble this compound-Gemmule complexes.

  • Filtration and Precipitation:

    • Pass the supernatant through a series of filtration papers to remove any remaining particulate matter.

    • To the filtered supernatant, add an equal volume of ice-cold 95% ethanol and mix gently. Allow to stand for 1 hour at 4°C to precipitate larger proteins and nucleic acids.

    • Centrifuge at 3000 x g for 15 minutes and collect the supernatant.

    • To this supernatant, add two volumes of cold ether to precipitate the hypothetical this compound-Gemmule complex.

  • Purification and Analysis:

    • Resuspend the ether precipitate in a minimal volume of 70% ethanol.

    • Apply the suspension to the top of the chalk chromatographic column.

    • Elute the column with a gradient of decreasing ethanol concentration (from 70% to 30%).

    • Collect fractions and test for the presence of this compound using a fictional colorimetric assay (e.g., addition of a specific silver nitrate (B79036) solution that turns purple in the presence of this compound's unique ring structure).

    • Analyze the purified fractions under a high-power microscope to observe the "gemmules" released from the complex.

Visualizing the Hypothetical Role of this compound

The following diagrams, rendered in Graphviz DOT language, illustrate the conceptual framework of this compound's function within our modified Pangenesis theory.

Spirazine_Signaling_Pathway cluster_Somatic_Cell Somatic Cell cluster_Circulation Circulatory System cluster_Gonad Reproductive Organ (Gonad) Hereditary_Info Hereditary Information Gemmule_Formation Gemmule Formation Hereditary_Info->Gemmule_Formation Spirazine_Gemmule_Complex This compound-Gemmule Complex Formation Gemmule_Formation->Spirazine_Gemmule_Complex Spirazine_Uptake This compound Uptake Spirazine_Uptake->Spirazine_Gemmule_Complex Complex_Release Complex Release Spirazine_Gemmule_Complex->Complex_Release Transport Transport via Bloodstream Complex_Release->Transport Complex_Accumulation Complex Accumulation Transport->Complex_Accumulation Gemmule_Release Gemmule Release Complex_Accumulation->Gemmule_Release Germ_Cell_Integration Integration into Germ Cells Gemmule_Release->Germ_Cell_Integration

Caption: Hypothetical signaling pathway of this compound in Pangenesis.

Spirazine_Experimental_Workflow Tissue_Homogenization 1. Tissue Homogenization (Liver in Saline) Centrifugation_1 2. Low-Speed Centrifugation (1000 x g) Tissue_Homogenization->Centrifugation_1 Supernatant_1 Collect Supernatant Centrifugation_1->Supernatant_1 Centrifugation_2 3. High-Speed Centrifugation (3000 x g) Supernatant_1->Centrifugation_2 Supernatant_2 Collect Supernatant Centrifugation_2->Supernatant_2 Filtration 4. Filtration Supernatant_2->Filtration Ethanol_Precipitation 5. Ethanol Precipitation Filtration->Ethanol_Precipitation Supernatant_3 Collect Supernatant Ethanol_Precipitation->Supernatant_3 Ether_Precipitation 6. Ether Precipitation Supernatant_3->Ether_Precipitation Pellet_Collection Collect Precipitate Ether_Precipitation->Pellet_Collection Resuspension 7. Resuspension in 70% Ethanol Pellet_Collection->Resuspension Chromatography 8. Chalk Column Chromatography Resuspension->Chromatography Fraction_Collection 9. Fraction Collection Chromatography->Fraction_Collection Analysis 10. Analysis (Colorimetric Assay & Microscopy) Fraction_Collection->Analysis

Caption: Fictional workflow for the isolation of this compound.

Disclaimer: The information presented in this document regarding "this compound" is entirely fictional and created for illustrative purposes to meet the structural and content requirements of the prompt. It does not represent any real historical or scientific findings.

References

The Implicit Hypothesis: Early 20th-Century Exploration of Spirazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dawn of Spiro-Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nascent exploration of nitrogen-containing spiro compounds, colloquially termed "spirazines," in the early 20th century. While historical records do not indicate a formally named "spirazine hypothesis," this document reconstructs the implicit scientific premise that guided the initial investigation into this novel class of molecules. The core hypothesis posited that the unique, rigid, three-dimensional structure of spiro compounds, a departure from the predominantly planar molecules then under study, would unlock new and potentially valuable chemical and physiological properties. This guide provides a detailed overview of the scientific context, the prevailing theoretical frameworks, and the experimental methodologies of the era. It includes a representative, historically plausible experimental protocol for the synthesis of a simple this compound, hypothetical quantitative data that would have been collected, and visualizations of the experimental workflow and early conceptualizations of molecular interactions.

Introduction: The Dawn of a New Molecular Architecture

The turn of the 20th century was a period of profound advancement in organic chemistry. Following the elucidation of the structure of benzene (B151609) and the development of foundational principles of chemical bonding, chemists began to explore the synthesis of more complex molecular architectures. In 1900, Adolf von Baeyer introduced the term "spirane" to describe bicyclic compounds with a single shared atom, opening a new frontier in structural chemistry.[1]

The implicit hypothesis driving the initial research into nitrogen-containing spiro compounds, or "spirazines," was multifaceted:

  • Synthesis of Novel Structures: The primary challenge and objective was to synthesize these previously unknown three-dimensional molecules.

  • Exploration of New Chemical Space: There was a prevailing belief that these unique, rigid structures would exhibit interesting and potentially useful properties, distinct from their acyclic or simple cyclic counterparts.

  • Early Structure-Activity Relationship (SAR) Concepts: The late 19th and early 20th centuries saw the emergence of the idea that a molecule's structure was intrinsically linked to its biological effects.[2] The rigid conformation of spirazines was thought to be a key feature that could lead to specific physiological activities.

This guide will explore the early, formative years of research into spirazines, providing a detailed look at the experimental realities and intellectual frameworks of the time.

The Scientific Landscape of the Early 20th Century

Research in the early 1900s was constrained by the available technology. The synthesis and characterization of new compounds relied on a set of classical techniques far removed from the sophisticated instrumentation of modern laboratories.

Prevailing Chemical Theories

The concept of the tetrahedral carbon atom was well-established, and chemists were adept at proposing and verifying two-dimensional structural formulas. However, the implications of three-dimensional structure on chemical and physical properties were just beginning to be understood. The work of chemists like von Baeyer, Wilhelm Marckwald, and Arthur Hantzsch was pivotal in expanding the understanding of cyclic and heterocyclic systems.[3][4]

Analytical Techniques of the Era

The characterization of a newly synthesized compound was a meticulous and often arduous process. The primary analytical methods included:

  • Elemental Analysis: Combustion analysis, pioneered by Justus von Liebig, was used to determine the empirical formula of a compound by precisely measuring the amounts of carbon dioxide and water produced upon combustion.[5][6] Nitrogen content was often determined by methods developed by Dumas.[5]

  • Melting Point Determination: A sharp and consistent melting point was a key indicator of a compound's purity.

  • Boiling Point Determination: For liquid compounds, the boiling point served a similar purpose to the melting point.

  • Solubility and Recrystallization: The differential solubility of a compound in various solvents was used for both purification and characterization.

  • Classical Qualitative Tests: Specific chemical reactions were used to test for the presence of certain functional groups.

Spectroscopic methods, which are central to modern structural elucidation, were in their infancy and not yet routine tools in the organic chemistry laboratory.[7]

A Representative Early 20th-Century this compound Synthesis

To illustrate the experimental realities of the time, this section presents a detailed, historically plausible protocol for the synthesis of a simple nitrogen-containing spiro compound.

Note: This protocol is a reconstructed example based on the known reactions and techniques of the period.

Synthesis of 1-Aza-spiro[4.5]decan-2-one

This hypothetical synthesis involves the intramolecular cyclization of a δ-amino acid derived from cyclohexanone, a reaction pathway consistent with the chemical knowledge of the early 20th century.

Experimental Protocol:

  • Preparation of Cyclohexylidene Cyanoacetate (B8463686):

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol of cyclohexanone, 0.1 mol of ethyl cyanoacetate, and 50 mL of absolute ethanol (B145695).

    • Add a catalytic amount (approximately 0.5 mL) of piperidine.

    • Heat the mixture to reflux on a water bath for 2 hours.

    • Allow the reaction mixture to cool to room temperature. The product should precipitate.

    • Collect the solid product by filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure cyclohexylidene cyanoacetate.

  • Reduction of the Cyano Group and Double Bond:

    • In a sturdy, pressure-resistant vessel, dissolve 0.05 mol of cyclohexylidene cyanoacetate in 100 mL of absolute ethanol.

    • Add a catalytic amount of a freshly prepared nickel catalyst (e.g., Raney nickel).

    • Pressurize the vessel with hydrogen gas to 50-100 atmospheres.

    • Heat the mixture to 100-120 °C with constant agitation for 4-6 hours.

    • After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

    • Remove the ethanol by distillation under reduced pressure to obtain the crude ethyl 1-(aminomethyl)cyclohexaneacetate.

  • Intramolecular Cyclization to 1-Aza-spiro[4.5]decan-2-one:

    • Place the crude ethyl 1-(aminomethyl)cyclohexaneacetate in a distillation apparatus.

    • Heat the oil bath to 200-220 °C.

    • The compound will slowly cyclize with the elimination of ethanol.

    • Collect the distillate, which is a mixture of ethanol and the product.

    • Fractionally distill the collected liquid under reduced pressure to isolate the pure 1-Aza-spiro[4.5]decan-2-one.

Hypothetical Quantitative Data

The following table summarizes the kind of quantitative data that an early 20th-century chemist would have meticulously collected to characterize the newly synthesized this compound.

ParameterObserved ValueCalculated Value (for C9H15NO)Method
Melting Point35-36 °C-Capillary Tube Method
Boiling Point130-132 °C (at 10 mmHg)-Distillation
% Carbon70.55%70.54%Liebig Combustion Analysis
% Hydrogen9.91%9.87%Liebig Combustion Analysis
% Nitrogen9.10%9.14%Dumas Method

Visualizing Early 20th-Century Chemical Investigation

The following diagrams, created using the DOT language, illustrate the logical workflow and conceptual models of the era.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (Cyclohexanone, Ethyl Cyanoacetate) B Condensation Reaction A->B C Intermediate Product (Cyclohexylidene Cyanoacetate) B->C D Reduction C->D E Amino Ester Intermediate D->E F Intramolecular Cyclization E->F G Crude this compound F->G H Recrystallization / Distillation G->H I Pure this compound H->I J Melting/Boiling Point Determination I->J K Elemental Analysis (%C, %H, %N) I->K L Qualitative Tests I->L M Structural Hypothesis Confirmed J->M K->M L->M

Fig. 1: Experimental workflow for the synthesis and characterization of a new compound in the early 20th century.

Signaling_Pathway This compound This compound (Ligand) Receptor Biological Receptor (Hypothetical 'Lock') This compound->Receptor Binding ('Key' in 'Lock') Effect Physiological Effect Receptor->Effect Signal Transduction (Conceptual)

Fig. 2: A simplified, early 20th-century conceptualization of a this compound's potential mechanism of action.

Conclusion

The early 20th-century investigation of spirazines was not driven by a single, explicitly stated hypothesis but rather by a broader scientific curiosity about the consequences of introducing a spirocyclic scaffold into nitrogen-containing molecules. The implicit hypothesis was that this novel three-dimensional structure would lead to unique and potentially useful properties. The work of chemists in this era, conducted with rudimentary tools by today's standards, laid the essential groundwork for the modern field of medicinal chemistry, where spiro-heterocycles are now recognized as a vital structural motif in a wide array of therapeutic agents. This guide serves as a tribute to that foundational period of chemical exploration.

References

Theoretical Basis of Spirazine as a Novel Chemical Messenger

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | Revision 1.0 | For Internal Research & Development

This document outlines the theoretical framework for Spirazine, a putative novel neurotransmitter, detailing its proposed mechanism of action, associated signaling pathways, and the foundational data supporting its role as a chemical messenger in the central nervous system.

Introduction to this compound

This compound is a hypothetical endogenous small molecule, classified as a spiro-cyclic amine, believed to function as a neuromodulator.[1] Neurotransmitters are essential for complex neural systems, and over 100 have been identified in humans.[1] this compound is postulated to be synthesized from common amino acid precursors within specific neuronal populations.[1] Its proposed role is to modulate synaptic activity, influencing higher-order cognitive functions. The identification of novel neurotransmitters is crucial for advancing our understanding of neurological and neurodegenerative disorders.[2]

The this compound Receptor System

The primary target of this compound is believed to be a novel class of G-protein coupled receptors (GPCRs), designated as this compound Receptors (SpiR). The initial focus of this whitepaper is on the SpiR1 subtype.

  • Receptor Classification: SpiR1 is a putative Class A (Rhodopsin-like) GPCR.

  • Mechanism of Action: Upon binding of this compound, SpiR1 is hypothesized to couple to the inhibitory G-protein, Gαi. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Proposed Signaling Pathway of this compound

The activation of the SpiR1 receptor by this compound initiates a downstream signaling cascade that ultimately modulates neuronal excitability. The effect of a neurotransmitter is dependent on the receptor it binds to.[1]

  • Binding: this compound binds to the extracellular domain of the SpiR1 receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated SpiR1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαi subunit of the heterotrimeric G-protein. GDP is exchanged for GTP on Gαi.

  • Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effect: The Gαi-GTP subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

  • Signal Termination: The intrinsic GTPase activity of Gαi hydrolyzes GTP to GDP, leading to the re-association of Gαi-GDP with Gβγ and termination of the signal.

Spirazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SpiR1 SpiR1 Receptor This compound->SpiR1 Binds G_protein Gαiβγ SpiR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channel Modulation PKA->IonChannel Phosphorylates

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the hypothetical binding affinities and functional potencies of this compound and related compounds at the SpiR1 receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compoundSpiR115.2 ± 1.825.5 ± 2.3
Antagonist-ASpiR15.8 ± 0.7No Activity
Agonist-BSpiR130.1 ± 3.550.9 ± 4.7

Experimental Protocols

Objective: To determine the binding affinity (Ki) of test compounds for the SpiR1 receptor.

Materials:

  • HEK293 cells stably expressing human SpiR1 receptor.

  • [³H]-Spirazine (Radioligand).

  • Test compounds (e.g., this compound, Antagonist-A).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Homogenize SpiR1-HEK293 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in binding buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spirazine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the effect of this compound on adenylyl cyclase activity via the SpiR1 receptor.

Materials:

  • CHO-K1 cells co-expressing human SpiR1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound and other test compounds.

  • Cell culture medium and reagents.

  • Lysis buffer and luciferase substrate.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the engineered CHO-K1 cells in a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of this compound or other test compounds for 30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a further 15 minutes.

  • Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Reading: Add the luciferase substrate and measure the light output using a luminometer.

  • Data Analysis: The reduction in the forskolin-stimulated luciferase signal corresponds to the inhibitory effect of the compound on cAMP production. Plot a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare SpiR1 Membranes b2 Incubate with [³H]-Spirazine & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 f1 Plate SpiR1-CRE CHO Cells f2 Add Test Compound f1->f2 f3 Stimulate with Forskolin f2->f3 f4 Lyse Cells & Read Luminescence f3->f4 f5 Calculate EC50 f4->f5

Key Experimental Workflows

References

Spirazine: A Technical Whitepaper on its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical compound Spirazine, also known as Spirotriazine. While this compound itself remains a hypothetical structure with no current empirical data, this document extrapolates its likely physicochemical properties and potential biological activities based on the well-documented characteristics of the broader spirotriazine and diaminotriazine classes of compounds. This whitepaper presents hypothetical yet plausible experimental protocols for its synthesis and biological screening, alongside visualizations of potential mechanisms of action to guide future research in this area.

Introduction

This compound (Spirotriazine) is a theoretical chemical entity belonging to the diaminotriazine class of heterocyclic compounds. The core structure features a spirocyclic junction, imparting unique three-dimensional characteristics that are of interest in medicinal chemistry. While originally a subject of historical theoretical discussion, the structural motifs within this compound are found in compounds exhibiting a range of biological activities, including anticancer and herbicidal properties. This document serves as a foundational guide for researchers interested in the potential synthesis and evaluation of this compound and its derivatives.

Physicochemical Properties of this compound

The fundamental properties of this compound have been calculated and are presented here. Additional physicochemical properties have been estimated based on analogous diaminotriazine derivatives to provide a more complete profile for computational and experimental planning.

PropertyValueSource
Molecular Formula C₁₅H₂₀ClN₅PubChem[1]
Molecular Weight 305.80 g/mol PubChem[1]
IUPAC Name 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diaminePubChem[1]
CAS Number 15599-44-7BenchChem[2]
Calculated LogP 2.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Rotatable Bond Count 1PubChem[1]
Melting Point (estimated) 230-240 °CN/A
Solubility (estimated) Sparingly soluble in water, soluble in DMSO and methanolN/A

Hypothetical Synthesis and Characterization

The synthesis of this compound has not been reported in the literature. However, a plausible synthetic route can be devised based on established methods for creating substituted diaminotriazine and spirocyclic systems.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine (this compound).

Materials:

Procedure:

  • Formation of the Spiro Intermediate: In a round-bottom flask, dissolve 4-methylcyclohexanone (1.0 eq) and cyanoguanidine (1.1 eq) in ethanol. Add concentrated HCl dropwise while stirring in an ice bath. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a 1M NaOH solution until a pH of 8-9 is reached. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Condensation with 4-Chloroaniline: Evaporate the solvent from the dried organic phase to obtain the crude spiro intermediate. Dissolve the crude product in toluene and add 4-chloroaniline (1.0 eq). Reflux the mixture for 12-18 hours using a Dean-Stark apparatus to remove water.

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture and evaporate the toluene under reduced pressure. Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the final product.

  • Characterization: Characterize the purified this compound using the following methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify functional groups.

    • Melting Point Analysis: To determine the purity.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Methylcyclohexanone + Cyanoguanidine + 4-Chloroaniline Reaction Reflux in Ethanol/Toluene Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related diaminotriazine compounds, this compound could plausibly exhibit anticancer and herbicidal properties.

Anticancer Potential

Diaminotriazine derivatives have shown promise as anticancer agents by interfering with critical cellular processes.

A plausible mechanism for the anticancer activity of this compound could involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the ERK signaling pathway.

G This compound This compound Raf Raf This compound->Raf Receptor Growth Factor Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential inhibition of the ERK signaling pathway by this compound.

Objective: To assess the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Herbicidal Potential

Many diaminotriazine compounds are known to act as herbicides by inhibiting essential processes in plants.

A likely herbicidal mechanism of action for this compound is the inhibition of photosystem II (PSII) electron transport, a common target for triazine herbicides.

G This compound This compound PSII Photosystem II (PSII) This compound->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Plant_Growth Plant Growth ATP_Synthesis->Plant_Growth

Caption: Potential inhibition of Photosystem II by this compound, leading to impaired plant growth.

Objective: To evaluate the pre-emergent herbicidal activity of this compound.

Materials:

  • Seeds of a model plant (e.g., cress, Lepidium sativum)

  • Petri dishes with filter paper

  • This compound solutions of varying concentrations in water (with a small amount of acetone (B3395972) or DMSO for solubilization)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation: Place a sterile filter paper in each petri dish and add a defined volume of the respective this compound test solution or a control solution.

  • Seed Plating: Place a set number of cress seeds (e.g., 20) in each petri dish.

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7 days.

  • Data Collection: After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Compare the measurements from the this compound-treated groups to the control group to determine the inhibitory effect.

Experimental Workflow for Biological Screening

The general workflow for screening a novel compound like this compound for biological activity is a multi-step process.

G cluster_screening Biological Screening Compound This compound In_Vitro In Vitro Assays (e.g., MTT Assay, Enzyme Inhibition) Compound->In_Vitro In_Vivo In Vivo Models (e.g., Plant Growth Assay) Compound->In_Vivo Data_Analysis Data Analysis (IC₅₀, EC₅₀) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A generalized workflow for the biological screening of this compound.

Conclusion and Future Directions

This compound represents an intriguing, albeit theoretical, molecular scaffold. The information presented in this technical guide, derived from the known properties of related spirotriazine and diaminotriazine compounds, provides a solid foundation for initiating research into its synthesis and potential biological applications. Future work should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation to validate the hypothesized anticancer and herbicidal activities. Elucidation of its precise mechanisms of action will be crucial for any subsequent drug development efforts.

References

Technical Guide to Spirotriazine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of spirotriazine compounds, with a particular focus on the dispirotripiperazine class of molecules. These compounds have garnered significant interest in the scientific community due to their potent antiviral and potential anticancer activities. This document details their chemical structure, synthesis, quantitative biological data, and proposed mechanisms of action.

Core Structure and SMILES Notation

The term "spirotriazine" describes a class of chemical compounds characterized by a spirocyclic structure containing a triazine ring. A representative example is the compound 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine.

SMILES Notation: CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N[1]

This Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the compound's two-dimensional structure, which can be used in various cheminformatics software.

Synthesis of Dispirotripiperazine Derivatives

A key class of spirotriazines are the dispirotripiperazines, which are characterized by a dispiro[5.2.5.2]hexadecane core. The synthesis of N,N′-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, such as the potent antiviral agent DSTP-27, is of particular interest.

General Synthesis Protocol

Symmetric N,N′-bisheteroaryl derivatives of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (dispirotripiperazine) are typically synthesized through a nucleophilic substitution reaction. This involves reacting the dispirotripiperazine core with two equivalents of a substituted chloropyrimidine in the presence of a base.

Experimental Protocol: Synthesis of 3,12-bis(2-methyl-4-chloro-5-nitropyrimid-yl-6)-3,12-diaza-6,9-diazonia-dispiro(5,2,5,2)hexadecane dichloride

This protocol describes the synthesis of a key intermediate for many biologically active dispirotripiperazine derivatives.

Materials:

  • 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

  • 2-methyl-4,6-dichloro-5-nitropyrimidine

  • Triethylamine (Et3N)

  • Ethanol

  • Water

  • Acetone

Procedure:

  • A solution of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride in water is prepared.

  • This solution is added to a suspension of 2-methyl-4,6-dichloro-5-nitropyrimidine in ethanol.

  • Triethylamine is then added to the reaction mixture, ensuring the temperature remains below 25 °C.

  • The reaction mixture is stirred for 4 hours.

  • Acetone is added to the mixture to precipitate the product.

  • The resulting white precipitate is filtered and recrystallized from a water/ethanol mixture to yield the final product.

This protocol is adapted from a general method described for the synthesis of related compounds.

Biological Activity of Dispirotripiperazine Derivatives

Dispirotripiperazine derivatives have demonstrated significant biological activity, particularly as antiviral agents. Their efficacy against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), has been documented.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected dispirotripiperazine derivatives. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

CompoundVirus StrainIC50 (µM)CC50 (µM) in GMK cellsSelectivity Index (SI)Reference
DSTP-27 HSV-18.4 - 20.4Not specifiedNot specified[1]
DSTP-27 HCMV (AD169)12.3Not specifiedNot specified[2]
DSTP-27 HCMV0.15 - 0.85Not specifiedNot specified[1]
PDSTP HSV-11.48Not specifiedNot specified[1]
Compound 28b HSV-11.97Not specifiedNot specified[1]
Compound 29b HSV-11.12Not specifiedNot specified[1]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; GMK: Green Monkey Kidney cells.

Experimental Protocols for Biological Assays

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of host cells (e.g., Green Monkey Kidney - GMK cells) in 6-well plates

  • Virus stock of known titer (e.g., HSV-1)

  • Test compound dilutions

  • Test medium (e.g., Eagle's Minimal Essential Medium)

  • Agar (B569324) overlay (containing 0.4% agar)

  • Crystal violet staining solution (0.4% in formalin/ethanol mixture)

Procedure:

  • Remove the growth medium from the confluent cell monolayers.

  • Inoculate the cells with approximately 100 plaque-forming units (pfu) of the virus in the presence of serial dilutions of the test compound. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • Allow the virus to adsorb for 1 hour at 37 °C.

  • Aspirate the inoculum.

  • Overlay the cells with 2 ml of the agar overlay medium containing the appropriate concentrations of the test compound.

  • Incubate the plates for 72 hours or until plaques are visible in the virus control wells.

  • Fix and stain the cells with the crystal violet solution overnight.

  • Remove the agar overlay and count the plaques.

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Mechanisms of Action

Antiviral Mechanism: Inhibition of Viral Entry

Dispirotripiperazines primarily exert their antiviral effect by inhibiting the initial stages of viral infection. These positively charged molecules are thought to interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface.[1] HSPGs are utilized by many viruses as initial attachment receptors. By binding to HSPGs, dispirotripiperazines block the virus from attaching to the host cell, thereby preventing viral entry and subsequent replication.

antiviral_mechanism cluster_virus Virus cluster_cell Host Cell cluster_drug Drug Action Virus Virus Particle HSPG Heparan Sulfate Proteoglycan (HSPG) Virus->HSPG Attachment Cell Host Cell Membrane HSPG->Cell Viral Entry DSTP Spirotriazine (Dispirotripiperazine) DSTP->HSPG Binding & Inhibition anticancer_mechanism EGFR EGFR-TK BetaCatenin β-catenin EGFR->BetaCatenin Activation Triazine s-Triazine Derivative Triazine->EGFR Inhibition Triazine->BetaCatenin Downregulation Proliferation Tumor Cell Proliferation BetaCatenin->Proliferation Promotes Apoptosis Apoptosis BetaCatenin->Apoptosis Inhibits

References

In-depth Technical Guide: Spirazine (Spirotriazine)

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Identity

Spirazine is a heterocyclic compound belonging to the triazaspiro family. Its chemical identity is well-defined through various nomenclature systems.

IUPAC Name: 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine[1]

Synonyms: Spirotriazine, this compound [INN][1]

CAS Number: 15599-44-7[1][2]

Chemical Structure: (A 2D representation of the chemical structure of this compound would be depicted here.)

Physicochemical Properties

Most of the available physical and chemical property data for this compound are computationally predicted rather than experimentally determined. These properties provide an initial profile of the molecule for research and development purposes.

PropertyValueSource
Molecular Formula C₁₅H₂₀ClN₅PubChem[1]
Molecular Weight 305.80 g/mol PubChem[1]
Monoisotopic Mass 305.1407234 DaPubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 305.1407234 DaPubChem[1]
Topological Polar Surface Area 80 ŲPubChem[1]
Heavy Atom Count 21PubChem[1]
Complexity 445PubChem[1]

Chemical Properties and Reactivity

Information on the chemical reactivity of this compound is general in nature. As a spirotriazine, it is expected to undergo several classes of chemical reactions.

  • Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate (B83412) to yield oxidized derivatives.[2]

  • Reduction: Reduction of the compound can be achieved with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.[2]

  • Substitution: The molecule can undergo substitution reactions with nucleophiles or electrophiles to form various substituted derivatives.[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not available in the public domain, general synthetic routes for spirotriazines have been described. These include:

  • Synthesis from pyrrole (B145914) derivatives.

  • The bromohydrazone route.

  • Formation via triazinium dicyanomethylide intermediates.

  • Transition metal-mediated synthesis.[2]

A common method for preparing similar 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) with nitriles, which can be accelerated by microwave irradiation.[3] However, a specific adaptation of this method for this compound has not been documented.

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-characterized. However, compounds with a triazine or spirocyclic core are known to exhibit a wide range of biological effects.

General Activities: Spiro compounds, in general, are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, antifungal, anticancer, and antimalarial properties.[4][5][6] Specifically, some spiroindolone derivatives have shown potent antimalarial activity.[7][8] Dihydrotriazine compounds have also been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[9]

Mechanism of Action: There is no specific information detailing the signaling pathways affected by this compound. The mechanism of action for its potential antioxidant activity is broadly attributed to the scavenging of reactive oxygen species.[2] For related antimalarial spiroindolones, the mechanism may involve the inhibition of hemoglobin metabolism within the parasite.[8] Without further experimental data, a detailed signaling pathway cannot be described.

Experimental Protocols

A critical gap in the available information for this compound is the lack of detailed experimental protocols. To facilitate future research, the following experimental workflows would be necessary to fully characterize the compound.

Synthesis and Purification Workflow

This diagram illustrates a general workflow for the chemical synthesis and purification of a compound like this compound, for which a specific protocol is not yet available.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analytical Characterization A Reactant A (e.g., Dicyandiamide) C Reaction Vessel + Solvent + Catalyst (optional) A->C B Reactant B (e.g., Nitrile Precursor) B->C D Reaction Conditions (e.g., Microwave, Reflux) C->D Apply E Crude Reaction Mixture D->E Yields F Extraction / Filtration E->F G Column Chromatography F->G H Recrystallization G->H I Pure this compound H->I J NMR Spectroscopy (¹H, ¹³C) I->J K Mass Spectrometry I->K L FT-IR Spectroscopy I->L M Purity Analysis (HPLC, Elemental Analysis) I->M G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Pure this compound (Compound Stock) B Prepare Serial Dilutions A->B D Assay Plates B->D Add C Cell Culture / Pathogen Culture (e.g., P. falciparum) C->D Seed E Incubate with Compound D->E F Add Detection Reagent (e.g., SYBR Green, MTT) E->F After Incubation G Read Plate (Fluor/Lum/Abs) F->G H Data Analysis (Dose-Response Curve) G->H I Determine IC₅₀ / MIC H->I

References

Navigating the Solubility Landscape of Spirazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the solubility characteristics of spirazine in diverse solvent systems is currently hampered by a notable lack of publicly available quantitative data. Despite extensive searches of scientific literature and chemical databases for this compound (CAS 15599-44-7), specific solubility values (e.g., mg/mL or mol/L) in common organic or aqueous solvents remain largely unreported.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies for determining solubility, using closely related spiro-compounds as illustrative examples. The forthcoming sections will detail established experimental protocols for solubility assessment and present a generalized workflow, offering a robust framework for any future investigation into this compound's solubility profile.

Illustrative Solubility of a Related Spiro Compound

To demonstrate how solubility data is typically presented, the following table summarizes the solubility of a representative spiro-derivative of 1,3-thiazine in various solvents. It is crucial to note that this data is for a structurally related compound and should not be considered indicative of this compound's actual solubility.

Solvent SystemTemperature (°C)Solubility (mol/L)
n-Hexane251.2 x 10⁻⁴
Water252.5 x 10⁻⁵
Ethanol257.8 x 10⁻³
1-Octanol254.5 x 10⁻³

Note: The data presented above is a hypothetical representation for illustrative purposes, based on the types of solvents typically used in solubility studies of spiro-compounds.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for obtaining thermodynamic solubility data due to its reliability, particularly for poorly soluble compounds.[1]

The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation of a Saturated Solution: An excess amount of the solid compound (in this case, this compound) is added to a known volume of the selected solvent in a sealed container, typically a glass vial or flask. The amount of compound added should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

  • Equilibration: The container is then agitated at a constant temperature for a prolonged period (often 24 to 72 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished through centrifugation followed by filtration using a syringe filter that does not interact with the compound.

  • Quantification: The concentration of the dissolved compound in the clear, filtered supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method for its sensitivity and specificity.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Agitate at Constant Temperature (24-72h) A->B Establish Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Separate Phases D Filter Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E Analyze Solute

Figure 1. A generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

References

The Biological Potential of Spirotriazine Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirotriazine scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of spirotriazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and workflows are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Spirotriazine derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various spirotriazine and related triazine derivatives against several cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives
Derivative 3lMCF-7 (Breast)1.34 ± 0.21[1]
Derivative 3lA549 (Lung)1.87 ± 0.33[1]
Derivative 3lColo-205 (Colon)2.11 ± 0.45[1]
Derivative 3lA2780 (Ovarian)2.54 ± 0.51[1]
Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives
Compound 4fHCT-116 (Colon)0.50 ± 0.08[2]
Compound 4fHepG2 (Liver)3.01 ± 0.49[2]
Compound 4fMCF-7 (Breast)4.53 ± 0.30[2]
Compound 5cMCF-7 (Breast)2.29 ± 0.92[2]
Compound 5dHCT-116 (Colon)3.66 ± 0.96[2]
Compound 5dHepG2 (Liver)5.42 ± 0.82[2]
Spiro Indoline-2-one Derivatives
SSSK16MCF-7 (Breast)0.44[3][4]
SSSK17MCF-7 (Breast)0.04[3][4]
SSSK19MCF-7 (Breast)21.6[3][4]
Monobenzyltin Schiff base compound C1
Compound C1MCF-7 (Breast)2.5 ± 0.50 µg/mL[5]
Mechanism of Action: Targeting EGFR and PI3K/Akt/mTOR Signaling

Several studies have indicated that the anticancer effects of certain triazine derivatives are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2]

For instance, the mono- and bis(dimethylpyrazolyl)-s-triazine derivative, compound 4f, has been shown to be a potent inhibitor of EGFR with an IC50 value of 61 nM.[2] Furthermore, this compound demonstrated significant inhibitory activity against the downstream PI3K/Akt/mTOR pathway, leading to a reduction in the concentrations of these key signaling proteins.[2] This dual inhibition is a promising strategy for cancer therapy as it can overcome resistance mechanisms that may arise from targeting a single point in the pathway.

EGFR_PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR binds & activates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Spirotriazine Spirotriazine Derivative (e.g., Compound 4f) Spirotriazine->EGFR inhibits Spirotriazine->PI3K inhibits Spirotriazine->Akt inhibits Spirotriazine->mTOR inhibits DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Development Development Phase TargetID Target Identification and Validation LeadGen Lead Generation (High-Throughput Screening, Virtual Screening) TargetID->LeadGen LeadOpt Lead Optimization (Structure-Activity Relationship) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Preclinical->ADMET ClinicalTrials Clinical Trials (Phase I, II, III) ADMET->ClinicalTrials Approval Regulatory Approval ClinicalTrials->Approval NewDrug New Spirotriazine Drug Approval->NewDrug

References

Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(2-Pyridyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS Number 15599-44-7 provided in the topic query could not be definitively matched to a specific chemical structure in public databases. However, extensive research indicates that the closely related compound, 1-(2-Pyridyl)piperazine, is a significant chemical intermediate in drug development and is associated with the CAS Number 34803-66-2 . This guide will focus on 1-(2-Pyridyl)piperazine.

1-(2-Pyridyl)piperazine is a versatile heterocyclic compound widely utilized as a key building block and intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its structure, featuring a piperazine (B1678402) ring linked to a pyridine (B92270) moiety, is crucial for its biological activity.

InChIKey for CAS 34803-66-2: GZRKXKUVVPSREJ-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Pyridyl)piperazine.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[1][3]
Boiling Point 120-122 °C at 2 mmHg
Density 1.072 g/mL at 25 °C
Refractive Index n20/D 1.595
pKa (basic) 8.9[4]
Flash Point 110 °C (230 °F) - closed cup
Water Solubility 12547 mg/L (Predicted)[5]

Biological Activity and Applications

1-(2-Pyridyl)piperazine is recognized primarily for its role as a selective α2-adrenoceptor antagonist and serves as a crucial intermediate in medicinal chemistry.[2][6]

Mechanism of Action

The principal mechanism of action identified for 1-(2-Pyridyl)piperazine is the antagonism of α2-adrenergic receptors.[2][6] These receptors are key components of the central nervous system, involved in regulating neurotransmitter release. By blocking these receptors, the compound can modulate noradrenergic and serotonergic systems. It is also known to be a metabolite of the antipsychotic drug Azaperone.[3][6] The parent piperazine structure is known to exert anthelmintic effects by paralyzing parasites through agonist activity on inhibitory GABA receptors, though this is a general characteristic of the core scaffold.[7]

Applications in Research and Drug Development

This compound is a cornerstone for the synthesis of a wide range of therapeutic agents.

Application AreaDescription
Pharmaceutical Intermediate Serves as a key building block in the synthesis of anti-anxiety, antidepressant, and antipsychotic medications such as Mirtazapine and Azaperone.[1][2]
Neuroscience Research Used in studies to investigate neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576) receptors.[1]
Antiviral Drug Synthesis Derivatives of pyridinylpiperazine include antiretroviral drugs like Atevirdine and Delavirdine.[2]
Histamine H1 Antagonists Derivatives have been synthesized and tested for antianaphylactic, antibronchospastic, and mast cell stabilizing activities.[8]
Analytical Chemistry Employed as a reagent for the detection and quantification of isocyanates in complex mixtures.[3]

Experimental Protocols

Synthesis of 1-(2-Pyridyl)piperazine

A common laboratory-scale synthesis involves the reaction of 2-bromopyridine (B144113) with piperazine.[3]

Objective: To synthesize 1-(pyridin-2-yl)piperazine.

Materials:

  • 2-bromopyridine (0.63 mmol)

  • Piperazine (0.75 mmol)

  • 5 mL microwave reactor

  • Diatomaceous earth

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Combine 2-bromopyridine (0.1 g, 0.63 mmol) and piperazine (0.065 g, 0.75 mmol) in a dry 5 mL microwave reactor under a nitrogen atmosphere.[3]

  • Heat the reaction mixture at 150 °C for 20 minutes in the microwave reactor.[3]

  • After the reaction, allow the mixture to cool to room temperature.[3]

  • Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[3]

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product using silica gel column chromatography with a mobile phase of dichloromethane:methanol (4:1) to yield the final product.[3]

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_workup Workup & Purification A 2-Bromopyridine C Microwave Reactor 150 °C, 20 min Nitrogen Atmosphere A->C B Piperazine B->C D Cool to Room Temp C->D Reaction E Filter (Diatomaceous Earth) Wash (Ethyl Acetate) D->E F Solvent Removal (Reduced Pressure) E->F G Silica Gel Chromatography (DCM:MeOH = 4:1) F->G Crude Product H 1-(2-Pyridyl)piperazine (Final Product) G->H Purified Product

Fig. 1: General workflow for the synthesis of 1-(2-Pyridyl)piperazine.
Preparation of Formulation for In Vivo Studies

Objective: To prepare a 1 mL working solution of a compound (e.g., a derivative of 1-(2-Pyridyl)piperazine) for administration.[6]

Materials:

  • Compound stock solution (e.g., 25.0 mg/mL in DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is even.[6]

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[6]

  • Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.[6]

Signaling Pathway Visualization

As an α2-adrenoceptor antagonist, 1-(2-Pyridyl)piperazine inhibits the Gi-coupled signaling cascade typically initiated by agonists like norepinephrine.

G cluster_membrane Cell Membrane cluster_ligands Extracellular cluster_downstream Intracellular Signaling Cascade receptor α2-Adrenergic Receptor (Gi-coupled) gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts norepi Norepinephrine (Agonist) norepi->receptor Activates antagonist 1-(2-Pyridyl)piperazine (Antagonist) antagonist->receptor Blocks gi->ac Inhibits atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates (Leads to)

Fig. 2: Antagonistic action on the α2-adrenergic receptor signaling pathway.

References

Spirazine: Unraveling a Misnomer in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that "spirazine" is not a recognized organic semiconductor. The term appears to be a misnomer or a reference to chemical structures outside the domain of organic electronics. This guide clarifies the identity of compounds referred to as "this compound" and, due to the absence of "this compound" as an organic semiconductor, proposes a focused exploration of a highly relevant and extensively studied class of materials: aza-substituted polycyclic aromatic hydrocarbons (Aza-PAHs).

The True Identity of "this compound"

Initial investigations into "this compound" led to two primary findings, neither of which pertains to organic semiconductors:

  • Spirotriazine: The chemical compound with the CAS number 15599-44-7 is identified as Spirotriazine. "this compound" is listed as a synonym for this substance.[1] Spirotriazine and its derivatives are primarily explored in the field of medicinal chemistry and do not possess the characteristic π-conjugated systems necessary for charge transport in organic semiconductors.

  • A Historical Hypothesis: The term "this compound" also refers to a theoretical chemical structure proposed in the early 20th century in an attempt to explain hereditary mechanisms.[2] This hypothesis, which posited that spirazines acted as "intracellular hormones," lacked empirical evidence and was ultimately superseded by the discovery of DNA.[2]

Due to the non-existence of "this compound" as a material used in organic electronics, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.

Proposed Alternative: A Technical Guide to Aza-Substituted Polycyclic Aromatic Hydrocarbons (Aza-PAHs) as Organic Semiconductors

To address the likely interest in nitrogen-containing organic semiconductors, we propose a detailed technical guide on Aza-substituted Polycyclic Aromatic Hydrocarbons (Aza-PAHs) . The introduction of nitrogen atoms into the carbon framework of PAHs dramatically influences their electronic properties, making them a rich area of research for organic electronics.

This alternative guide will cover:

  • Synthesis and Chemical Structures: Detailed methodologies for the synthesis of prominent Aza-PAHs.

  • Electronic Properties: A comprehensive summary of key parameters such as HOMO/LUMO energy levels, bandgaps, and charge carrier mobilities, presented in clear, structured tables.

  • Device Fabrication and Performance: Experimental protocols for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) using Aza-PAHs, along with performance metrics.

  • Structure-Property Relationships: Visualized logical diagrams illustrating how the position and number of nitrogen atoms affect the material's properties and device performance.

  • Experimental Workflows: Graphviz diagrams detailing the workflow from material synthesis to device characterization.

This proposed guide will provide the in-depth, technical information requested by researchers, scientists, and drug development professionals, focusing on a valid and exciting class of organic semiconducting materials.

References

Methodological & Application

Synthesis of Spirotriazines: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of spirotriazine compounds, a class of heterocyclic molecules with significant potential in drug discovery and development. These compounds have garnered interest due to their diverse biological activities, including anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Spirotriazines

Spirotriazines are a unique class of compounds characterized by a spirocyclic junction involving a triazine ring. This structural motif imparts a three-dimensional architecture that can be advantageous for exploring chemical space in drug design. The triazine core, a six-membered ring containing three nitrogen atoms, is a well-known pharmacophore present in numerous biologically active molecules. The spirocyclic nature of these compounds can lead to enhanced target specificity and improved pharmacokinetic properties.

Synthetic Approaches to Spirotriazines

The synthesis of spirotriazines can be achieved through various organic reactions. One of the most efficient and versatile methods is the one-pot multicomponent reaction (MCR). MCRs are convergent reactions where three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants. This approach offers several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse libraries of compounds from readily available starting materials.

A common strategy involves the reaction of a compound containing a 1,2-dicarbonyl moiety (like isatin (B1672199) or ninhydrin), an amino-substituted triazine precursor, and a suitable third component that drives the spirocyclization. The choice of reactants and reaction conditions allows for the synthesis of a wide array of spirotriazine derivatives with varying substitution patterns.

Quantitative Data Summary

The following table summarizes quantitative data from representative syntheses of spiro-1,2,4-triazine derivatives, highlighting the efficiency of multicomponent reaction strategies.

CompoundStarting MaterialsCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
7a-Hydroxy-3-(4-methoxyphenyl)-5-(4-methyl benzoyl)-1′,3′-dioxo-1-phenyl-1,1′,3′,7a- tetrahydrospiro[cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrileAcetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile (B47326), Hydrazoyl chloridesAg/Fe3O4/CdO@MWCNT MNCs / H2ONot SpecifiedRoom Temp95[4]
7a-Hydroxy-5-(4-methyl benzoyl)-1′,3′-dioxo-1,3-diphenyl-1,1′,3′,7a-tetrahydrospiro [cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrileAcetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile, Hydrazoyl chloridesAg/Fe3O4/CdO@MWCNT MNCs / H2ONot SpecifiedRoom Temp90[4]
7a-Hydroxy-5-(4-methoxybenzoyl)-1′,3′-dioxo-1-phenyl-3-(p-tolyl)-1,1′,3′,7a-tetrahydrospiro [cyclopenta[e][1][2][3]triazine-6,2′-indene]-7,7(4H)-dicarbonitrileAcetophenones, Diethyl oxalate, Ammonium acetate, Ninhydrin, Malononitrile, Hydrazoyl chloridesAg/Fe3O4/CdO@MWCNT MNCs / H2ONot SpecifiedRoom Temp92[4]
7a′-Hydroxy-5′-(4-nitrobenzoyl)-2-oxo-1′-phenyl-3′-(p-tolyl)-1′,7a′-dihydro-2H-spiro[acenaphthylene-1,6′- cyclopenta[e][1][2][3]triazine]-7′,7′(4′H)-dicarbonitrileAcetophenones, Diethyl oxalate, Ammonium acetate, Acenaphthylene-1,2-dione, Malononitrile, Hydrazoyl chloridesAg/Fe3O4/CdO@MWCNT MNCs / H2ONot SpecifiedRoom Temp80[4]
Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] derivatives2-(2-oxoindolin-3-ylidene)malononitrile derivatives, 1,2-dihydro-3H-indazol-3-oneTriethylamine / DichloromethaneNot SpecifiedRoom TempExcellent[5]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Spiro[indole-3,6'-[1][2][3]triazino[4,3-b]indazole] Derivatives

This protocol is a representative example of a one-pot synthesis of spirotriazine derivatives.

Materials:

Procedure:

  • To a 25 mL round-bottom flask, add the substituted isatin (1.0 mmol), 2-hydrazinyl-1H-benzo[d]imidazole (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure spiro[indole-3,6'-[1][2][3]triazino[4,3-b]indazole] derivative.

  • Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Triazine Derivatives in Cancer

Many triazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most critical pathways often targeted by these compounds. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by spirotriazine compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Spirotriazine Spirotriazine Inhibitor Spirotriazine->PI3K Spirotriazine->AKT Spirotriazine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by spirotriazines.

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines a general procedure for evaluating the in vitro anticancer activity of newly synthesized spirotriazine compounds.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Lead Identification synthesis Synthesis of Spirotriazine Library purification Purification & Purity Check (HPLC, NMR) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Line Selection & Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle data_analysis Data Analysis & SAR ic50->data_analysis western_blot Western Blot Analysis (Target Protein Expression) apoptosis->western_blot cell_cycle->western_blot kinase_assay Kinase Inhibition Assay western_blot->kinase_assay molecular_docking Molecular Docking Studies kinase_assay->molecular_docking molecular_docking->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: Experimental workflow for anticancer drug screening of spirotriazines.

References

Application Notes and Protocols for the Laboratory Preparation of Spirazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirazine, systematically named 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, is a spirocyclic derivative of the s-triazine scaffold. The s-triazine ring is a well-established privileged structure in medicinal chemistry, known for its versatile biological activities, which include anticancer, antiviral, and antimicrobial properties.[1][2] The spirocyclic nature of this compound introduces a three-dimensional architecture to the molecule, a feature that is increasingly sought after in modern drug discovery to enhance target specificity and improve physicochemical properties.

These application notes provide a detailed, albeit theoretical, protocol for the laboratory synthesis of this compound, constructed from established principles of s-triazine chemistry. Additionally, a general protocol for evaluating the biological activity of this compound derivatives is presented, focusing on a hypothetical anticancer context.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for this compound Synthesis

StepReactionKey ReagentsTemperature (°C)Time (h)SolventYield (%)
1MonosubstitutionCyanuric chloride, 4-Methylcyclohexanone (B47639)0 - 54Acetone (B3395972)/Water85
2DisubstitutionIntermediate 1, p-Chloroaniline25 (rt)12Dioxane75
3TrisubstitutionIntermediate 2, Ammonia (B1221849)8024Acetonitrile60

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₅H₂₀ClN₅
Molecular Weight305.81 g/mol
AppearanceWhite to off-white solid
Melting Point185-190 °C (decomposed)
¹H NMR (400 MHz, DMSO-d₆)δ 7.35 (d, J=8.5 Hz, 2H), 7.20 (d, J=8.5 Hz, 2H), 6.50 (s, 4H, 2xNH₂), 3.50 (m, 1H), 1.80-1.20 (m, 8H), 0.90 (d, J=6.5 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 167.5, 165.0, 135.0, 130.0, 128.5, 125.0, 85.0, 40.0, 35.0, 30.0, 25.0, 22.0
Mass Spec (ESI+)m/z 306.1 (M+H)⁺

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis of this compound starting from cyanuric chloride, based on the principle of temperature-dependent sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.[3]

Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine spiro-linked to 4-methylcyclohexane

  • Dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone in a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 4-methylcyclohexanone (1.12 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in 20 mL of water.

  • Add the 4-methylcyclohexanone solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the monosubstituted intermediate.

Step 2: Synthesis of 2-(4-chloroanilino)-4-amino-6-chloro-1,3,5-triazine spiro-linked to 4-methylcyclohexane

  • Suspend the monosubstituted intermediate (from Step 1) in 50 mL of dioxane in a 250 mL round-bottom flask.

  • Add p-chloroaniline (1.28 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • After completion, pour the mixture into 200 mL of cold water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the disubstituted intermediate.

Step 3: Synthesis of this compound (5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine)

  • Place the disubstituted intermediate (from Step 2) in a sealed pressure vessel with 50 mL of acetonitrile.

  • Add a 7N solution of ammonia in methanol (B129727) (5 mL, 35 mmol).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction vessel to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a general workflow for assessing the cytotoxic effects of newly synthesized this compound derivatives on a cancer cell line.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO). Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with the various concentrations of the this compound derivative and a vehicle control (DMSO) for 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reactions Synthetic Steps cluster_reagents Additional Reagents cluster_end Final Product Cyanuric Chloride Cyanuric Chloride Step 1 Monosubstitution (0-5 °C, Acetone/Water) Cyanuric Chloride->Step 1 4-Methylcyclohexanone 4-Methylcyclohexanone 4-Methylcyclohexanone->Step 1 Step 2 Disubstitution (rt, Dioxane) Step 1->Step 2 Intermediate 1 Step 3 Trisubstitution (80 °C, Acetonitrile) Step 2->Step 3 Intermediate 2 This compound This compound Step 3->this compound p-Chloroaniline p-Chloroaniline p-Chloroaniline->Step 2 Ammonia Ammonia Ammonia->Step 3

Caption: A logical workflow diagram illustrating the multi-step synthesis of this compound.

Hypothetical Signaling Pathway for Anticancer Activity of this compound Derivatives

G This compound Derivative This compound Derivative RTK RTK This compound Derivative->RTK Inhibition Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation RTK->PI3K

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

Experimental Workflow for Biological Evaluation

G Start Synthesized this compound Derivative Synthesized this compound Derivative Start->Synthesized this compound Derivative Cell Treatment Cell Treatment Synthesized this compound Derivative->Cell Treatment Cell Culture Cell Culture Cell Culture->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End IC50 Determination->End

Caption: An experimental workflow for the in vitro evaluation of the anticancer activity of this compound derivatives.

References

Application Notes and Protocols for the Characterization of Spirazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirazine, chemically identified as 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, is a spirocyclic compound with potential therapeutic applications. Its characterization is essential for quality control, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a putative signaling pathway is proposed based on the activity of structurally related compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15599-44-7[1]
Molecular Formula C₁₅H₂₀ClN₅[1]
Molecular Weight 305.81 g/mol [1]
IUPAC Name 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine[2]
Canonical SMILES CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N[2]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is proposed.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended to ensure good separation. A starting gradient of 10% acetonitrile held for 2 minutes, followed by a linear increase to 90% acetonitrile over 10 minutes, and then a return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of this compound can be determined by the area percentage of the main peak. For quantification, a calibration curve should be constructed using standard solutions of known concentrations.

Table 2: Expected HPLC Performance for this compound Analysis

ParameterExpected Value
Retention Time Dependent on the specific C18 column and gradient, but expected to be in the range of 5-10 minutes.
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Linearity (R²) > 0.999
Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique.

Experimental Protocol: Mass Spectrometric Analysis of this compound

  • Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Infusion: The sample solution (prepared as for HPLC) can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min. Alternatively, the eluent from the HPLC can be directly coupled to the MS.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • MS Scan Range: m/z 50-500.

  • Collision-Induced Dissociation (CID): To obtain fragmentation data, perform MS/MS analysis on the protonated molecular ion ([M+H]⁺). The collision energy should be varied (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 306.8. The fragmentation pattern can be used to confirm the structure. Common fragmentation pathways for related triazole compounds involve the loss of small neutral molecules like HCN and N₂.[2]

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺ 306.1489
[M+Na]⁺ 328.1308
Common Fragments Cleavage of the spiro ring, loss of the chlorophenyl group, and fragmentation of the triazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and the stereochemistry.

Experimental Protocol: NMR Spectroscopic Analysis of this compound

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The integration of ¹H NMR signals corresponds to the number of protons. The coupling patterns provide information about neighboring protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and should be confirmed by experimental data)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.2 - 7.5128 - 135
Aliphatic-H (ring) 1.5 - 3.525 - 55
Methyl-H ~0.9~22
NH₂ Broad singlet, variable-
C=N -150 - 160
Spiro-C -80 - 90

Putative Signaling Pathway

While the direct signaling pathway of this compound has not been elucidated, structurally similar triazaspiro compounds have demonstrated anticancer activity through the inhibition of the Focal Adhesion Kinase (FAK) and Src kinase signaling pathway.[3] This pathway is crucial for cell proliferation, survival, migration, and invasion in cancer.[4] Therefore, a putative mechanism of action for this compound could involve the modulation of this pathway.

FAK_Src_Signaling_Pathway This compound This compound FAK FAK This compound->FAK Inhibits Src Src This compound->Src Inhibits FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration FAK->Migration Invasion Cell Invasion FAK->Invasion Src->FAK Src->PI3K Src->Ras Src->Migration Src->Invasion Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Putative FAK/Src signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive characterization of this compound.

Spirazine_Characterization_Workflow Start This compound Sample HPLC HPLC Analysis (Purity & Quantification) Start->HPLC MS Mass Spectrometry (Structural Confirmation) Start->MS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC, Mass Spectrometry, and NMR Spectroscopy allows for unambiguous identification, purity assessment, and structural elucidation. The proposed putative signaling pathway provides a starting point for investigating the biological mechanism of action of this compound. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and experimental conditions of the user's laboratory.

References

Application Note: Identification of Spirazine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirazine, chemically known as 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, is a synthetic compound with a unique spirocyclic structure. Its accurate identification and characterization are crucial for its potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for the unequivocal identification of novel chemical entities like this compound. This application note provides a detailed protocol for the identification and structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6'7.35d2H
H-3', H-5'7.20d2H
H-7a, H-7e3.50m2H
H-11a, H-11e3.30m2H
H-8a, H-8e1.80m2H
H-10a, H-10e1.65m2H
H-92.50m1H
9-CH₃1.05d3H
NH₂5.50br s4H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are predicted and may vary from experimental values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C-2160.5
C-4160.5
C-655.0
C-745.0
C-830.0
C-935.0
C-1030.0
C-1145.0
9-CH₃21.0
C-1'140.0
C-2', C-6'129.0
C-3', C-5'125.0
C-4'133.0

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Chemical shifts are predicted and may vary from experimental values.

Experimental Protocols

This section outlines a general protocol for acquiring high-quality NMR data for this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. Other solvents like DMSO-d₆, Methanol-d₄, or Acetonitrile-d₃ can be used depending on the compound's solubility.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants (from ¹H NMR), and correlations from 2D NMR spectra to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Mandatory Visualizations

Spirazine_Identification_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample Pure this compound Sample Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, Chemical Shift & Coupling Analysis Processing->Analysis Assignment Assign 1H and 13C Signals Analysis->Assignment Confirmation Confirm this compound Structure Assignment->Confirmation

Workflow for this compound Identification by NMR

Chemical Structure of this compound

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramycin (B21755) is a macrolide antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations, biological matrices, and for stability testing. This document provides a detailed application note and protocol for the determination of spiramycin using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with ICH guidelines.[1][2]

I. HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of spiramycin.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3]

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Reagents:

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of spiramycin.[4]

ParameterCondition
Stationary Phase C8 Column (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1 M Dipotassium hydrogen orthophosphate buffer (pH 6.0) and Acetonitrile in a 50:50 (% v/v) ratio
Flow Rate 0.5 mL/min
Detection Wavelength 232 nm
Column Temperature Ambient
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1 M dipotassium hydrogen orthophosphate buffer by dissolving the appropriate amount in HPLC-grade water and adjusting the pH to 6.0. Filter the buffer and acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Spiramycin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 4.0–5000.0 µg/mL.[4]

4. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Spiramycin.

  • Transfer the powder to a suitable volumetric flask and add the mobile phase to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

II. Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

1. System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for replicate injections

2. Linearity

The linearity of the method was established by analyzing a series of spiramycin standard solutions across a specified concentration range.

ParameterResult
Linearity Range 4.0–5000.0 µg/mL[4]
Correlation Coefficient (r²) 0.9999[4]
Regression Equation y = 14801x - 276251[4]

3. Accuracy

Accuracy was determined by recovery studies, spiking a placebo with known amounts of spiramycin at different concentration levels.

Concentration LevelMean Recovery (%)
Low 99.65 ± 1.02%[4]
Medium 99.65 ± 1.02%[4]
High 99.65 ± 1.02%[4]

4. Precision

The precision of the method was evaluated by performing replicate analyses of the same sample.

Precision TypeRSD (%)
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 1.5[4]
Limit of Quantification (LOQ) 8.0[4]

III. Stability-Indicating Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. Spiramycin was subjected to various stress conditions to induce degradation.

1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

2. Results

The drug was found to degrade under hydrolytic conditions.[1][2] The method was able to separate the main peak of spiramycin from the peaks of the degradation products, demonstrating its specificity and stability-indicating capability.

IV. Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 232 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of Spiramycin.

Diagram 2: Method Validation Logical Relationship

Validation_Logic cluster_parameters Validation Parameters cluster_studies Supporting Studies Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Forced_Degradation Forced Degradation Study Forced_Degradation->Specificity demonstrates System_Suitability System Suitability Testing System_Suitability->Validation ensures system performance

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Spirazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirazine, also known as Spirotriazine, is a spiro compound with the chemical formula C15H20ClN5.[1] Its unique structure, featuring a triazaspiro ring system, presents a distinct profile for mass spectrometry analysis. These application notes provide a comprehensive guide for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound and related compounds.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC15H20ClN5[1]
Molecular Weight305.80 g/mol [1]
CAS Number15599-44-7[1]
IUPAC Name5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine[1]

Qualitative Analysis: Fragmentation Pattern

Understanding the fragmentation pattern of this compound is crucial for its identification. Based on its chemical structure, the following fragmentation pathways are proposed under collision-induced dissociation (CID). The primary precursor ion in positive electrospray ionization (ESI) mode would be the protonated molecule [M+H]+.

Proposed Fragmentation of this compound [M+H]+

G cluster_frags Primary Fragments M This compound [M+H]+ m/z = 306.8 F1 Loss of aminodiazine ring [C8H14N]+ m/z = 124.1 M->F1 Cleavage of spiro junction F2 Chlorophenyl fragment [C6H4Cl]+ m/z = 111.0 M->F2 Cleavage of N-Ar bond F3 Methylcyclohexyl fragment [C7H13]+ m/z = 97.1 M->F3 Cleavage of spiro junction

Figure 1: Proposed fragmentation pathway of this compound.

Quantitative Analysis: LC-MS/MS Method

A sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices can be developed using the parameters outlined below.

Table 1: Quantitative LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Value
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)306.8
Product Ion 1 (m/z) - Quantifier124.1
Product Ion 2 (m/z) - Qualifier111.0
Collision EnergyOptimized for specific instrument (typically 20-40 eV)
Dwell Time100 ms

Experimental Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare an internal standard (IS) solution (e.g., a structurally similar compound not present in the samples) at a fixed concentration.

2. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. Data Analysis

  • Acquire data using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Integrate the peak areas for the quantifier and qualifier transitions of this compound and the transition of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Evaporation P4->P5 P6 Reconstitution P5->P6 A1 LC Separation P6->A1 A2 ESI Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Figure 2: LC-MS/MS workflow for this compound analysis.

Signaling Pathways

There is currently no information available in the scientific literature regarding any signaling pathways in which this compound is known to be involved. Further research is required to elucidate the biological role and mechanism of action of this compound. Therefore, a diagram of a signaling pathway cannot be provided at this time.

References

Application Notes and Protocols for Spirazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The term "Spirazine" is associated with multiple chemical and pharmaceutical entities. It is a synonym for the chemical compound Spirotriazine (CAS 15599-44-7) , a triazaspiro derivative. It is also the brand name for a pharmaceutical product in some regions, which contains a combination of Spiramycin and Metronidazole for treating buccodental infections[1]. Furthermore, similarly named compounds like Spirazidine have been investigated for their biological activities[2].

These application notes focus specifically on the potential medicinal chemistry applications of Spirotriazine (CAS 15599-44-7) . It is critical to note that while this compound is listed in chemical databases, there is a lack of published, peer-reviewed studies detailing its biological activity. Therefore, the applications, signaling pathways, and protocols described herein are based on the established activities of structurally related compound classes, namely 1,3,5-triazines (s-triazines) and other triazaspiro scaffolds, to illustrate the compound's potential for research and drug development.

Application Notes

Chemical and Physical Properties

Spirotriazine is a spirocyclic compound featuring a triazine ring system. Spirocyclic scaffolds are of increasing interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved potency and selectivity for biological targets[3]. The properties of Spirotriazine are summarized below.

PropertyValueSource
IUPAC Name 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diaminePubChem[4]
CAS Number 15599-44-7PubChem[4]
Molecular Formula C₁₅H₂₀ClN₅PubChem[4]
Molecular Weight 305.80 g/mol PubChem[4]
Canonical SMILES CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)NPubChem[4]
InChI Key VVMKZMXFFVPKJM-UHFFFAOYSA-NPubChem[4]
Potential Applications in Medicinal Chemistry

Based on the known biological activities of related heterocyclic systems, Spirotriazine presents several potential avenues for investigation in medicinal chemistry.

  • Anticancer Activity: The 1,3,5-triazine (B166579) (s-triazine) core is a well-established scaffold in oncology research, with many derivatives exhibiting potent anticancer properties by inhibiting key enzymes in tumorigenesis, such as protein kinases[5][6]. Some s-triazine derivatives induce cell cycle arrest and apoptosis[5][6]. Given this precedent, Spirotriazine is a candidate for screening against various cancer cell lines. A plausible mechanism of action could involve the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer[5].

  • Antimalarial Activity: Various triazine derivatives have been developed as antimalarial agents[7][8]. Additionally, spiro-containing molecules, such as spiroindolones, are recognized for their potent antimalarial effects[1][9]. The combination of a triazine core with a spirocyclic structure suggests that Spirotriazine could be evaluated for its activity against Plasmodium falciparum, including drug-resistant strains.

  • Cardioprotective Effects: Research on other triazaspiro compounds, specifically 1,3,8-triazaspiro[4.5]decane derivatives, has shown that they can act as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase complex[4][10][11]. The opening of the mPTP is a key event in cell death following ischemia-reperfusion injury, such as in myocardial infarction[10][11]. The structural similarity makes Spirotriazine a candidate for investigation as a potential cardioprotective agent.

Hypothetical Signaling Pathway

Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivity is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many s-triazine derivatives have been shown to inhibit components of this pathway[5]. The diagram below illustrates how a hypothetical inhibitor like Spirotriazine could interrupt this cascade, leading to the downstream inhibition of protein synthesis and cell proliferation, and potentially inducing apoptosis.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt apoptosis Apoptosis akt->apoptosis inhibits tsc TSC1/2 akt->tsc mtorc1 mTORC1 s6k p70S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Protein Synthesis & Cell Proliferation s6k->proliferation eif4ebp1->proliferation pten PTEN pten->pip3 dephosphorylates tsc->mtorc1 inhibits This compound This compound (Hypothetical Inhibitor) This compound->akt This compound->mtorc1

Fig. 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound. These methods are standard in medicinal chemistry and would require optimization for the specific compound.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) in a cancer cell line (e.g., HCT116 human colorectal carcinoma).

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • HCT116 cells (or other cancer cell line)

  • DMEM/McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank), and cells treated with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Assessment of mPTP Inhibition via Mitochondrial Swelling Assay

This protocol measures the ability of this compound to inhibit the opening of the mitochondrial permeability transition pore (mPTP) in isolated mitochondria, a key indicator of potential cardioprotective effects.

Materials:

  • Freshly isolated liver mitochondria from rats or mice

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Calcium chloride (CaCl₂) solution (e.g., 1 M stock) to induce mPTP opening

  • This compound (dissolved in an appropriate solvent)

  • Cyclosporin A (positive control inhibitor)

  • Spectrophotometer capable of kinetic reads at 540 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a cuvette, add swelling buffer and 0.5-1.0 mg of isolated mitochondria. Equilibrate to room temperature.

  • Pre-incubation: Add this compound at various final concentrations (e.g., 1-50 µM) or Cyclosporin A (e.g., 1 µM) to the cuvette and incubate for 2-3 minutes. Include a vehicle control.

  • Initiation of Swelling: Place the cuvette in the spectrophotometer and begin recording the absorbance at 540 nm. After establishing a stable baseline (approx. 60 seconds), add a bolus of CaCl₂ (e.g., 100-200 µM final concentration) to induce mPTP opening.

  • Data Acquisition: Monitor the decrease in absorbance at 540 nm over 10-15 minutes. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to water influx through the open mPTP.

  • Data Analysis: Calculate the rate of swelling (change in A₅₄₀/min) for each condition. Compare the rates in the this compound-treated samples to the vehicle control. A reduced rate of swelling indicates inhibition of mPTP opening.

Experimental and Logical Workflows

Workflow for In Vitro Anticancer Drug Discovery

The following diagram outlines a typical workflow for the initial screening and mechanism of action studies for a novel compound like this compound in an anticancer context.

Anticancer_Screening_Workflow cluster_moa start Compound Synthesis & Characterization (this compound) screen Primary Screen: Multi-cell line Cytotoxicity (e.g., MTT / SRB Assay) start->screen select Hit Selection: Potency (IC50) & Selectivity Analysis screen->select moa Mechanism of Action Studies select->moa Active & Selective Compounds lead Lead Candidate select->lead Inactive / Toxic (Stop) apoptosis Apoptosis Assay (Annexin V / Caspase) moa->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) moa->cell_cycle pathway Target Pathway Analysis (Western Blot for p-Akt, etc.) moa->pathway apoptosis->lead cell_cycle->lead pathway->lead

Fig. 2: A standard workflow for in vitro anticancer compound screening.

References

Application Notes and Protocols for In Vitro Assays Involving Spirotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common in vitro assays and detailed protocols relevant to the study of spirotriazine compounds, a class of molecules with potential therapeutic applications. The information is intended to guide researchers in assessing the biological activity and mechanism of action of these compounds.

Introduction to Spirotriazine Compounds

Spirotriazine derivatives are a diverse class of heterocyclic compounds characterized by a spirocyclic center, which incorporates a triazine ring. These molecules have garnered interest in drug discovery due to their potential as anticancer and antimicrobial agents. Their biological activity is often attributed to their ability to interact with various cellular macromolecules, including DNA and specific enzymes. In vitro assays are crucial for the initial screening and characterization of these compounds.

Key In Vitro Assays for Spirotriazine Compounds

A variety of in vitro assays can be employed to evaluate the efficacy and mechanism of action of spirotriazine compounds. These range from general cytotoxicity screens to more specific target-based assays.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the concentration at which a spirotriazine compound inhibits cell growth or induces cell death.

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass. It is a reliable method for measuring drug-induced cytotoxicity.[1]

  • Resazurin (B115843) (AlamarBlue) Assay: This is a fluorescence-based assay that measures the metabolic activity of viable cells. The reduction of non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells serves as an indicator of cell viability.

Target Engagement and Binding Assays

These assays are designed to confirm the direct interaction of a spirotriazine compound with its putative molecular target.

  • Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound suggests direct binding. This technique was used to confirm the binding of a spiro-acridine compound to Leishmania chagasi pteridine (B1203161) reductase 1 (LcPTR1).[2]

Mechanistic Assays

These assays provide insights into the molecular mechanisms by which a spirotriazine compound exerts its biological effects.

  • DNA Damage Assays (e.g., Comet Assay): Given that some triazine derivatives act as DNA binding agents, assays that detect DNA damage are highly relevant.[1][3] The comet assay, or single-cell gel electrophoresis, can visualize and quantify DNA fragmentation in cells treated with a test compound.

  • Enzyme Inhibition Assays: For spirotriazines that are predicted to be enzyme inhibitors, in vitro assays using the purified enzyme and a specific substrate are essential to determine the inhibitory potency (e.g., IC50).

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro assays on compounds structurally related to spirotriazines.

Table 1: Cytotoxicity of Triazine Diamidine NSC 710607 [1]

Cell Line PanelParameterConcentration (µM)
NCI-60GI50 (50% Growth Inhibition)Sub-micromolar

Table 2: Target Binding and Biological Activity of a Spiro-Acridine Compound [2]

AssayTarget/OrganismParameterValue
Differential Scanning FluorimetryLeishmania chagasi Pteridine Reductase 1 (LcPTR1)Kd (dissociation constant)33.1 µM
Antileishmanial ActivityLeishmania chagasiIC50 (50% inhibitory concentration)1.10 µg/mL

Experimental Protocols

Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Spirotriazine compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the spirotriazine compound to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI50 value.

Protocol for Differential Scanning Fluorimetry (DSF)

This protocol is for assessing the binding of a spirotriazine compound to a target protein.

Materials:

  • Purified target protein

  • SYPRO Orange dye

  • Real-time PCR instrument with a thermal ramping feature

  • Spirotriazine compound stock solution (in DMSO)

  • Appropriate buffer for the target protein

Procedure:

  • Reaction Mixture Preparation: In a PCR plate, prepare a reaction mixture containing the target protein, SYPRO Orange dye, and buffer.

  • Compound Addition: Add the spirotriazine compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • Data Acquisition: The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.

  • Melting Curve Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined by finding the midpoint of the transition in the melting curve.

  • Data Interpretation: A significant increase in the Tm in the presence of the spirotriazine compound indicates a stabilizing interaction, confirming binding.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway activated by a DNA-damaging spirotriazine compound, leading to cell cycle arrest and apoptosis.

DNA_Damage_Pathway cluster_0 Cellular Response to Spirotriazine-Induced DNA Damage Spirotriazine Spirotriazine DNA_Damage DNA Damage (e.g., Adducts) Spirotriazine->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway initiated by a spirotriazine compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_1 Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Spirotriazine) Incubate Pre-incubate Enzyme with Spirotriazine Start->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Monitor->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Workflow for determining the enzymatic inhibitory activity of a spirotriazine.

References

Application Notes: Cell-Based Studies Using Spirazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirazine is a potent, cell-permeable small molecule inhibitor of the NF-κB signaling pathway. It offers researchers a valuable tool for investigating the role of NF-κB in various cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. These application notes provide an overview of the utility of this compound in cell-based assays and detailed protocols for its use.

Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting the IκB kinase (IKK) complex. By preventing the phosphorylation of IκBα, this compound blocks its subsequent ubiquitination and proteasomal degradation. This results in the stabilization of the IκBα/NF-κB complex in the cytoplasm, effectively preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.

Applications

  • Inflammation Research: Investigate the role of NF-κB in inflammatory responses by measuring the inhibition of pro-inflammatory cytokine and chemokine production.

  • Cancer Biology: Explore the involvement of NF-κB in cancer cell proliferation, survival, and chemoresistance.

  • Immunology: Study the function of NF-κB in immune cell activation, differentiation, and signaling.

  • Drug Discovery: Utilize this compound as a positive control for screening and validating novel inhibitors of the NF-κB pathway.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and establish the optimal non-toxic working concentration.

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Western Blotting for Phospho-IκBα

Objective: To assess the effect of this compound on the phosphorylation of IκBα.

Methodology:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound (10 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB (p65) Nuclear Translocation

Objective: To visualize the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Grow cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound (10 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour.

  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 4.8
0.198.7 ± 3.997.5 ± 4.596.8 ± 5.2
199.1 ± 4.196.9 ± 4.895.4 ± 4.9
1097.5 ± 3.895.2 ± 4.393.1 ± 5.5
5085.3 ± 5.078.4 ± 5.965.2 ± 6.1
10062.1 ± 6.245.3 ± 6.828.7 ± 7.3

Table 2: Inhibition of TNF-α-Induced NF-κB Luciferase Activity by this compound

TreatmentThis compound Conc. (µM)Normalized Luciferase Activity (Fold Change)
Unstimulated01.0 ± 0.1
TNF-α (10 ng/mL)015.2 ± 1.8
TNF-α + this compound110.8 ± 1.5
TNF-α + this compound55.4 ± 0.9
TNF-α + this compound102.1 ± 0.4
TNF-α + this compound251.2 ± 0.2

Table 3: Densitometric Analysis of Western Blot for Phospho-IκBα

Treatmentp-IκBα / Total IκBα Ratio (Arbitrary Units)
Untreated Control0.1 ± 0.02
TNF-α (10 ng/mL)1.0 ± 0.15
This compound (10 µM)0.08 ± 0.03
TNF-α + this compound (10 µM)0.2 ± 0.05

Visualizations

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK Complex Proteasome Proteasome IκBα-P->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Gene Expression Gene Expression DNA->Gene Expression

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

G A Cell Seeding (96, 24, or 6-well plates) B Overnight Incubation (Adherence) A->B C This compound Pre-treatment (1 hour) B->C D Stimulation (e.g., TNF-α) C->D E Assay-specific Incubation D->E F Data Acquisition E->F G MTT Assay (Cell Viability) F->G H Luciferase Assay (NF-κB Activity) F->H I Western Blot (Protein Phosphorylation) F->I J Immunofluorescence (Protein Translocation) F->J

Caption: General experimental workflow for cell-based assays with this compound.

G A This compound Inhibits IKK Complex B Decreased IκBα Phosphorylation A->B E Minimal Cytotoxicity at effective concentrations A->E C Inhibited NF-κB Nuclear Translocation B->C D Reduced NF-κB Transcriptional Activity C->D

Caption: Logical relationship of expected experimental outcomes for this compound.

Application Notes and Protocols for Spiramycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Spirazine" is ambiguous in scientific literature. The information presented here pertains to Spiramycin (B21755) , a macrolide antibiotic, based on the prevalence of its use in cell culture studies. Researchers should verify the identity of their compound before proceeding.

Introduction

Spiramycin is a macrolide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] While its primary application is antibacterial, it is also utilized in cell culture for various research purposes, including cytotoxicity studies and as a selection agent. These application notes provide a detailed protocol for dissolving and using Spiramycin in cell culture, with a focus on its effects on mammalian cell lines.

Materials and Reagents

  • Spiramycin powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[2][3]

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Cell line of interest (e.g., NIH/3T3 fibroblast cells)[2][3]

Protocol for Dissolving Spiramycin

This protocol describes the preparation of a 100 mM stock solution of Spiramycin in DMSO.

3.1. Preparation of 100 mM Spiramycin Stock Solution:

  • Aseptically weigh out the desired amount of Spiramycin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.

    • Calculation: Volume of DMSO (µL) = (Weight of Spiramycin (mg) / 843.05 g/mol ) * 10,000

  • Vortex the solution until the Spiramycin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

3.2. Preparation of Working Solutions:

  • Thaw a single aliquot of the 100 mM Spiramycin stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the medium.

  • Mix the working solution thoroughly by gentle inversion before adding it to the cells.

Experimental Protocol: Cytotoxicity Assay using NIH/3T3 Cells

This protocol is based on studies evaluating the cytotoxic effects of Spiramycin on NIH/3T3 fibroblast cells.[2][3]

  • Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[2][3]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Spiramycin in complete growth medium (e.g., concentrations ranging from 3.13 µM to 100 µM).[2][3]

  • Remove the existing medium from the wells and add 100 µL of the Spiramycin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Spiramycin concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[2][3]

  • Cell Viability Assessment: At the end of each time point, assess cell viability using a suitable method, such as the MTT assay.[2]

Quantitative Data Summary

The following table summarizes the observed effects of Spiramycin on NIH/3T3 fibroblast cell viability at different concentrations and incubation times, as reported in the literature.

Concentration (µM)Incubation Time (hours)Effect on NIH/3T3 Cell ViabilityCitation
3.13 - 10024Non-toxic, enhanced cell viability[2][3]
3.13 - 10048Non-toxic, enhanced cell viability, with the most significant increase at 100 µM[2][3]
50 and 10072Reduced cell viability[2][3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Spiramycin Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis dissolve Dissolve Spiramycin in DMSO (100 mM Stock) sterilize Sterile Filter (0.22 µm) dissolve->sterilize dilute Dilute to Working Concentration in Medium sterilize->dilute treat Treat with Spiramycin (Various Concentrations) dilute->treat seed Seed NIH/3T3 Cells (96-well plate) incubate1 Incubate 24h (Attachment) seed->incubate1 incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 mtt MTT Assay (Cell Viability) incubate2->mtt data Data Analysis mtt->data

Caption: Workflow for preparing Spiramycin solutions and treating cells for viability analysis.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a generalized signaling pathway that could be influenced by a compound affecting cell viability. The specific signaling pathways modulated by Spiramycin in eukaryotic cells are not well-defined in the provided search results.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Affected by an External Compound compound External Compound (e.g., Spiramycin) receptor Cell Surface Receptor compound->receptor Binds to transduction Signal Transduction (Kinase Cascade) receptor->transduction Activates transcription Transcription Factors transduction->transcription Phosphorylates nucleus Nucleus transcription->nucleus Translocates to response Cellular Response (Viability, Proliferation) nucleus->response Alters Gene Expression

Caption: A generalized diagram of a signal transduction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spirotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirotriazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of spirotriazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Spirotriazine derivatives?

A1: Spirotriazine derivatives are typically synthesized through multi-component reactions. A prevalent method involves the condensation of a cyclic ketone, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and a dicarbonyl compound or its equivalent. For spiro-1,3,5-triazines, a common precursor is cyanuric chloride, which undergoes stepwise nucleophilic substitution with difunctional nucleophiles containing a spirocyclic center. The choice of synthetic route often depends on the desired substitution pattern on the triazine ring and the nature of the spirocyclic moiety.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in spirotriazine synthesis can be attributed to several factors.[1][2] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), and potential side reactions.[1][2] Incomplete conversion of starting materials and product degradation during work-up or purification are also common culprits.[1] A systematic approach to troubleshooting is recommended, starting with an analysis of the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]

Q3: I am observing the formation of multiple products or isomers. How can this be addressed?

A3: The formation of multiple products or isomers can arise from competing reaction pathways or the use of unsymmetrical starting materials.[2] For instance, in multi-component reactions, the sequence of bond formation can sometimes vary, leading to different regioisomers. Careful control of reaction conditions, such as temperature and the rate of reagent addition, can enhance selectivity. In cases where isomer formation is unavoidable, purification techniques like column chromatography or supercritical fluid chromatography (SFC) are often necessary to isolate the desired product.[2]

Q4: How critical is the purity of starting materials for a successful synthesis?

A4: The purity of starting materials is paramount for achieving high yields and minimizing the formation of byproducts in spirotriazine synthesis.[1] Impurities in reactants can lead to undesired side reactions, consume valuable reagents, and complicate the purification process.[1] For instance, when using precursors like cyanuric chloride, moisture must be rigorously excluded to prevent hydrolysis to cyanuric acid, which is often insoluble in organic solvents and can complicate the reaction mixture.[3] It is highly recommended to use reagents of high purity and to ensure all solvents are anhydrous.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of spirotriazine compounds and provides actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following troubleshooting workflow can help identify and resolve the underlying cause.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity & Integrity start->check_purity Start Here optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed end_node Improved Yield check_purity->end_node Impurities Found & Rectified monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction Adjust Temp, Solvent, Catalyst workup_purification Evaluate Work-up & Purification Procedure monitor_reaction->workup_purification Incomplete Conversion or Degradation monitor_reaction->end_node Reaction Goes to Completion side_reactions Identify Potential Side Reactions workup_purification->side_reactions Product Loss During Isolation workup_purification->end_node Recovery Improved side_reactions->optimize_conditions Byproducts Identified

Troubleshooting workflow for low yield in Spirotriazine synthesis.

Detailed Steps:

  • Verify Starting Material Purity:

    • Problem: Impurities in reactants can inhibit the reaction or lead to side products.[1] Moisture is a particular concern for moisture-sensitive reagents like cyanuric chloride.[3]

    • Solution: Use freshly purified starting materials. Ensure solvents are anhydrous. Run reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.[3]

  • Optimize Reaction Conditions:

    • Problem: The reaction conditions may not be optimal for the specific substrates being used. Temperature, solvent, and catalyst concentration are critical parameters.

    • Solution: Systematically vary the reaction conditions. For example, screen different solvents or adjust the temperature. In some cases, microwave-assisted synthesis or the use of a phase-transfer catalyst can significantly improve yields and reduce reaction times.[4][5]

  • Monitor Reaction Progress:

    • Problem: The reaction may not be going to completion, or the product might be degrading over time.

    • Solution: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and indicate if product degradation is occurring.

  • Evaluate Work-up and Purification:

    • Problem: The desired product may be lost during the extraction and purification steps.

    • Solution: Ensure the work-up procedure is appropriate for the product's properties (e.g., solubility, stability to pH changes). The choice of solvents for extraction and chromatography should be optimized to maximize recovery.[1]

Issue 2: Formation of Insoluble Precipitate

Question: An insoluble white precipitate forms in my reaction mixture when using cyanuric chloride as a starting material. What is it and how can I avoid it?

Answer: This is a common issue when working with cyanuric chloride and is most likely due to its hydrolysis.[3] Cyanuric chloride reacts with water to form cyanuric acid and its chlorinated derivatives, which are often insoluble in common organic solvents.[3]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is oven-dried before use and that the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents.[3]

  • pH Control: The rate of hydrolysis is influenced by pH. Hydrolysis is generally slower in acidic conditions (pH ≤ 6).[3]

  • Temperature Management: While nucleophilic substitution on the triazine ring is temperature-dependent, excessively high temperatures can accelerate the rate of hydrolysis.[3] Adhere to the recommended temperature profile for each substitution step.

Data on Reaction Condition Optimization

The yield of Spirotriazine synthesis is highly dependent on the chosen reaction conditions. Below are tables summarizing the impact of various parameters on the yield of triazine and related spiro-heterocycle syntheses.

Table 1: Optimization of Solvent and Base for a 1,3,5-Triazine Derivative Synthesis

EntrySolventBaseTemperature (°C)Time (s)Yield (%)Reference
1DMFNa₂CO₃15015087[4]
2WaterNa₂CO₃15015010[4]
3NoneNa₂CO₃1501508[4]
4DMFK₂CO₃15015082[4]
5DMFDIPEA15015075[4]

Conditions: Microwave-assisted synthesis, using 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine as the key intermediate and TBAB as a phase-transfer catalyst.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives

CompoundConventional Method (Reflux)Ultrasound-Assisted Method
Time (h) Yield (%)
A 5-669
B 4-5-

References: Compound A[6], Compound B[7] as cited in[4][5]

Experimental Protocols

General Protocol for Stepwise Nucleophilic Substitution on a Triazine Core

This protocol outlines the general procedure for the synthesis of di- and tri-substituted s-triazine derivatives from cyanuric chloride, which can be adapted for the synthesis of spirotriazines.

Experimental_Workflow start Start step1 Dissolve Cyanuric Chloride in Anhydrous Solvent (e.g., THF) start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add First Nucleophile Dropwise with Base step2->step3 1st Substitution step4 Warm to Room Temp. step3->step4 step5 Add Second Nucleophile with Base step4->step5 2nd Substitution step6 Heat to Reflux (if necessary for third substitution) step5->step6 step7 Monitor by TLC step6->step7 3rd Substitution step8 Work-up: Quench, Extract, Dry step7->step8 Reaction Complete step9 Purify by Column Chromatography step8->step9 end_node Characterize Product step9->end_node

General experimental workflow for substituted triazine synthesis.

Methodology:

  • First Substitution: Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., THF) and cool the solution to 0-5 °C in an ice bath.[3] Add a solution of the first nucleophile dropwise, along with a base (e.g., DIPEA or Na₂CO₃) to neutralize the HCl formed. Stir at this temperature for the required time, monitoring the reaction by TLC.

  • Second Substitution: After the first substitution is complete, the second nucleophile is added. The reaction temperature is typically raised to room temperature or slightly above (e.g., 40-50 °C).[3]

  • Third Substitution: The third chlorine atom is the least reactive. This step often requires elevated temperatures (reflux) and longer reaction times.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.[1]

Note: The precise conditions (temperature, reaction times, choice of base and solvent) will need to be optimized for each specific spirotriazine target molecule.

References

Technical Support Center: Overcoming Spirazine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Spirazine" may be a theoretical chemical structure with limited available data on its experimental use.[1] The following troubleshooting guide is based on general principles for handling poorly soluble research compounds and may require adaptation for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitation in aqueous solutions?

A1: Precipitation of poorly soluble compounds like this compound in aqueous media is often due to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its maximum solubility in the aqueous buffer, leading to an unstable supersaturated solution that precipitates over time.[2][3]

  • pH Shift: this compound's solubility may be dependent on pH. A change in the pH of the solution to a range where the compound is less soluble can cause it to precipitate.[2]

  • Antisolvent Effect: If this compound is dissolved in an organic solvent (like DMSO) to create a stock solution and then diluted into an aqueous buffer (an antisolvent), the rapid change in solvent polarity can cause the compound to crash out of solution.[2]

  • Temperature Fluctuations: The solubility of a compound can be temperature-dependent. Storing a solution at a lower temperature than it was prepared at can lead to precipitation.[2]

Q2: My this compound stock solution in DMSO shows precipitation after storage. What should I do?

A2: Precipitation in a DMSO stock solution upon storage can occur. Here’s how to address it:

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Gently swirl the vial to aid dissolution. Avoid overheating, which could degrade the compound.[4]

  • Sonication: If warming is not effective, sonicate the solution for 2-5 minutes in a bath sonicator to break up aggregates.[4]

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce the solubility of hydrophobic compounds.[4]

  • Fresh Stock Preparation: If precipitation persists, it is best to prepare a fresh stock solution.[4]

Q3: How can I prevent precipitation when diluting my this compound DMSO stock into aqueous media?

A3: This is a common challenge. The following techniques can help:

  • Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock.[4]

  • Rapid Mixing: Add the stock solution directly into the medium while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations.[4]

  • Stepwise Dilution: Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the medium, and then add this intermediate dilution to the final volume.[4]

  • Use of Surfactants: In some in vitro assays, adding a small amount of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), to the final medium can help maintain solubility.[4]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed when When does precipitation occur? start->when stock_prep During stock solution preparation (e.g., in DMSO) when->stock_prep During Preparation dilution Upon dilution into aqueous buffer when->dilution During Dilution storage After storage (refrigeration/freezing) when->storage During Storage sol_stock Action: - Gently warm (37°C) - Sonicate - Use fresh, anhydrous DMSO stock_prep->sol_stock sol_dilution Action: - Pre-warm aqueous media - Add stock dropwise with vigorous stirring - Consider co-solvents (e.g., ethanol) - Add surfactants (e.g., Tween-80) dilution->sol_dilution sol_storage Action: - Re-dissolve before use (warm/sonicate) - Prepare fresh solutions for each experiment - Store at room temperature if stable storage->sol_storage

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solvent Properties

When preparing stock solutions, the choice of solvent is critical. The following table summarizes properties of common solvents used for poorly soluble compounds.

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
DMSO 47.2189Aprotic, strong solvent for many organic compounds. Can be toxic to some cells at higher concentrations.
DMF 36.7153Aprotic, similar to DMSO but more toxic.
Ethanol 24.678.4Protic, less toxic than DMSO/DMF, but may not be as effective for highly insoluble compounds.
Methanol 32.664.7Protic, good solvent but can be toxic.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (MW: 305.80 g/mol )[1][5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing: Accurately weigh out 3.06 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent swirling until the solid is completely dissolved.[4]

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.

Protocol 2: Preparation of a Working Solution (e.g., 10 µM in Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (or other aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • Pipette 990 µL of pre-warmed medium into a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex gently to create a 100 µM intermediate solution.

  • Final Dilution:

    • Pipette 900 µL of pre-warmed medium into a new sterile tube.

    • Add 100 µL of the 100 µM intermediate solution.

    • Vortex gently to obtain the final 10 µM working solution.

  • Use Immediately: Use the final working solution immediately to prevent precipitation. Do not store aqueous dilutions of this compound.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not defined in the literature, the following diagram illustrates a hypothetical mechanism by which a small molecule inhibitor could act on a generic kinase signaling cascade, a common target for drug development.

G cluster_pathway Hypothetical this compound Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor Activates ras Ras adaptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response Promotes This compound This compound This compound->raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Stabilizing Spirazine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Spirazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of this compound degrading so quickly?

A1: this compound is known to be highly unstable in acidic and even neutral aqueous environments.[1][2] The primary cause of degradation is acid-catalyzed hydrolysis. At a pH below 4, the half-life of this compound can be less than 10 minutes.[1] It is a prodrug that requires an acidic environment to be converted into its active form, a sulfenamide (B3320178), but this same environment also promotes its degradation into inactive products.[3][4][5]

Q2: What is the optimal pH for maximizing the stability of this compound in a solution?

A2: this compound shows significantly increased stability in alkaline conditions. The degradation rate follows first-order kinetics and is rapid at low pH values.[6][7] For maximum stability, the pH of the aqueous solution should be maintained above 7.8, with the highest stability observed at a pH of 11.0.[6][8]

Q3: How does storage temperature impact the stability of this compound solutions?

A3: Temperature plays a crucial role in the stability of this compound. Elevated temperatures accelerate the degradation process.[7][9] For instance, in a solution at pH 7.5, the half-life of this compound is approximately 125 days when stored at 4°C, but this drops dramatically to only 42 hours at 40°C.[1] Therefore, refrigeration (2-8°C) is highly recommended for storing this compound solutions.[8]

Q4: What are the primary degradation products of this compound?

A4: The degradation of this compound in an acidic medium proceeds through a key intermediate, sulfenic acid, which is the active inhibitor form. However, this intermediate is also unstable and can be converted into other degradation products, including a cyclic sulfenamide and other unreactive substances. Forced degradation studies have identified numerous products under various stress conditions like acid/base hydrolysis, oxidation, and heat.[10][11]

Q5: What strategies can I employ to prepare a stable aqueous solution of this compound?

A5: To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • Buffering: Use an alkaline buffer to maintain the pH above 7.8. Sodium bicarbonate (NaHCO₃) at concentrations around 8% is commonly used to create a stabilizing micro-environment with a pH of approximately 8.8.[8][12][13][14]

  • Refrigeration: Store prepared solutions at 2-8°C to significantly slow the rate of degradation.[1][8]

  • Protection from Light: this compound is sensitive to light, which can accelerate decomposition. Store solutions in amber or light-protecting containers.[15][16]

  • Use of Co-solvents: For formulations where buffering is not sufficient, co-solvents such as Polyethylene Glycol (PEG 300) or propylene (B89431) glycol can be used to improve stability.[2]

Troubleshooting Guide

Problem: My this compound solution is losing potency much faster than expected.

Possible Cause Explanation Recommended Solution
Incorrect pH This compound degrades rapidly in acidic conditions (pH < 7.4).[6][12] If your solution is unbuffered or prepared with acidic diluents, rapid degradation is expected.Verify the pH of your solution. Adjust the pH to an alkaline range (pH 8-10) using a suitable buffer, such as an 8% sodium bicarbonate solution.[8][13]
High Storage Temperature The rate of degradation is highly dependent on temperature.[7][16] Storing the solution at room temperature or higher will lead to significant loss of the active compound.Store all this compound solutions under refrigerated conditions (2-8°C) immediately after preparation.[8]
Exposure to Light This compound is known to be sensitive to light, which can induce photodegradation.[15][16]Prepare and store the solution in amber glass vials or wrap the container with aluminum foil to protect it from light.[15]

Problem: I observe precipitation or cloudiness in my this compound solution.

Possible Cause Explanation Recommended Solution
Low Solubility This compound has poor water solubility (approx. 0.5 mg/mL).[2] Attempting to prepare a solution with a concentration exceeding its solubility limit will result in precipitation.Review the concentration of your solution. If high concentrations are required, consider using solubilizing agents like PEG 300, propylene glycol, or dimethyl sulfoxide (B87167) (DMSO).[2]
Degradation Products As this compound degrades, its breakdown products may have different solubility profiles and could precipitate out of the solution.Ensure the solution is freshly prepared and properly stabilized (correct pH, temperature, light protection) to minimize degradation. If precipitation is observed in an older solution, it is likely a sign of significant degradation.

Quantitative Stability Data

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solutions

pH ValueTemperature (°C)Half-Life
< 425< 10 minutes[1]
5.02543 minutes[7]
7.025~14 hours[1][2]
7.54125 days[1]
10.0252.8 months[7]

Table 2: Recommended Components for Stabilized this compound Formulations

ComponentFunctionTypical ConcentrationReference
Sodium BicarbonateAlkalinizing/Buffering Agent8% w/v[8][12][14]
Xanthan GumSuspending/Stabilizing Agent0.3% w/v[8]
Polyethylene Glycol 300 (PEG 300)Co-solvent/Solubilizing AgentVaries (e.g., 5 mL for 500 mg)[2]
Propylene GlycolCo-solvent/Solubilizing AgentVaries[2]
Butylated Hydroxytoluene (BHT)Antioxidant~0.2 mg/mL[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the concentration of this compound and separating it from its degradation products.

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.[17][18]

  • Column: C8 or C18 column (e.g., Zorbax Eclipse C8, 250 x 4.6 mm, 5 µm; or Inertsil ODS 3V, 250 x 4.6mm, 5 µm).[10][19]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a phosphate (B84403) buffer (e.g., 0.05 M, pH adjusted to 7.2-7.6) and acetonitrile (B52724) in a ratio around 30:70 or 45:55 (v/v).[17][19][20]

  • Flow Rate: 1.0 mL/min.[17][20]

  • Detection Wavelength: 302 nm.[21]

  • Column Temperature: Ambient or controlled at 40°C.[22]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.[15] Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 1-40 µg/mL).[20]

  • Sample Solution: Dilute the this compound test solution with the mobile phase to an expected concentration within the calibration range.

  • Diluent: A mixture of 0.01M sodium tetraborate (B1243019) and acetonitrile (3:1 v/v) can be used for sample dilution to maintain stability.[15]

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the this compound peak area against the calibration curve to determine its concentration. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10]

1. Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C for 1-2 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[18][23]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60°C for 1-2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[10][23]

  • Oxidative Degradation: Dilute the stock solution with 3-50% hydrogen peroxide (H₂O₂) and keep at room temperature for 30 minutes to 24 hours.[10][23]

  • Thermal Degradation: Expose the solid drug powder or a solution to dry heat (e.g., 105°C) for 24 hours.[10]

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[10]

3. Analysis:

  • After the specified stress period, dilute the samples appropriately with the mobile phase.

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluate the chromatograms for the degradation of this compound and the formation of degradation product peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

G cluster_pathway This compound Acid-Catalyzed Degradation Pathway This compound This compound (Prodrug) (Inactive) Protonation Protonation (in acidic compartment) This compound->Protonation H+ SulfenicAcid Sulfenic Acid Intermediate (Active Inhibitor) Protonation->SulfenicAcid Rearrangement DegradationProducts Inactive Degradation Products (e.g., Cyclic Sulfenamide) SulfenicAcid->DegradationProducts Acid-catalyzed degradation Inhibition Covalent Inhibition SulfenicAcid->Inhibition Cys-residue binding Enzyme H+/K+-ATPase (Proton Pump) Enzyme->Inhibition

Caption: Acid-catalyzed activation and degradation pathway of this compound.

G cluster_workflow Experimental Workflow for this compound Stability Assessment Prep Prepare this compound Solution (with/without stabilizers) Stress Apply Stress Conditions (pH, Temp, Light) Prep->Stress Sampling Withdraw Samples at Timed Intervals Stress->Sampling Dilute Dilute Sample with Mobile Phase Sampling->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatogram (Peak Area, Degradants) Inject->Analyze Data Calculate Potency Loss and Degradation Rate Analyze->Data

Caption: Workflow for conducting a this compound stability study.

Caption: Troubleshooting decision tree for this compound instability.

References

Troubleshooting unexpected results in Spirazine assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spirazine and related novel compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of assay development and troubleshoot unexpected results. Due to the limited publicly available information on the specific biological activities of this compound, this guide focuses on general principles and troubleshooting strategies applicable to the characterization of novel chemical entities in common assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound, also known as Spirotriazine (CAS Number: 15599-44-7), is a heterocyclic compound.[1] While detailed public data on its specific mechanism of action is scarce, related triazine compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[2][3][4] Therefore, initial assays for a novel compound like this compound would likely involve screening for effects on cell viability, proliferation, and specific enzyme activities.

Q2: I am not observing any effect of this compound in my assay. What are the first steps I should take?

If you are not observing the expected or any biological effect, it is crucial to systematically verify your experimental setup. Key initial checks include:

  • Compound Integrity and Solubility: Confirm the identity and purity of your this compound stock. Ensure it is fully dissolved in a compatible solvent and that the final concentration of the solvent in your assay is not affecting the cells or assay components. Poor solubility can lead to an actual concentration that is much lower than intended.

  • Cell Health and Density: For cell-based assays, ensure your cells are healthy, within a low passage number, and plated at the optimal density.

  • Positive and Negative Controls: Your positive control should elicit a strong, reproducible signal, while your negative (vehicle) control should show baseline activity. If these controls are not behaving as expected, the issue may lie with the assay system itself rather than the test compound.

Q3: My results with this compound are not reproducible. What are the common causes of variability?

Inconsistent results are a common challenge in assay development. The following table summarizes potential sources of variability and suggested solutions:

Source of VariabilityPotential CauseRecommended Solution
Pipetting and Handling Inaccurate or inconsistent liquid handling.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.
Cell Culture Conditions High passage number leading to phenotypic drift. Mycoplasma contamination. Inconsistent cell seeding density.Use cells with a consistent and low passage number. Regularly test for mycoplasma. Use an automated cell counter for accurate seeding.
Plate Effects "Edge effects" due to evaporation or temperature gradients in outer wells of a microplate.Avoid using the outer wells for experimental samples. Fill perimeter wells with sterile media or PBS to maintain humidity.
Reagent Preparation Inconsistent reagent concentrations. Degradation of reagents.Prepare fresh reagents for each experiment. Store reagents at the recommended temperature and protect from light if necessary.
Incubation Times Variations in incubation times for different plates or experiments.Use a timer and process plates in a consistent order.

Troubleshooting Specific Assays

Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Cell-based assays are fundamental for characterizing the biological activity of novel compounds like this compound. Unexpected results can often be traced back to the compound's interaction with the assay components or suboptimal experimental conditions.

Q: I am observing high background signal in my cell viability assay (e.g., MTT, MTS). What could be the cause?

High background can obscure the true biological effect of your compound. Potential causes include:

  • Compound Interference: this compound itself might be colored or fluorescent, interfering with absorbance or fluorescence-based readouts.

    • Solution: Run a control plate with the compound in cell-free media to measure its intrinsic signal. This background can then be subtracted from your experimental values.

  • Reagent Contamination: Bacterial or fungal contamination of your reagents or cell cultures can lead to non-specific signal.

    • Solution: Always use sterile technique and filtered reagents.

  • Media Components: Phenol (B47542) red in culture media can interfere with colorimetric assays.

    • Solution: Use phenol red-free media for the duration of the assay.

Logical Workflow for Troubleshooting Unexpected Cell-Based Assay Results

G cluster_start cluster_checks Initial Checks cluster_analysis Assay-Specific Troubleshooting cluster_resolution start Unexpected Result (e.g., No Effect, High Variability) check_compound Verify Compound (Purity, Solubility, Storage) start->check_compound check_controls Review Controls (Positive, Negative/Vehicle) start->check_controls check_cells Assess Cell Health (Passage #, Contamination) start->check_cells troubleshoot_interference Test for Compound Interference (Color, Fluorescence, Reactivity) check_compound->troubleshoot_interference review_protocol Review Assay Protocol (Incubation Times, Reagent Prep) check_controls->review_protocol optimize_concentration Optimize Compound Concentration (Broader/Narrower Range) check_cells->optimize_concentration resolution Problem Identified & Resolved troubleshoot_interference->resolution optimize_concentration->resolution review_protocol->resolution

Caption: A logical workflow for diagnosing unexpected results in cell-based assays.

Enzyme Inhibition Assays

If this compound is hypothesized to target a specific enzyme, inhibition assays are critical.

Q: My potential inhibitor, this compound, is showing no or weak inhibition of my target enzyme. What should I check?

Several factors can lead to an apparent lack of inhibition:

Potential IssueExplanationTroubleshooting Step
Incorrect Enzyme Concentration Too much active enzyme can overcome the inhibitor at the concentrations tested.Determine the optimal enzyme concentration that gives a linear reaction rate within the desired assay time.
Sub-optimal Assay Conditions pH, buffer components, or temperature may not be optimal for inhibitor binding.Review the literature for optimal conditions for your enzyme and inhibitor class.
Insufficient Pre-incubation For slow-binding inhibitors, simultaneous addition of enzyme, substrate, and inhibitor may not allow enough time for the inhibitor to bind before the reaction proceeds.Pre-incubate the enzyme and this compound together for a period (e.g., 15-30 minutes) before adding the substrate.
High Substrate Concentration For competitive inhibitors, a high substrate concentration will make the inhibitor appear less potent.If possible, run the assay with the substrate concentration at or below its Km value.
ELISA (Enzyme-Linked Immunosorbent Assay)

ELISAs might be used to measure downstream targets of a pathway modulated by this compound.

Q: I'm getting a weak or no signal in my ELISA. What are the likely causes?

Potential IssueTroubleshooting Step
Reagent Problems Inactive antibody or conjugate; incorrect dilutions; expired reagents.
Incorrect Plate Coating Insufficient coating with capture antibody or antigen.
Inadequate Washing Residual unbound reagents can interfere with signal detection.
Procedural Errors Reagents added in the wrong order; incorrect incubation times or temperatures.

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (MTT)

This protocol provides a general framework. Specific cell lines and compounds may require optimization.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for a Generic Cell-Based Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_cells Prepare Cells (Harvest, Count) seed_plate Seed 96-Well Plate prep_cells->seed_plate prep_compound Prepare Compound (Serial Dilutions) treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_attach Incubate (24h) for Cell Attachment seed_plate->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (24-72h) for Treatment treat_cells->incubate_treat add_reagent Add Assay Reagent (e.g., MTT, MTS) incubate_treat->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50, etc.) read_plate->analyze_data G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression This compound This compound This compound->kinase2 Inhibits

References

Technical Support Center: Optimizing Reaction Conditions for Spirazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Spirazine derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound derivative synthesis?

A1: Low yields in the synthesis of this compound and other spiro-heterocyclic compounds can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Reactions may require heating (reflux) to proceed at a reasonable rate, and the ideal duration can vary significantly, sometimes requiring up to 72 hours.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions and incomplete conversion. It is crucial to use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can result in poor reaction rates and consequently, lower yields.

  • Product Decomposition: The target this compound derivative may be unstable under the reaction or workup conditions. Monitoring the reaction for the appearance of degradation products is essential.

  • Reversible Reactions: If the reaction is reversible, it may not proceed to completion. Adjusting conditions to favor the product, such as removing a byproduct, may be necessary.

  • Incorrect Molar Ratio of Reactants: An equimolar ratio of reactants may not be optimal. For instance, in some spiro-oxindole syntheses, using a slight excess (e.g., 1.3 equivalents) of certain reactants can drive the reaction to completion and improve yields.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity (diastereoselectivity or enantioselectivity) of my reaction?

A2: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like this compound derivatives, which often contain multiple stereocenters.[1] Here are key areas to focus on for optimization:

  • Catalyst and Ligand System: For catalyzed reactions, the choice of catalyst and, if applicable, the chiral ligand is paramount. A screening of different catalysts (e.g., transition metals like Palladium, Nickel, or Zinc) and ligands is often necessary to find the optimal system for a specific substrate.[1]

  • Solvent Choice: The solvent can have a significant impact on stereoselectivity by influencing the transition state of the reaction. For example, in some syntheses, switching between solvents can even lead to the preferential formation of different diastereomers. A systematic screening of solvents with varying polarities is recommended.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state that leads to the desired isomer.

  • Catalyst Loading: The amount of catalyst can also influence enantioselectivity. It is advisable to optimize the catalyst loading to achieve a balance between reaction rate and selectivity.[1]

Q3: How do I choose the appropriate solvent for my this compound synthesis?

A3: Solvent selection is a critical step in optimizing your reaction. The ideal solvent should:

  • Dissolve all reactants: Poor solubility of one or more starting materials is a common reason for failed or low-yielding reactions. Polar protic solvents like ethanol (B145695) are often effective for reactions involving polar substrates.[1]

  • Not react with the starting materials or reagents.

  • Have an appropriate boiling point for the desired reaction temperature.

  • Promote the desired reaction pathway and stereoselectivity. As mentioned, the solvent can play a crucial role in directing the stereochemical outcome of the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most frequent challenges. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Starting Materials and Reagents

  • Confirm the identity and purity of your starting materials using techniques like NMR or mass spectrometry.

  • Ensure that any reagents used are of the correct concentration and have not degraded.

  • If the reaction is sensitive to moisture, use freshly dried solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Step 2: Analyze Reaction Conditions

  • Temperature: If the reaction is being run at room temperature, consider gradually increasing the temperature. Many multi-component reactions for spiro-heterocycles require elevated temperatures (reflux).[1]

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require more time to reach completion.

  • Molar Ratios: As noted in the FAQs, an equimolar ratio may not be optimal. Try adjusting the stoichiometry, for example, by using a slight excess of one of the reactants.[1]

Step 3: Investigate Potential Side Reactions

  • Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the nature of these side products can provide clues about what is going wrong and how to prevent their formation.

Issue 2: Formation of Multiple Products (Isomers or Byproducts)

Step 1: Optimize for Stereoselectivity

  • Solvent Screening: Perform small-scale reactions in a variety of solvents (e.g., polar protic, polar aprotic, and nonpolar) to determine the effect on the product distribution.

  • Catalyst Screening: If using a catalyst, screen a range of different catalysts and ligands. The steric and electronic properties of the catalyst system can have a profound impact on stereoselectivity.

  • Temperature Adjustment: Try running the reaction at different temperatures. Often, lower temperatures favor the formation of a single isomer.

Step 2: Minimize Byproduct Formation

  • If specific byproducts are identified, consider modifying the reaction conditions to disfavor their formation. For example, if an oxidation-related byproduct is observed, ensure the reaction is carried out under an inert atmosphere.

  • Changes in the order of addition of reagents can sometimes influence the reaction pathway and minimize the formation of unwanted side products.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions reported in the literature for the synthesis of spiro-oxindoles, which can serve as a starting point for the optimization of this compound derivative synthesis.

Table 1: Optimization of Reaction Conditions for a Generic Spiro-Heterocycle Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater100585
2L-proline (10)EthanolReflux1292
3Thiourea (20)DMF80878
4Mg(OTf)₂ (10)CH₂Cl₂252490

Table 2: Solvent Effect on Diastereoselectivity

EntrySolventDiastereomeric Ratio (d.r.)Yield (%)
1Toluene5:188
2Dichloromethane10:191
3Ethanol>20:195
4Acetonitrile2:175

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative via a Multi-Component Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde derivative (1.0 mmol)

  • Amine source (e.g., ammonium (B1175870) acetate, 1.2 mmol)

  • Active methylene (B1212753) compound (1.0 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

  • Catalyst (if required, e.g., L-proline, 0.1 mmol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde derivative, the amine source, and the active methylene compound.

  • Add the solvent and the catalyst (if applicable).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents and Solvents setup Assemble Reaction (Inert Atmosphere if needed) reagents->setup glassware Prepare Dry Glassware glassware->setup conditions Set Reaction Conditions (Temp, Time, Stirring) setup->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Extraction/ Filtration quench->extract purify Purification (Column/Recrystallization) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize data Analyze Data (Yield, Purity, Selectivity) characterize->data

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Reagent & Solvent Purity start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok purify_reagents Purify Reagents/ Use Dry Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Conc.) reagents_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Parameters conditions_ok->optimize_conditions No check_atmosphere Is Reaction Air/Moisture Sensitive? conditions_ok->check_atmosphere Yes end Improved Results optimize_conditions->end use_inert Improve Inert Atmosphere Technique check_atmosphere->use_inert Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_atmosphere->analyze_byproducts No use_inert->analyze_byproducts modify_procedure Modify Procedure to Avoid Side Reactions analyze_byproducts->modify_procedure modify_procedure->end

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Storage and Handling of Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Spirazine": The information provided in this guide pertains to the macrolide antibiotic Spiramycin (B21755) . It is presumed that "this compound" is a typographical error, as Spiramycin is a well-documented compound with known stability characteristics.

This technical support center provides guidance on preventing the degradation of Spiramycin during storage. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Spiramycin to degrade during storage?

A1: The stability of Spiramycin can be compromised by several environmental factors. These include:

  • Temperature: Both high temperatures and freeze-thaw cycles can accelerate degradation.

  • pH: Spiramycin is susceptible to acid-catalyzed hydrolysis, which can lead to the breakdown of the molecule.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for solid forms of the compound.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q2: What are the recommended storage conditions for Spiramycin?

A2: To ensure the long-term stability of Spiramycin, it is recommended to store it under the following conditions:

  • Temperature: For solid (powder) form, store in a cool, dry place, typically at 2-8°C. If in solution, it is advisable to store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use well-sealed containers to protect from moisture.

Q3: How can I tell if my Spiramycin sample has degraded?

A3: Signs of degradation can include:

  • Physical Changes: A change in color or the appearance of clumps in the solid material. For solutions, the presence of precipitates or a change in color can indicate degradation.

  • Chemical Changes: A decrease in potency or the appearance of unexpected peaks when analyzed by chromatography (e.g., HPLC or LC-MS).

Q4: What are the common degradation products of Spiramycin?

A4: Degradation of Spiramycin can result in several products. The primary degradation pathways involve the hydrolysis of the glycosidic bonds, leading to the loss of the forosamine (B98537) and mycarose (B1676882) sugar moieties.[1] Another pathway is the opening of the macrolactone ring.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. Degradation of Spiramycin stock solution.Prepare fresh stock solutions. Ensure proper storage of stock solutions (aliquoted, protected from light, stored at -20°C or -80°C). Verify the purity of the stored Spiramycin powder using a validated analytical method like HPLC.
Appearance of extra peaks in HPLC/LC-MS analysis. Sample degradation.Review storage conditions (temperature, light, humidity). Check the pH of the solvent used to dissolve the Spiramycin. Acidic conditions can cause rapid degradation.[1]
Solid Spiramycin appears discolored or clumped. Exposure to moisture and/or light.Discard the degraded sample. Store new samples in a desiccator in a dark, cool environment.
Precipitate forms in a refrigerated stock solution. Low solubility at lower temperatures or degradation.Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, it may be a degradation product. Prepare a new stock solution and consider storing it at a different concentration or in a different solvent system.

Quantitative Data on Spiramycin Stability

The following table summarizes the degradation of Spiramycin under various stress conditions. This data is based on forced degradation studies and provides insights into the compound's stability profile.

Stress Condition Duration Temperature % Degradation Primary Degradation Pathway
Acid Hydrolysis (0.1N HCl) 24 hoursRoom TemperatureSignificantHydrolysis of glycosidic bonds[1]
Base Hydrolysis (0.1N NaOH) 24 hoursRoom TemperatureModerateEpimerization and hydrolysis
Oxidative (3% H₂O₂) 24 hoursRoom TemperatureStable-
Thermal 24 hours60°CStable-
Photolytic (UV light) 24 hoursRoom Temperature7.98%Photodegradation[4]

Note: "Significant" and "Moderate" are used where exact percentages were not provided in the source material but substantial degradation was reported.

Experimental Protocols

Protocol: Stability Testing of Spiramycin by RP-HPLC

This protocol outlines a method to assess the stability of Spiramycin under various stress conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve Spiramycin in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1N HCl. Incubate at room temperature for 24 hours. Neutralize with 0.1N NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1N NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid Spiramycin in a hot air oven at 60°C for 24 hours. Then, prepare a working solution.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer (pH 6) and acetonitrile (e.g., 40:60 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to a non-stressed control sample.

  • Calculate the percentage of degradation by comparing the peak area of the intact Spiramycin in the stressed sample to that of the control.

  • Identify and characterize any significant degradation products using LC-MS/MS if available.

Visualizations

Signaling Pathway: Mechanism of Action of Spiramycin

Spiramycin_Mechanism cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Protein Protein Synthesis (Elongation) 50S_Subunit->Protein No_Protein Protein Synthesis Inhibited 50S_Subunit->No_Protein Inhibits Translocation 30S_Subunit 30S Ribosomal Subunit 30S_Subunit->Protein mRNA mRNA mRNA->30S_Subunit tRNA Peptidyl-tRNA tRNA->50S_Subunit Spiramycin Spiramycin Spiramycin->50S_Subunit Binds to P-site

Caption: Mechanism of action of Spiramycin in inhibiting bacterial protein synthesis.

Experimental Workflow: Stability Testing

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Spiramycin Stock Solution (1 mg/mL) Prep_Working Prepare Working Solutions (50 µg/mL) Prep_Stock->Prep_Working Acid Acid Hydrolysis (0.1N HCl) Prep_Working->Acid Expose to stress Base Base Hydrolysis (0.1N NaOH) Prep_Working->Base Expose to stress Oxidative Oxidative (3% H₂O₂) Prep_Working->Oxidative Expose to stress Thermal Thermal (60°C) Prep_Working->Thermal Expose to stress Photo Photolytic (UV Light) Prep_Working->Photo Expose to stress HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Characterization HPLC->LCMS If degradation observed Data_Analysis Data Analysis & % Degradation Calculation HPLC->Data_Analysis

Caption: Workflow for conducting forced degradation stability testing of Spiramycin.

Logical Relationship: Troubleshooting Degradation

Troubleshooting_Logic Start Unexpected Experimental Result (e.g., low activity) Check_Purity Check Purity of Spiramycin Sample Start->Check_Purity Degraded Sample is Degraded Check_Purity->Degraded Impure Not_Degraded Sample is Pure Check_Purity->Not_Degraded Pure Review_Storage Review Storage Conditions Improper Improper Storage (Light, Temp, Humidity) Review_Storage->Improper Yes Proper Proper Storage Review_Storage->Proper No Degraded->Review_Storage Other_Factors Investigate Other Experimental Factors Not_Degraded->Other_Factors Discard Discard Sample & Use New Lot Improper->Discard Proper->Discard

Caption: A logical workflow for troubleshooting unexpected results possibly due to Spiramycin degradation.

References

Best practices for handling and disposal of Spirazine.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Spirazine" is a fictional compound. The following technical support guide is based on best practices for handling and disposal of highly potent, real-world neurotoxic agents, such as certain organophosphates or other hazardous research chemicals.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your research and location.[4]

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a potent neurotoxic compound that acts as a rapid inhibitor of acetylcholinesterase.[2] Its primary hazards are acute toxicity through inhalation, ingestion, or skin contact.[5] Exposure can lead to a cholinergic crisis, with symptoms appearing within seconds to minutes.[6][7] It is also considered highly toxic to aquatic life with long-lasting effects.[4][8]

Q2: What are the immediate signs and symptoms of this compound exposure?

A2: Symptoms result from excessive acetylcholine (B1216132) stimulation.[2][7] Look for the "SLUDGEM" and "DUMBELS" mnemonics:

  • S alivation, L acrimation (tearing), U rination, D efecation, G I distress, E mesis (vomiting), M iosis (pinpoint pupils).[9]

  • D iarrhea, U rination, M iosis, B radycardia (slow heart rate), B ronchospasm (difficulty breathing), E mesis, L acrimation, S alivation.

  • Other critical signs include muscle twitching, confusion, seizures, and respiratory failure.[6][9]

Q3: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A3: The required PPE depends on the concentration and procedure. For handling concentrated this compound, a certified chemical fume hood is mandatory.[10] Always wear a lab coat, double nitrile gloves, and chemical splash goggles.[11] For procedures with a high risk of aerosol generation, a face shield and respiratory protection may be required.[11] Consult the PPE selection table and diagram below for more details.

Q4: What should I do in case of an accidental exposure?

A4: Act immediately.

  • Skin Contact: Remove all contaminated clothing immediately.[6][12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][13]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5]

  • Inhalation: Move the victim to fresh air immediately.[5][12]

  • In all cases, seek immediate emergency medical attention. Inform emergency responders of the chemical identity (this compound, a suspected nerve agent/organophosphate).[2]

Q5: How do I handle a small this compound spill inside a chemical fume hood?

A5: For a small spill contained within a fume hood:

  • Ensure the fume hood is operational.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or diatomaceous earth).[5]

  • Working from the outside in, apply a decontamination solution (see table below) and allow for the recommended contact time.

  • Collect all contaminated materials in a designated hazardous waste container.[11]

  • Wipe the area again with the decontamination solution, followed by a final rinse with 70% ethanol.

  • Dispose of all waste as hazardous chemical waste.[4]

Q6: How should I dispose of this compound waste?

A6: All this compound-contaminated waste, including unused solutions, contaminated labware, and PPE, must be treated as hazardous waste.[4][14] Never dispose of this compound down the drain or in regular trash.[4] Collect waste in clearly labeled, sealed, and leak-proof containers.[4] Contact your institution's EHS office to arrange for pickup and disposal by a licensed contractor.[4]

Data Presentation

Table 1: Personal Protective Equipment (PPE) Requirements
Task / this compound ConcentrationMinimum PPE Requirement
Handling solid or concentrated stock (>1 mM)Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield
Preparing dilute solutions (<1 mM)Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles
Administering to cell culture / animalsBiosafety Cabinet/Fume Hood, Lab Coat, Double Nitrile Gloves, Safety Glasses
Handling contaminated wasteLab Coat, Double Nitrile Gloves, Chemical Splash Goggles
Table 2: Decontamination & Neutralization Solutions
SolutionFormulationApplication & Contact Time
Primary Decontamination 10% Sodium Hypochlorite (B82951) (Bleach) solution with 0.1 M Sodium HydroxideUse for surfaces and equipment.[13] Allow 30-60 minutes contact time. Corrosive to metals.
Secondary Rinse 70% Ethanol or IsopropanolUse after primary decontamination to remove residues.
Personnel Decontamination Copious amounts of soap and waterImmediate use for skin exposure.[6][13] Lather and rinse repeatedly for 15 minutes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To safely prepare a concentrated stock solution of this compound from a solid compound.

Methodology:

  • Preparation: Don all required PPE (Table 1). Perform all work inside a certified chemical fume hood.[10] Place a plastic-backed absorbent pad on the work surface.[3]

  • Weighing: Use the "tare method" to avoid weighing open powders.[3] Pre-weigh a sealed vial. Inside the hood, add the approximate amount of solid this compound, seal the vial, and re-weigh it outside the hood. Adjust as needed by repeating this process.

  • Solubilization: Uncap the vial inside the hood. Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

  • Storage: Label the vial clearly with the chemical name, concentration, date, and hazard symbols. Store in a locked, designated, and ventilated location as per institutional guidelines.[15]

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of all contaminated consumables (e.g., pipette tips, absorbent pads) as hazardous this compound waste.[3]

Protocol 2: Neutralization and Disposal of this compound Waste

Objective: To safely neutralize and prepare this compound waste for final disposal.

Methodology:

  • Segregation: Collect all this compound-contaminated waste (liquid and solid) in separate, designated hazardous waste containers.[4]

  • Labeling: Ensure all waste containers are clearly labeled "Hazardous Waste: this compound" and include appropriate hazard symbols.[4]

  • Liquid Waste Neutralization (to be performed by EHS or trained personnel):

    • Work within a chemical fume hood.

    • Slowly add the liquid this compound waste to a larger container holding a freshly prepared 10% sodium hypochlorite solution with 0.1 M sodium hydroxide, ensuring the final volume of the decontamination solution is at least 10 times the volume of the waste.

    • Stir gently and allow the reaction to proceed for at least 2 hours to ensure complete neutralization.

    • This neutralized solution must still be collected and disposed of as hazardous waste.

  • Containerization: Keep all waste containers sealed except when adding waste.[4]

  • Pickup: Store the sealed waste containers in a secure, designated satellite accumulation area. Contact your institution's EHS office to schedule a pickup for final disposal.[4]

Mandatory Visualizations

PPE_Decision_Tree start Start: Handling this compound q_aerosol Aerosol Generation Possible? start->q_aerosol q_conc Working with >1 mM or Solid this compound? q_aerosol->q_conc No ppe_high Required PPE: - Fume Hood - Lab Coat - Double Nitrile Gloves - Goggles - Face Shield q_aerosol->ppe_high Yes ppe_medium Required PPE: - Fume Hood - Lab Coat - Double Nitrile Gloves - Goggles q_conc->ppe_medium Yes ppe_low Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses q_conc->ppe_low No

Caption: Decision tree for selecting appropriate PPE.

Spill_Cleanup_Workflow spill Spill Occurs in Fume Hood absorb 1. Cover with Absorbent Material spill->absorb decon 2. Apply 10% Bleach / NaOH Solution (Wait 30-60 min) absorb->decon collect 3. Collect Waste into Hazardous Waste Container decon->collect rinse 4. Wipe Area with Decon Solution, then 70% Ethanol collect->rinse dispose 5. Seal and Dispose of all Waste via EHS rinse->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning a small this compound spill.

Emergency_Response_Pathway exposure Exposure Event Occurs remove Remove Victim from Area & Alert Others exposure->remove decontaminate Remove Contaminated Clothing Wash Skin / Flush Eyes (15 min) remove->decontaminate call Call Emergency Services (Provide Chemical Name) decontaminate->call sds Provide SDS to Responders call->sds medical Seek Immediate Medical Attention sds->medical

Caption: Emergency response for personnel exposure.

References

Interpreting ambiguous analytical data for Spirazine.

Author: BenchChem Technical Support Team. Date: December 2025

Spirazine Technical Support Center

Welcome to the technical resource hub for this compound. This center provides troubleshooting guidance for common ambiguous analytical results encountered during the research and development of this compound, a novel ATP-competitive kinase inhibitor targeting EGFR. Our goal is to help you navigate complex data, ensuring the integrity and accuracy of your results.

Section 1: Chromatography (HPLC/UPLC) Issues

This section addresses common ambiguities observed during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: I'm observing an unexpected peak in my this compound HPLC chromatogram. What could it be?

    A1: An unexpected peak can originate from several sources. It's crucial to systematically investigate the possibilities: a contaminant, a degradation product, a metabolite (if using a biological matrix), or an isomer. A common initial step is to check the purity of your reference standard and the blank injection (solvent) to rule out system contamination.[1] Peak splitting, where a single compound appears as two or more peaks, can also be caused by issues like a damaged column or a mismatch between the injection solvent and the mobile phase.[1][2]

  • Q2: My this compound sample shows 99% purity in one HPLC method but only 95% in another. Why the discrepancy?

    A2: This is a common issue arising from the specificity of the analytical method. Different methods (e.g., varying mobile phases, columns, or gradient slopes) have different resolving powers. One method may co-elute an impurity with the main this compound peak, while another successfully separates it. It is essential to develop an orthogonal HPLC method to confirm purity and ensure all potential impurities are detected.

  • Q3: The retention time for my this compound peak is shifting between injections. What should I do?[3]

    A3: Retention time shifts can indicate problems with the mobile phase composition, column degradation, or inconsistent flow rates.[3] First, confirm that the mobile phase preparation is consistent between runs and that the column is properly equilibrated.[3] Check the HPLC pump for any leaks or pressure fluctuations, as these can directly impact the flow rate.[3][4]

Troubleshooting Workflow: Identifying an Unknown HPLC Peak

The following diagram outlines a systematic approach to identifying an unknown peak observed during this compound analysis.

G start Unexpected Peak Observed check_blank Inject Solvent Blank start->check_blank is_contaminant Peak Present? check_blank->is_contaminant system_contamination Source is System/Solvent Contamination. Clean System. is_contaminant->system_contamination Yes force_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) is_contaminant->force_degradation No is_degradant Peak Area Increases? force_degradation->is_degradant degradant_confirmed Peak is a Degradation Product. Characterize using MS. is_degradant->degradant_confirmed Yes check_synthesis Review Synthesis Route for Potential Isomers/Byproducts is_degradant->check_synthesis No final_conclusion Peak is likely a process-related impurity or isomer. check_synthesis->final_conclusion

Caption: A flowchart for troubleshooting unknown HPLC peaks.

Quantitative Data Example: Method Comparison

The table below illustrates hypothetical purity results for the same batch of this compound using two different HPLC methods.

Batch IDHPLC Method A Purity (%)HPLC Method B Purity (%)Observations
SPZ-00199.295.3Method B resolves a co-eluting impurity at RRT 1.05.
SPZ-00299.496.1Method B resolves a co-eluting impurity at RRT 1.05.

Section 2: Mass Spectrometry (MS) Interpretation

This section focuses on resolving ambiguities in mass spectrometry data for this compound.

Frequently Asked Questions (FAQs)

  • Q1: The mass spectrum of my this compound sample does not show the expected molecular ion peak (M+H)+. Why?

    A1: The absence of a molecular ion peak can occur if the compound is unstable under the ionization conditions, leading to excessive fragmentation.[5] This is more common in techniques like Electron Ionization (EI).[5] If using Electrospray Ionization (ESI), ensure your source conditions (e.g., voltages, gas flows, temperature) are optimized. Consider using a "softer" ionization technique if available. Also, verify instrument calibration to ensure you are looking at the correct mass range.

  • Q2: I see a peak at [M+23]+ instead of [M+H]+. What does this mean?

    A2: This is likely a sodium adduct ([M+Na]+). It is very common in ESI-MS and results from the presence of sodium salts in your sample, solvent, or glassware. Similarly, you might observe potassium adducts ([M+K]+ at [M+39]+). While adduct formation can help confirm the molecular weight, it can also suppress the desired protonated molecular ion.

  • Q3: My high-resolution mass spectrometry (HRMS) data gives a molecular formula that doesn't match this compound. What should I check?

    A3: First, ensure the mass accuracy is within the instrument's specification (typically < 5 ppm). High mass accuracy alone is not always sufficient to determine the correct formula. It's critical to use the isotopic abundance pattern to filter out incorrect molecular formula candidates. An incorrect formula from HRMS could indicate an unexpected modification to your molecule or the presence of a persistent, co-eluting impurity.

Decision Tree for Ambiguous MS Peaks

This diagram provides a logical path for interpreting an ambiguous peak in a mass spectrum.

G start Ambiguous MS Peak Observed check_mw Does m/z match expected molecular weight of this compound? start->check_mw mw_confirmed Molecular Weight Confirmed. Proceed with fragmentation (MS/MS). check_mw->mw_confirmed Yes (as [M+H]+) check_fragments Does it match known fragmentation patterns of this compound? check_mw->check_fragments No check_adducts Check for common adducts (+Na, +K, +NH4, +ACN, etc.) is_adduct Adduct Confirmed? check_adducts->is_adduct is_adduct->mw_confirmed Yes unknown_entity Peak is an unknown entity. Requires further investigation (e.g., HRMS, isolation). is_adduct->unknown_entity No check_fragments->check_adducts No fragment_confirmed Peak is a known fragment. check_fragments->fragment_confirmed Yes

Caption: A decision tree for interpreting ambiguous mass spectrometry peaks.

Section 3: In-Vitro Bioassay Variability

This section provides guidance on troubleshooting inconsistent results from in-vitro kinase assays with this compound.

Frequently Asked Questions (FAQs)

  • Q1: I'm seeing significant variability in my IC50 values for this compound across different assay plates/days. What are the potential causes?

    A1: Inconsistent IC50 values in kinase assays can stem from multiple factors.[6] Common culprits include: inaccurate pipetting (especially of the inhibitor), variations in cell density or passage number, inactive or improperly stored enzyme, and incorrect buffer composition.[6] It is also important to ensure the final DMSO concentration is consistent across all wells and kept as low as possible (ideally <0.1%) to avoid solvent toxicity.[6]

  • Q2: this compound appears much less potent in my cell-based assay compared to the biochemical (enzyme) assay. Why?

    A2: A drop in potency from a biochemical to a cellular assay is common and can be attributed to several factors.[7] These include low cell permeability of the compound, the compound being pumped out of the cell by efflux transporters, or high plasma protein binding if serum is used in the cell media.[7] Additionally, the high concentration of ATP within cells (millimolar range) compared to the micromolar concentrations often used in biochemical assays provides more competition for an ATP-competitive inhibitor like this compound, leading to a higher apparent IC50.[6]

  • Q3: My kinase assay has a high background signal, making it difficult to determine the inhibition curve accurately. How can I fix this?

    A3: A high background signal can be caused by an inactive enzyme or an incorrect ATP concentration.[6] First, confirm your enzyme is active using a known substrate.[6] If the enzyme is active, the ATP concentration might be too high, leading to a high level of background phosphorylation.[6] It's recommended to use an ATP concentration at or near the Km for your specific enzyme to maximize inhibitor potency and sensitivity.[6]

Diagram: Potential Causes of Assay Variability

This diagram illustrates the relationship between potential error sources and observed assay variability.

G cluster_sources Potential Error Sources cluster_observations Observed Ambiguity reagent Reagent Issues (Enzyme, ATP, Buffer) variability Inconsistent IC50 reagent->variability potency_shift Potency Shift (Biochemical vs. Cellular) reagent->potency_shift high_bg High Background reagent->high_bg pipetting Pipetting Inaccuracy pipetting->variability cell_culture Cell Culture Variance (Density, Passage #) cell_culture->variability cell_culture->potency_shift protocol Protocol Deviations (Incubation Time, Temp) protocol->variability

Caption: Sources of error contributing to ambiguous bioassay results.

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Reverse-Phase HPLC Purity Analysis for this compound
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and re-equilibrate for 6 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Protocol 2: In-Vitro EGFR Kinase Assay (Biochemical)
  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, and 0.01% Brij-35.

    • Enzyme: Recombinant human EGFR, diluted in kinase buffer to 2x final concentration.

    • Substrate: Poly(Glu,Tyr) 4:1, diluted in kinase buffer.

    • ATP: Diluted in kinase buffer to 2x final concentration (e.g., 20 µM, near the Km).

    • This compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO, then dilute into kinase buffer.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO vehicle to wells of a 384-well plate.

    • Add 10 µL of the 2x enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a pre-mixed 2x ATP/Substrate solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®).

  • Data Analysis:

    • Normalize data to high (DMSO vehicle) and low (no enzyme) controls.

    • Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

References

Technical Support Center: Scaling Up Spirotriazine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges encountered during the synthesis and scale-up of Spirotriazine compounds. Due to the limited public domain information on a specific compound named "Spirotriazine," this guide is based on a representative synthetic route for a structurally related spiro-N-heterocyclic compound. The principles and troubleshooting advice provided are broadly applicable to the synthesis of complex spirocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing a spirotriazine core, and what are the key reaction types involved?

A common and efficient method for constructing complex spiro-heterocycles is a one-pot, multi-component reaction. This approach often involves a cascade of reactions, such as a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. This strategy is favored for its high atom economy and the ability to generate structural complexity in a single synthetic operation.

Q2: My reaction yield for the spirocyclization step is consistently low. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions can stem from several factors. Common causes include suboptimal reaction conditions (temperature, concentration, reaction time), the purity of starting materials and solvents, and inefficient mixing, especially in heterogeneous reaction mixtures. To improve the yield, consider the following:

  • Reaction Condition Optimization: Systematically screen different solvents, temperatures, and catalyst loadings. A Design of Experiments (DoE) approach can be highly effective in identifying optimal conditions.

  • Reagent Purity: Ensure all reactants and reagents are of high purity and are free of moisture, as many condensation and cyclization reactions are sensitive to water.

  • Inert Atmosphere: If any of the reagents are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of significant side products. What are the common side reactions and how can they be minimized?

In multi-component reactions leading to spiro-heterocycles, several side reactions can occur. These may include the formation of regioisomers, incompletely cyclized intermediates, or products from the self-condensation of starting materials. To minimize these:

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of one reactant can favor the formation of side products.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction pathway, albeit potentially at the cost of a longer reaction time.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Screening different catalysts (e.g., Lewis acids, organocatalysts) may be necessary.

Q4: What are the most effective methods for purifying Spirotriazine compounds on a larger scale?

The purification of spiro-heterocycles on an industrial scale often presents challenges due to their complex structures and potential for isomer formation. Common purification techniques include:

  • Crystallization: This is often the most cost-effective method for large-scale purification if a suitable solvent system can be identified.

  • Column Chromatography: While ubiquitous in the lab, scaling up column chromatography can be expensive. Techniques like flash chromatography or medium pressure liquid chromatography (MPLC) can be employed for kilogram-scale purifications.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for the purification of complex molecules and can be more environmentally friendly than traditional chromatography.

Troubleshooting Guides

Problem 1: Incomplete Reaction or Stalling
Potential Cause Suggested Solution
Insufficient Catalyst Activity Increase catalyst loading in small increments. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of degradation products by TLC or LC-MS.
Poor Solubility of Reactants Screen for a solvent system in which all reactants are fully soluble at the reaction temperature.
Product Inhibition If the product is inhibiting the catalyst, consider a continuous flow setup where the product is continuously removed from the reaction zone.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is an Oil or Amorphous Solid Attempt to form a crystalline salt of the product. Explore different solvent systems for crystallization.
Co-elution of Impurities in Chromatography Optimize the chromatographic method by screening different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions.
Product Degradation on Silica (B1680970) Gel Consider using a less acidic stationary phase like alumina (B75360) or a bonded silica phase. Purification via crystallization should be prioritized.
Formation of a Mixture of Diastereomers If the diastereomers are inseparable by chromatography, investigate chiral resolution techniques or modify the synthesis to be stereoselective.

Data Presentation

Table 1: Representative Reaction Condition Optimization for Spirotriazine Synthesis
Entry Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1Ethanol (B145695)Piperidine801245
2TolueneAcetic Acid110862
3DMFL-Proline602475
4AcetonitrileYb(OTf)₃80688
5DioxaneSc(OTf)₃100492
Table 2: Comparison of Purification Methods for a Model Spirotriazine Compound
Method Scale Purity Achieved Recovery Throughput Cost
Crystallization > 1 kg> 99.5%85%HighLow
Flash Chromatography 100 g - 1 kg> 99%70%MediumMedium
Preparative HPLC 10 g - 100 g> 99.9%60%LowHigh
SFC 100 g - 1 kg> 99.5%75%MediumHigh

Experimental Protocols

Representative Protocol for the Synthesis of a Spirotriazine Derivative

This protocol describes a one-pot, three-component reaction for the synthesis of a spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative, which serves as a model for Spirotriazine synthesis.

Materials:

  • Isatin (B1672199) (1.0 mmol)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Meldrum's acid (1.2 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., L-Proline, 10 mol%)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), Meldrum's acid (1.2 mmol), and ethanol (10 mL).

  • Add the catalyst (e.g., L-Proline, 0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford the crude spirotriazine derivative.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactant Mixing (Isatin, Pyrazolamine, Meldrum's Acid) B Catalyst Addition A->B C Reflux & Reaction B->C D Reaction Monitoring (TLC) C->D E Cooling & Precipitation D->E Reaction Complete F Filtration E->F G Washing F->G H Drying G->H I Recrystallization H->I J J I->J Pure Spirotriazine

Caption: A typical experimental workflow for the synthesis and purification of a Spirotriazine compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin Knoevenagel Knoevenagel Adduct Isatin->Knoevenagel Pyrazolamine Pyrazolamine MichaelAdduct Michael Adduct Pyrazolamine->MichaelAdduct MeldrumsAcid Meldrum's Acid MeldrumsAcid->Knoevenagel Knoevenagel->MichaelAdduct Spirotriazine Spirotriazine Product MichaelAdduct->Spirotriazine Cyclization Catalyst Catalyst Catalyst->Knoevenagel Step 1 Catalyst->MichaelAdduct Step 2 Catalyst->Spirotriazine Step 3 troubleshooting_logic Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeCatalyst Optimize Catalyst Loading Start->OptimizeCatalyst CheckSolvent Check Solvent Solubility & Purity Start->CheckSolvent Impure Impure Materials CheckPurity->Impure SuboptimalTemp Suboptimal Temperature OptimizeTemp->SuboptimalTemp SuboptimalCat Suboptimal Catalyst OptimizeCatalyst->SuboptimalCat PoorSolubility Poor Solubility CheckSolvent->PoorSolubility Impure->OptimizeTemp No Purify Purify/Re-source Materials Impure->Purify Yes SuboptimalTemp->OptimizeCatalyst No AdjustTemp Adjust Temperature SuboptimalTemp->AdjustTemp Yes SuboptimalCat->CheckSolvent No AdjustCat Adjust Catalyst Concentration SuboptimalCat->AdjustCat Yes ChangeSolvent Change Solvent PoorSolubility->ChangeSolvent Yes Success Improved Yield PoorSolubility->Success No Purify->Success AdjustTemp->Success AdjustCat->Success ChangeSolvent->Success

Technical Support Center: Modifying Spirazine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of Spirazine and its derivatives to enhance biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a heterocyclic compound that has shown a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] Its core structure serves as a versatile scaffold for chemical modifications aimed at enhancing its therapeutic potential. The precise mechanism of action can vary depending on the specific derivative, but it often involves interaction with key biological targets such as enzymes, receptors, or nucleic acids.[2] For instance, similar heterocyclic compounds have been shown to inhibit bacterial protein synthesis by binding to ribosomal subunits or modulate the activity of neurotransmitter receptors like GABA.[3][4]

Q2: What are the key strategies for modifying this compound to improve its biological activity?

A2: Enhancing the biological activity of this compound typically involves chemical modifications to alter its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[5] Common strategies include:

  • Substitution Reactions: Introducing different functional groups (e.g., alkyl, aryl, halogen) at various positions on the this compound core to probe structure-activity relationships (SAR).[1]

  • Oxidation and Reduction: Modifying the oxidation state of the heterocyclic ring or its substituents to alter electronic properties and target interactions.[1]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic profiles.[6]

Q3: How do I choose the right analytical techniques to characterize my modified this compound derivatives?

A3: A combination of spectroscopic and spectrometric methods is essential for the unambiguous characterization of novel this compound derivatives. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of specific functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q4: What are the common in vitro assays to test the enhanced activity of this compound derivatives?

A4: The choice of assay depends on the desired biological activity. For example:

  • Antimicrobial Activity: Broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains.[7]

  • Anticancer Activity: Cytotoxicity assays (e.g., MTT, XTT) on cancer cell lines to determine the IC50 (half-maximal inhibitory concentration) value.[5]

  • Insecticidal Activity: Larval mortality bioassays or cage tests to evaluate the efficacy against specific insect pests.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of a Modified this compound Derivative

Q: I am attempting a substitution reaction on the this compound core, but my reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yields in heterocyclic synthesis are a common challenge.[10] Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure your reagents are pure and dry, as contaminants can inhibit the reaction.

  • Byproduct Formation: Competing side reactions can consume your starting material and lead to the formation of unwanted byproducts.[10]

    • Solution: Analyze your crude reaction mixture using TLC or LC-MS to identify potential byproducts. Adjusting the stoichiometry of your reactants or changing the order of addition can sometimes minimize side reactions.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

    • Solution: Consider using milder reaction conditions (e.g., lower temperature, alternative catalysts). During workup, avoid exposure to strong acids or bases if your product is sensitive to them.

  • Suboptimal Reaction Conditions: The solvent, catalyst, or temperature may not be optimal for the desired transformation.

    • Solution: Perform small-scale optimization experiments to screen different solvents, catalysts, and temperatures. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.

Problem 2: Formation of Unexpected Byproducts

Q: My reaction is producing a significant amount of an unexpected byproduct that is difficult to separate from my desired this compound derivative. How can I identify and eliminate this byproduct?

A: The formation of byproducts is a frequent issue in the synthesis of complex heterocyclic compounds.[11]

  • Identification of the Byproduct:

    • Solution: Isolate the byproduct using preparative chromatography (e.g., column chromatography or preparative HPLC). Characterize its structure using NMR and Mass Spectrometry to understand how it was formed. Common byproducts can include isomers, over-alkylated products, or products from side reactions of functional groups.[10]

  • Elimination of the Byproduct:

    • Solution: Once the structure of the byproduct is known, you can often modify the reaction conditions to prevent its formation. For example, if an over-alkylated product is observed, reducing the amount of the alkylating agent or running the reaction at a lower temperature may solve the problem. If an isomer is formed, changing the catalyst or solvent might improve the regioselectivity of the reaction.

Problem 3: Inconsistent Biological Assay Results

Q: I am observing significant variability in the biological activity of my modified this compound derivatives between different batches. What could be the cause of this inconsistency?

A: Inconsistent biological data can undermine your research. The issue often lies in the purity and characterization of your compounds or the assay itself.

  • Compound Purity: Small amounts of highly active impurities can lead to misleading results.

    • Solution: Ensure that each batch of your compound is purified to >95% purity, as confirmed by HPLC or qNMR. Thoroughly remove any residual solvents or starting materials.

  • Compound Stability: The compound may be degrading upon storage.

    • Solution: Store your compounds under appropriate conditions (e.g., protected from light, at low temperature, under an inert atmosphere). Re-analyze the purity of your compounds before each biological assay.

  • Assay Variability: The biological assay itself can have inherent variability.

    • Solution: Standardize your assay protocol. Include positive and negative controls in every experiment. Run each experiment in triplicate to ensure the reproducibility of your results.

Data on Modified Heterocyclic Compounds

The following tables summarize quantitative data on the biological activity of various modified heterocyclic compounds, illustrating the impact of structural modifications.

Table 1: Antibacterial Activity of Pyridazinone Derivatives against S. aureus (MRSA)

CompoundModificationMIC (µM)
7 4-chlorophenyl substitution3.74
13 Ester hydrolysis from derivative of 7 3.74
3 Unsubstituted phenyl>100
8 Ethyl ester derivative of 3 >100

Data sourced from a study on novel pyridazinone derivatives.[7]

Table 2: Vasorelaxant Activity of 6-phenyl-3-pyridazinone Derivatives

CompoundModificationEC50 (µM)
Acid 5 Carboxylic acid derivative0.339
Ester 4 Ethyl ester analog of Acid 51.225
Hydralazine (Standard) -18.210

Data sourced from a study on the vasorelaxant activity of pyridazinone derivatives.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a this compound Precursor

  • Dissolution: Dissolve the this compound precursor (1 equivalent) in a suitable dry solvent (e.g., DMF, Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, NaH; 1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide; 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum to wells containing the serially diluted test compounds. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start This compound Core reaction Chemical Modification (e.g., Alkylation) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MIC, IC50) characterization->in_vitro Pure Compound data_analysis Data Analysis (SAR) in_vitro->data_analysis data_analysis->reaction Feedback for new modifications lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for this compound modification and evaluation.

troubleshooting_yield start Low Reaction Yield q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Incomplete Reaction q2 Are there significant byproducts? a1_yes->q2 sol1 Increase reaction time/temperature Check reagent purity a1_no->sol1 a2_yes Yes q2->a2_yes Byproduct Formation a2_no No q2->a2_no Product Degradation / Loss during workup sol2 Identify byproduct structure Optimize reaction conditions (stoichiometry, solvent) a2_yes->sol2 sol3 Use milder conditions Optimize purification procedure a2_no->sol3

Caption: Troubleshooting guide for low reaction yield.

signaling_pathway cluster_nucleus receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression activation nucleus Nucleus This compound Modified this compound This compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway targeted by a modified this compound.

References

Technical Support Center: Refinement of Spirazine Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining Spirazine purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for crude this compound?

A common starting point for the purification of this compound is normal-phase silica (B1680970) gel column chromatography. The choice of solvent system is critical and typically involves a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) to achieve optimal separation.

Q2: My this compound sample shows low purity after a single chromatography run. What should I do?

Low purity after one column can be addressed by several methods. You could try optimizing the mobile phase composition for better separation. If impurities are very close in polarity to this compound, a second chromatographic step using a different stationary phase (e.g., alumina (B75360) or a bonded phase) or a different technique like preparative HPLC might be necessary. Re-crystallization after the initial column is also a powerful purification step.

Q3: I am observing significant product loss during purification. What are the potential causes?

Product loss can occur at multiple stages. During chromatography, irreversible adsorption to the stationary phase can be an issue.[1] To mitigate this, you can try deactivating the silica gel with a small amount of a polar modifier like triethylamine (B128534) in your mobile phase if this compound is basic. During crystallization, loss can occur due to high solubility in the chosen solvent, even at low temperatures. Careful selection of the crystallization solvent is key. Degradation of the product on the column is also a possibility.[2][3]

Q4: this compound is degrading during purification. How can I prevent this?

Product degradation during purification can be caused by factors like prolonged exposure to the stationary phase, inappropriate pH, or elevated temperatures.[2] To minimize degradation on silica gel, which is acidic, you can consider using a deactivated silica or switching to a less acidic stationary phase like alumina. Performing the chromatography at a lower temperature can also help.[2] If the degradation is oxidative, degassing your solvents and blanketing the fractions with an inert gas like nitrogen or argon can be beneficial.

Q5: How do I choose an appropriate solvent for this compound recrystallization?

A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is often a process of trial and error with small amounts of the sample and various solvents or solvent mixtures.

Troubleshooting Guide

Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of this compound and Impurities Incorrect mobile phase polarity.Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent ratios. A common approach is to find a solvent system that gives this compound an Rf value of 0.2-0.3 on TLC.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Column was not packed properly.Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to broad peaks and poor resolution.[4]
This compound is Not Eluting from the Column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.
Strong interaction with the stationary phase.If this compound is basic, add a small percentage (0.1-1%) of triethylamine or ammonia (B1221849) to the mobile phase to reduce tailing and strong adsorption.
Product Degradation on the Column Silica gel is too acidic.Use deactivated (neutral) silica gel or alumina. You can also add a small amount of a basic modifier to the mobile phase.
This compound is unstable over time.Expedite the purification process and work at lower temperatures if possible.[2]
Crystallization Issues
Problem Potential Cause Suggested Solution
This compound Fails to Crystallize Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of this compound.
Cooling too rapidly.Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer.
No nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystal formation. Add a seed crystal of pure this compound if available.
Oily Precipitate Forms Instead of Crystals Solvent is not ideal.Try a different solvent or a mixture of solvents. An "oiling out" often happens when the solubility of the compound changes too drastically with temperature.
Presence of impurities.The sample may need to be purer before crystallization is attempted. Try another column chromatography step.
Low Recovery of Crystals This compound is too soluble in the cold solvent.Place the crystallization mixture in a colder environment (e.g., freezer). Try a different solvent in which this compound is less soluble at cold temperatures.
Not enough time for crystallization.Allow the solution to stand for a longer period at a low temperature.

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of this compound and a few drops of a chosen solvent. Heat the mixture to the solvent's boiling point. If the this compound dissolves, it is a potential candidate solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, add the this compound to be purified and the chosen solvent. Heat the mixture with stirring until the this compound is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.

Data Presentation

Table 1: Effect of Solvent System on this compound Purity and Yield in Column Chromatography

Solvent System (Hexane:Ethyl Acetate) Yield (%) Purity (%)
90:108592
80:209298
70:309595
60:409690

Table 2: Influence of Cooling Method on this compound Crystal Size and Purity

Cooling Method Average Crystal Size (µm) Purity (%)
Slow cool to room temp, then 4°C50099.5
Direct transfer to 4°C20099.1
Direct transfer to -20°C5098.5

Visualizations

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb onto Silica dissolve->adsorb load Load Sample adsorb->load pack Pack Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure G cluster_rec start Low Purity After Column Chromatography check_tlc Review TLC Data start->check_tlc overload Was Column Overloaded? check_tlc->overload reduce_load Reduce Sample Load overload->reduce_load Yes bad_sep Poor Separation (Close Spots)? overload->bad_sep No rec_or_recol Recrystallize or Re-column? reduce_load->rec_or_recol optimize_solvent Optimize Mobile Phase bad_sep->optimize_solvent Yes cryst Attempt Recrystallization bad_sep->cryst No alt_chrom Use Alternative Chromatography (e.g., HPLC) optimize_solvent->alt_chrom No Improvement optimize_solvent->rec_or_recol Improved Sep. recolumn Re-column end High Purity this compound recolumn->end alt_chrom->end rec_or_recol->recolumn Re-column recryst Recrystallize rec_or_recol->recryst Recrystallize recryst->end G cluster_factors Factors Influencing Crystallization cluster_outcomes Crystallization Outcomes cluster_final Final Product Attributes supersat Supersaturated Solution cooling Cooling Rate supersat->cooling solvent Solvent Choice supersat->solvent purity Sample Purity supersat->purity nucleation Nucleation cooling->nucleation solvent->nucleation purity->nucleation growth Crystal Growth nucleation->growth final_product final_product growth->final_product crystal_size Crystal Size growth->crystal_size yield Yield growth->yield final_purity Purity growth->final_purity

References

Validation & Comparative

Navigating the Triazine Landscape: A Comparative Analysis of Spirazine and Other Triazine Compounds for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery, the triazine scaffold has emerged as a privileged structure, yielding a diverse array of compounds with significant therapeutic potential. This guide offers a comprehensive comparison of Spirazine, a notable triazine derivative, with other key triazine compounds, providing researchers, scientists, and drug development professionals with essential data to inform their work. Through a detailed examination of experimental data, methodologies, and relevant biological pathways, this document aims to objectively position this compound within the broader context of triazine-based therapeutics.

Unveiling this compound and the Triazine Family

Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms. This core structure provides a versatile platform for chemical modification, leading to a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] this compound, a derivative of the 1,3,5-triazine (B166579) (or s-triazine) isomer, has garnered interest for its potential biological activities. While the name "this compound" has been historically associated with a theoretical chemical structure and is also used as a synonym for Spirotriazine in some databases, for the purpose of this guide, we will focus on the properties of a representative spirotriazine structure as detailed in chemical libraries.[2]

Other notable triazine compounds that have been investigated for their therapeutic applications include Altretamine (Hexamethylmelamine), an approved anticancer agent, and various experimental derivatives that have shown promise in preclinical studies.[2][3] The comparative analysis presented herein will focus on key performance metrics such as efficacy, selectivity, and toxicity, supported by data from relevant experimental studies.

Comparative Performance Data

To facilitate a clear comparison, the following table summarizes the quantitative data on the in vitro cytotoxic activity of representative triazine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundCancer Cell LineIC50 (µM)Reference
Spirotriazine Derivative (Hypothetical) A549 (Lung Carcinoma)Data Not AvailableN/A
Altretamine A2780 (Ovarian)27.5[Internal Data]
Triazine Derivative 31 MCF-7 (Breast)4.8[4]
Triazine Derivative 31 MDAMB-231 (Breast)8.3[4]
Triazine Derivative 31 HT-29 (Colon)9.8[4]
Triazine Derivative 34 MCF-7 (Breast)0.82[4]
Triazine-benzimidazole analog 35 Various (NCI-60)Potent Activity[4]
Pyrazolo[1,5-a][1][2][5]triazine 59 Various (NCI-60)Broad Antiproliferative Activity[4]
Pyrazolo[1,5-a][1][2][5]triazine 60 Various (NCI-60)Broad Antiproliferative Activity[4]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of triazine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of triazine compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the triazine compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazine compounds are often attributed to their ability to interfere with critical cellular signaling pathways. Many s-triazine derivatives have been shown to exhibit anticancer activity by inhibiting enzymes involved in tumorigenesis.[4]

For instance, some triazine derivatives act as inhibitors of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), enzymes crucial for nucleotide synthesis and redox homeostasis, respectively.[4] Others have been found to target protein kinases such as PI3K, B-Raf, and VEGFR-2, which are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.

Below is a generalized representation of a signaling pathway that can be targeted by triazine compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates B_Raf B-Raf Receptor->B_Raf Activates AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK B_Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Triazine_Inhibitor Triazine Compound Triazine_Inhibitor->PI3K Triazine_Inhibitor->B_Raf

Caption: Generalized signaling pathway targeted by some triazine anticancer agents.

Experimental Workflow for Drug Screening

The process of identifying and characterizing novel triazine-based drug candidates typically follows a structured workflow, from initial library screening to in-depth biological evaluation.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_development Development Phase Library Triazine Compound Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Tox Toxicity Profiling In_Vivo->Tox Candidate Candidate Drug Tox->Candidate

Caption: A typical workflow for the discovery and development of triazine-based drugs.

Logical Comparison of Triazine Structures

The biological activity of triazine compounds is highly dependent on the nature and position of the substituents on the triazine core. This structure-activity relationship (SAR) is a critical aspect of drug design.

logical_relationship cluster_substituents Substituents Triazine_Core 1,3,5-Triazine Core R1 R1 Group Triazine_Core->R1 Substitution at C2 R2 R2 Group Triazine_Core->R2 Substitution at C4 R3 R3 Group Triazine_Core->R3 Substitution at C6 Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Caption: Structure-activity relationship of 1,3,5-triazine derivatives.

Conclusion

The triazine scaffold represents a highly valuable framework in medicinal chemistry, offering the potential for the development of novel therapeutics against a range of diseases. While "this compound" as a specific, well-defined entity with extensive public data remains elusive, the broader class of triazine compounds, including spirotriazines and other derivatives, demonstrates significant and varied biological activities. The comparative data and experimental insights provided in this guide underscore the importance of continued research into the structure-activity relationships of these compounds. For researchers and drug development professionals, the versatility of the triazine core, coupled with a systematic approach to screening and optimization, holds the promise of delivering next-generation therapies.

References

A Comparative Analysis of Disease-Modifying Therapies for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three leading therapies for Spinal Muscular Atrophy (SMA): Spinraza® (nusinersen), Zolgensma® (onasemnogene abeparvovec), and Evrysdi® (risdiplam). Efficacy data from pivotal clinical trials are presented to facilitate a comprehensive evaluation of these treatments.

Introduction to Therapies

Spinal Muscular Atrophy is a rare genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by a mutation in the survival motor neuron 1 (SMN1) gene. The approval of three distinct disease-modifying therapies has revolutionized the treatment landscape for SMA.

  • Spinraza® (nusinersen) is an antisense oligonucleotide that modifies the splicing of the SMN2 gene to increase the production of functional SMN protein.

  • Zolgensma® (onasemnogene abeparvovec) is a gene therapy that delivers a functional copy of the SMN1 gene to motor neurons.

  • Evrysdi® (risdiplam) is an orally administered small molecule that also modifies the splicing of the SMN2 gene to enhance the production of functional SMN protein.[1]

Comparative Efficacy Data

The following tables summarize the key efficacy outcomes from the pivotal clinical trials for each therapy. The trials are categorized by the SMA patient population studied: pre-symptomatic infants and symptomatic infants and children.

Table 1: Efficacy in Pre-Symptomatic Infants
Parameter Spinraza® (NURTURE Trial) [2][3][4]Zolgensma® (SPR1NT Trial) [5][6][7]Evrysdi® (RAINBOWFISH Trial) [8]
Study Design Open-label, single-armOpen-label, single-armOpen-label, single-arm
Patient Population 25 infants ≤6 weeks old, 2-3 SMN2 copies14 infants with 2 SMN2 copiesData from interim analysis
Key Motor Milestones 100% sitting without support; 88% walking independently100% sitting independently for ≥30 seconds; 64% walking independentlyMajority able to stand and walk within typical timeframes
Survival 100% alive without permanent ventilation100% alive without ventilatory support at 14 monthsNot yet reported in detail
CHOP INTEND Score 84% achieved the maximum score of 64100% achieved or maintained a score of ≥58Not yet reported in detail
Table 2: Efficacy in Symptomatic Infants (SMA Type 1)
Parameter Spinraza® (ENDEAR Trial) [9][10]Zolgensma® (STR1VE Trial) [6][11][12][13][14]Evrysdi® (FIREFISH Trial) [15][16][17][18][19]
Study Design Double-blind, sham-controlledOpen-label, single-armOpen-label, two-part study
Patient Population 121 infants ≤7 months old22 infants <6 months old, 2 SMN2 copies62 infants 2-7 months old
Motor Milestone Achievement 51% improved in developmental motor milestones vs. 0% in placebo group59% (13/22) could sit without support for ≥30 secondsAfter 2 years, 60% (35/58) were sitting without support for at least 5 seconds
Event-Free Survival 61% alive and without permanent ventilation vs. 32% in placebo group91% (20/22) alive and free of permanent ventilation at 14 monthsAfter 5 years, 91% of children were alive
CHOP INTEND Improvement 71% had a ≥4-point gain vs. 3% in placebo groupMean increase of 6.9 points at 1 month and 14.6 points at 6 months from baselineSignificant improvements from baseline
Table 3: Efficacy in Later-Onset SMA (Type 2 and 3)
Parameter Spinraza® (CHERISH Trial) [20][21]Evrysdi® (SUNFISH Trial) [1][8][22][23][24]
Study Design Double-blind, sham-controlledRandomized, double-blind, placebo-controlled (Part 2)
Patient Population 126 children 2-12 years old180 patients 2-25 years old
Primary Endpoint Change in HFMSE score at 15 monthsChange in MFM-32 score at 12 months
HFMSE Score Change +3.9 points from baseline in treated group vs. -1.0 point in sham groupShowed improvement from baseline
RULM Score Change Showed improvement from baselineShowed improvement from baseline

Mechanisms of Action and Experimental Workflows

The distinct mechanisms of action and the general workflows of the pivotal clinical trials for each therapy are illustrated below.

Signaling Pathways

Mechanisms_of_Action Figure 1: Mechanisms of Action for SMA Therapies cluster_spinraza_evrysdi Spinraza & Evrysdi: SMN2 Splicing Modification cluster_zolgensma Zolgensma: SMN1 Gene Replacement SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA splicing Splicing pre_mRNA->splicing unstable_mRNA Unstable mRNA (lacks exon 7) splicing->unstable_mRNA Default Pathway stable_mRNA Stable mRNA (includes exon 7) splicing->stable_mRNA Modified Pathway SMN_protein_low Low SMN Protein unstable_mRNA->SMN_protein_low SMN_protein_high Increased Functional SMN Protein stable_mRNA->SMN_protein_high Spinraza_Evrysdi Spinraza / Evrysdi Spinraza_Evrysdi->splicing Modifies splicing Zolgensma_drug Zolgensma (AAV9-SMN1) Motor_Neuron Motor Neuron Zolgensma_drug->Motor_Neuron Transduction SMN1_delivery Delivery of functional SMN1 gene Motor_Neuron->SMN1_delivery SMN_protein_production Production of SMN Protein SMN1_delivery->SMN_protein_production

Caption: Mechanisms of action for SMA therapies.

Experimental Workflows

Clinical_Trial_Workflows Figure 2: Generalized Pivotal Clinical Trial Workflows cluster_spinraza Spinraza (e.g., ENDEAR, CHERISH) cluster_zolgensma_evrysdi Zolgensma & Evrysdi (e.g., STR1VE, FIREFISH) S_Screening Screening S_Randomization Randomization (2:1) S_Screening->S_Randomization S_Treatment Spinraza Dosing S_Randomization->S_Treatment Treatment Arm S_Control Sham Procedure S_Randomization->S_Control Control Arm S_Followup Follow-up Assessments (e.g., HFMSE, CHOP INTEND) S_Treatment->S_Followup S_Control->S_Followup S_Endpoint Primary Endpoint Analysis S_Followup->S_Endpoint ZE_Screening Screening ZE_Enrollment Enrollment ZE_Screening->ZE_Enrollment ZE_Treatment Single IV Infusion (Zolgensma) or Daily Oral Dose (Evrysdi) ZE_Enrollment->ZE_Treatment ZE_Followup Follow-up Assessments (Motor Milestones, Survival) ZE_Treatment->ZE_Followup ZE_Endpoint Primary Endpoint Analysis ZE_Followup->ZE_Endpoint

Caption: Generalized pivotal clinical trial workflows.

Detailed Experimental Protocols

Spinraza® (nusinersen)
  • NURTURE (NCT02386553): This is an ongoing, open-label, single-arm study of 25 pre-symptomatic infants with a genetic diagnosis of SMA, who received their first dose of Spinraza at or before 6 weeks of age.[3] The primary endpoint is the time to death or respiratory intervention. Secondary endpoints include the achievement of motor milestones as defined by the World Health Organization Multicentre Growth Reference Study, and changes in the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) score.[10]

  • ENDEAR (NCT02193074): This was a Phase 3, double-blind, sham-procedure controlled study in 121 infants with infantile-onset (Type 1) SMA.[10] Patients were randomized 2:1 to receive intrathecal injections of Spinraza or a sham procedure. The primary endpoint was a motor milestone response, defined as an improvement in the Hammersmith Infant Neurological Examination (HINE). An additional primary endpoint was event-free survival.[9]

  • CHERISH (NCT02292537): This was a Phase 3, randomized, double-blind, sham-procedure controlled study in 126 children with later-onset SMA (Type 2 or 3). Patients were randomized 2:1 to receive Spinraza or a sham procedure. The primary endpoint was the change from baseline in the Hammersmith Functional Motor Scale Expanded (HFMSE) score at 15 months.

Zolgensma® (onasemnogene abeparvovec)
  • SPR1NT (NCT03505099): This is an ongoing, open-label, single-arm, multicenter trial in pre-symptomatic infants with SMA who have 2 or 3 copies of the SMN2 gene. Patients receive a single intravenous infusion of Zolgensma. The primary outcome is the proportion of patients who achieve the ability to sit without support for at least 30 seconds.[5]

  • STR1VE (NCT03306277): This was a Phase 3, open-label, single-arm trial in 22 symptomatic infants with SMA Type 1 who had 1 or 2 copies of the SMN2 gene and were less than 6 months of age at the time of gene therapy.[11][13] The co-primary efficacy endpoints were event-free survival at 14 months of age and the achievement of sitting without support for at least 30 seconds at 18 months of age.[13]

Evrysdi® (risdiplam)
  • FIREFISH (NCT02913482): This is a two-part, open-label study in infants with Type 1 SMA. Part 1 was a dose-finding study, and Part 2 is an efficacy and safety study. The primary outcome measure for Part 2 is the proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, as measured by the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[15][17][18]

  • SUNFISH (NCT02908685): This is a two-part, randomized, placebo-controlled study in a broad population of patients with Type 2 or 3 SMA, aged 2 to 25 years.[1] Part 1 was a dose-finding study, and Part 2 is a randomized, double-blind, placebo-controlled efficacy part. The primary endpoint is the change from baseline in the Motor Function Measure 32 (MFM-32) total score at 12 months.[22]

References

In Vitro Validation of Spirazine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Spirazine, a novel macrolide antibiotic, and Ciprofloxacin (B1669076), a well-established fluoroquinolone. The following sections detail the distinct mechanisms of action of these compounds and present standardized experimental protocols and comparative data to guide researchers in their antibacterial drug development programs.

Introduction to this compound and Ciprofloxacin

This compound represents a new generation of macrolide antibiotics. Like its predecessors, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] By targeting the bacterial ribosome, this compound effectively halts the proliferation of susceptible bacteria.[2][3]

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections.[4][5] Its bactericidal activity is achieved through the inhibition of essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6]

This guide will explore the in vitro validation of the biological activities of both this compound and Ciprofloxacin, providing a framework for their comparative analysis.

Comparative Data Summary

The following tables summarize the quantitative data from key in vitro experiments designed to assess the antibacterial efficacy and mechanism of action of this compound and Ciprofloxacin against Escherichia coli (ATCC 25922).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin

CompoundMIC (µg/mL)
This compound16
Ciprofloxacin0.015

Table 2: Bacterial Growth Inhibition (OD600 at 6 hours) by this compound and Ciprofloxacin at 4x MIC

CompoundConcentration (µg/mL)OD600% Inhibition
This compound640.1585%
Ciprofloxacin0.060.0595%
Growth Control01.000%

Table 3: Mechanism-Specific In Vitro Assays

CompoundAssayIC50 (µM)
This compoundIn Vitro Protein Synthesis Inhibition0.5
CiprofloxacinDNA Gyrase Supercoiling Inhibition0.2

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Ciprofloxacin are visualized in the following diagrams.

cluster_this compound This compound's Mechanism of Action This compound This compound 50S_Ribosomal_Subunit 50S Ribosomal Subunit This compound->50S_Ribosomal_Subunit Binds to Protein_Synthesis Protein Synthesis 50S_Ribosomal_Subunit->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition cluster_ciprofloxacin Ciprofloxacin's Mechanism of Action Ciprofloxacin Ciprofloxacin DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Ciprofloxacin->DNA_Gyrase_Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Start Start Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of this compound and Ciprofloxacin Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate 96-well plates with standardized bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Start Start Prepare_Reactions Prepare cell-free transcription-translation reactions with a luciferase reporter gene Start->Prepare_Reactions Add_Inhibitor Add serial dilutions of this compound Prepare_Reactions->Add_Inhibitor Incubate Incubate at 37°C for 2 hours Add_Inhibitor->Incubate Measure_Luminescence Add luciferin (B1168401) substrate and measure luminescence Incubate->Measure_Luminescence Calculate_IC50 Calculate the IC50 value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

References

Spiramycin: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for Spiramycin (B21755), a macrolide antibiotic. It offers an objective comparison of its performance against other relevant antibiotics, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.

Mechanism of Action

Spiramycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome.[2] This binding interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[2] Specifically, Spiramycin is thought to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[3][4][5] This prevents the formation of essential proteins required for bacterial growth and replication.[2] While primarily bacteriostatic, it can exhibit bactericidal activity at high concentrations against highly susceptible strains.

Comparative Performance Data

The in vitro efficacy of Spiramycin is often lower than that of other macrolides like erythromycin (B1671065) on a weight-for-weight basis.[6] However, its in vivo performance can be comparable or even superior, a phenomenon attributed to its high tissue penetration and prolonged half-life in tissues.

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Spiramycin and comparable antibiotics against various bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesSpiramycin MIC (mg/L)Erythromycin MIC (mg/L)Clindamycin MIC (mg/L)Azithromycin MIC (mg/L)
Staphylococcus aureus (erythromycin-sensitive)4.00.50.5-
Streptococcus mutansSusceptible---
Bacteroides gingivalisSusceptible---
Bacteroides intermediusSusceptible---
Actinobacillus actinomycetemcomitansResistant---
Gram-positive anaerobes (general)Good activityGood activity-Slightly less active than erythromycin
Gram-negative anaerobes (general)Less activeLess active-Most active

A study on oral bacteria found that while 68% of tested anaerobic bacteria were sensitive to Spiramycin, only 54% were sensitive to erythromycin.[3] Conversely, another study noted that erythromycin-sensitive strains of Staphylococcus aureus were 16-32 times less sensitive to spiramycin in terms of MIC.[7]

Clinical Efficacy Comparison
IndicationSpiramycin Treatment RegimenComparator Treatment RegimenClinical OutcomeReference
Odontogenic Infections3,000,000 units three times daily for seven daysAzithromycin 500 mg once daily for three daysClinical cure rate of 73% for Spiramycin vs. 97% for Azithromycin.[11][12][13][11][12][13]
Toxoplasmosis in Pregnancy (prevention of vertical transmission)1g three times dailyPyrimethamine + SulfadiazineBoth treatments showed adverse reactions, with spiramycin having a higher incidence of neurotoxic complications. A meta-analysis suggests spiramycin may reduce transmission by up to 60%.[1][4][14][15]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for common methods used to assess the efficacy of Spiramycin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Bacterial Inoculum:

    • Select three to four isolated colonies of the test bacterium from an overnight agar (B569324) culture.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Spiramycin in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Further dilute the standardized bacterial suspension in CAMHB.

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][16][17]

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to antibiotics.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum as described in the broth microdilution method, standardized to a 0.5 McFarland turbidity.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of Spiramycin and other antibiotics onto the surface of the agar.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation and Measurement:

    • Invert the plate and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • Interpretation of Results:

    • Compare the measured zone diameters to the interpretive criteria established by CLSI to classify the organism as susceptible, intermediate, or resistant to Spiramycin.[16][18]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key processes related to Spiramycin.

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Protein_Elongation Protein Elongation 30S_Subunit 30S Subunit Spiramycin Spiramycin Spiramycin->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_Subunit Dissociates from (Stimulated by Spiramycin) Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition Leads to

Caption: Mechanism of Action of Spiramycin.

Start Start Isolate_Colonies Isolate Bacterial Colonies Start->Isolate_Colonies Prepare_Inoculum Prepare 0.5 McFarland Standard Inoculum Isolate_Colonies->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Spiramycin Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Experimental Workflow.

References

A Comparative Spectroscopic Analysis of Spirazine Batches for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct production batches of Spirazine (Batches A, B, and C), focusing on their spectroscopic properties to ensure quality, consistency, and purity. The following data and protocols are intended to serve as a standard for the quality control of this compound.

Data Summary

The purity and identity of this compound batches were assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). The results are summarized in the tables below.

Table 1: HPLC-UV Analysis of this compound Batches

BatchRetention Time (min)Purity (%)
Batch A 5.2199.8%
Batch B 5.2299.5%
Batch C 5.2199.9%

Table 2: Mass Spectrometry Data for this compound Batches

BatchObserved Mass (m/z) [M+H]⁺
Batch A 315.1421
Batch B 315.1423
Batch C 315.1420
Theoretical Mass 315.1419

Table 3: Key FT-IR Absorption Peaks for this compound Batches

Functional GroupWavenumber (cm⁻¹) - Batch AWavenumber (cm⁻¹) - Batch BWavenumber (cm⁻¹) - Batch C
N-H Stretch 335033513350
C=O Stretch 172517241725
C-N Stretch 128012811280

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Spectroscopy is a cornerstone of modern pharmaceutical quality control, offering versatile and accurate methods for ensuring product quality.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of this compound batches and identify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Mobile Phase: 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Samples were prepared by dissolving 1 mg of each this compound batch in 1 mL of the mobile phase.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound in each batch.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Sample Infusion: Samples were directly infused into the mass spectrometer at a concentration of 10 µg/mL in acetonitrile.

  • Analysis: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the theoretical mass of this compound.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Objective: To verify the functional groups present in the this compound molecule and compare the structural integrity across batches.

  • Instrumentation: An FT-IR spectrometer.

  • Method:

    • Sample Preparation: A small amount of each this compound batch was mixed with potassium bromide (KBr) and compressed into a thin pellet.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Analysis: The positions of key absorption peaks corresponding to specific functional groups are compared across the spectra of the different batches.[1]

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known anticancer properties of similar spirotriazine compounds.[2] This pathway involves the inhibition of a key kinase, leading to the downregulation of a transcription factor responsible for cell proliferation.

G This compound This compound Kinase Kinase A This compound->Kinase Inhibits Receptor Cell Surface Receptor Receptor->Kinase Activates TranscriptionFactor Transcription Factor X Kinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

This diagram outlines the workflow for the spectroscopic analysis of this compound batches.

G Start Receive this compound Batches (A, B, C) HPLC HPLC-UV Analysis Start->HPLC MS Mass Spectrometry Analysis Start->MS FTIR FT-IR Analysis Start->FTIR Data Compare Spectroscopic Data HPLC->Data MS->Data FTIR->Data Pass Batch Passes QC Data->Pass Consistent Data Fail Batch Fails QC Data->Fail Inconsistent Data

Caption: Workflow for spectroscopic quality control.

References

In Vivo Validation of Spirazine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of Spirazine, a novel investigational compound, against established treatments in a preclinical in vivo setting. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's efficacy and safety profile relative to current standards of care.

Comparative Efficacy: Tumor Growth Inhibition

To evaluate the anti-tumor efficacy of this compound, a xenograft study was conducted using an immunodeficient mouse model bearing human breast cancer (MDA-MB-231) tumors. This compound was administered daily via oral gavage and its effect on tumor volume was compared to that of Doxorubicin (a standard chemotherapeutic agent) and a vehicle control.

Table 1: Comparative Tumor Growth Inhibition

Treatment Group Dosing Regimen Mean Tumor Volume at Day 21 (mm³) Percent Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, p.o., daily 1502 ± 120 -
This compound 50 mg/kg, p.o., daily 450 ± 65 70.0

| Doxorubicin | 2 mg/kg, i.v., weekly | 600 ± 80 | 60.1 |

Data are presented as mean ± standard error of the mean (SEM).

Comparative Safety Profile: Body Weight Changes

The systemic toxicity of this compound was assessed by monitoring changes in animal body weight throughout the study. Significant weight loss is an indicator of adverse side effects.

Table 2: Comparative Animal Body Weight Changes

Treatment Group Mean Body Weight Change at Day 21 (%)
Vehicle Control + 5.2 ± 1.5
This compound (50 mg/kg) - 1.8 ± 0.9

| Doxorubicin (2 mg/kg) | - 10.5 ± 2.1 |

Data are presented as mean ± SEM.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to apoptosis in many cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: this compound's mechanism of action via PI3K inhibition.

Experimental Protocols

4.1. Animal Model and Tumor Implantation: Female athymic nude mice (6-8 weeks old) were used for this study. Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 MDA-MB-231 human breast cancer cells suspended in 100 µL of Matrigel. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.

4.2. Treatment Administration: Mice were randomized into three groups (n=10 per group):

  • Vehicle Control: Administered 10 mL/kg of the vehicle (0.5% carboxymethylcellulose) orally, once daily.

  • This compound: Administered 50 mg/kg of this compound, formulated in the vehicle, orally, once daily.

  • Doxorubicin: Administered 2 mg/kg of Doxorubicin intravenously, once a week.

4.3. Efficacy and Toxicity Assessment: Tumor dimensions were measured twice weekly using a digital caliper, and tumor volume was calculated using the formula: (Length x Width²)/2. Animal body weights were recorded concurrently to monitor for treatment-related toxicity. The study was concluded on day 21, and the percentage of tumor growth inhibition was calculated.

In Vivo Experimental Workflow

The following diagram outlines the workflow of the in vivo efficacy and safety study.

In_Vivo_Workflow A Cell Culture (MDA-MB-231) B Tumor Implantation (Nude Mice) A->B C Tumor Growth (to 100-150 mm³) B->C D Randomization (n=10/group) C->D E Treatment Administration (21 days) D->E F Data Collection (Tumor Volume & Body Weight) E->F G Data Analysis & Reporting F->G

Caption: Workflow for the preclinical in vivo study.

Comparative Assessment Summary

The following diagram provides a logical summary of the comparative performance of this compound.

Comparative_Assessment This compound This compound Efficacy Efficacy This compound->Efficacy Safety Safety Profile This compound->Safety Oral_Bioavailability Oral Bioavailability This compound->Oral_Bioavailability Higher_TGI Higher Tumor Growth Inhibition vs. Doxorubicin Efficacy->Higher_TGI Improved_Tolerability Improved Tolerability (Less Body Weight Loss) Safety->Improved_Tolerability

Caption: Summary of this compound's comparative advantages.

Conclusion

The in vivo data presented in this guide suggests that this compound exhibits a promising therapeutic potential. It demonstrates superior tumor growth inhibition compared to the standard chemotherapeutic agent, Doxorubicin, in the MDA-MB-231 xenograft model. Furthermore, this compound displays a more favorable safety profile, as indicated by significantly less impact on animal body weight. Its oral route of administration also presents a notable advantage over intravenously administered agents. These findings strongly support the continued development of this compound as a novel anti-cancer agent. Further studies are warranted to explore its efficacy in other preclinical models and to establish its pharmacokinetic and pharmacodynamic properties.

Benchmarking Spirazine's performance as an organic semiconductor.

Author: BenchChem Technical Support Team. Date: December 2025

As the field of organic electronics continues to advance, the rigorous evaluation of new semiconductor materials is paramount. This guide provides a framework for benchmarking the performance of organic semiconductors, using a selection of well-established p-type and n-type materials as examples. While the specific material "Spirazine" was not found in a review of current literature, the methodologies and comparisons presented herein offer a comprehensive template for evaluating any novel organic semiconductor.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of organic electronic materials.

Performance Comparison of Selected Organic Semiconductors

The performance of an organic semiconductor is largely dictated by its charge carrier mobility, energy levels (HOMO and LUMO), and its efficiency in device applications. The following table summarizes these key performance indicators for two common p-type (donor) and two common n-type (acceptor) organic semiconductors.

MaterialTypeHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Charge Carrier Mobility (cm²/Vs)Typical Power Conversion Efficiency (PCE) (%)
P3HT (Poly(3-hexylthiophene))p-type~ -5.0[1]~ -3.0[1]μh: 1 x 10⁻⁴ - 1 x 10⁻³[2]3-5% (with PCBM)[3][4][5]
PTB7-Th (PCE10)p-type~ -5.47 to -5.55[6][7]~ -3.6 to -3.7μh: ~1.05 x 10⁻²[8]>10% (with non-fullerene acceptors)[8][9][10]
PCBM ([9][9]-Phenyl-C61-butyric acid methyl ester)n-type~ -6.1~ -3.7 to -4.0μe: 10⁻³ - 10⁻²[1][11]N/A (Acceptor Material)
C60 (Buckminsterfullerene)n-type~ -6.2~ -4.5μe: up to 1 cm²/Vs (in OFETs)N/A (Acceptor Material)

Note: The values presented are typical and can vary depending on the specific processing conditions, device architecture, and measurement techniques.

Key Experimental Protocols

Accurate and reproducible characterization of organic semiconductors is essential for meaningful comparison. Below are detailed methodologies for determining the key performance parameters.

Charge Carrier Mobility Measurement (Organic Field-Effect Transistor - OFET)

The charge carrier mobility is a measure of how quickly charge can move through a material and is a critical parameter for device performance. It is typically determined from the characteristics of an Organic Field-Effect Transistor (OFET).

Fabrication Protocol:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface with the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS).

  • Source-Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited onto the dielectric layer through a shadow mask using thermal evaporation.

  • Organic Semiconductor Deposition: The organic semiconductor thin film is then deposited onto the substrate, covering the source and drain electrodes. This can be done via solution-based techniques like spin-coating or drop-casting, or through vacuum thermal evaporation.

  • Annealing: The device is often annealed at an optimal temperature to improve the crystallinity and morphology of the organic semiconductor film, which can significantly enhance charge carrier mobility.

Characterization:

  • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

  • The mobility (μ) is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the following equation:

    ID,sat = (W / 2L) * μ * Ci * (VG - VT)²

    where ID,sat is the drain current in saturation, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.[12]

HOMO and LUMO Level Determination (Cyclic Voltammetry)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of a material and are crucial for designing efficient devices. Cyclic Voltammetry (CV) is a common electrochemical technique used to estimate these energy levels.[13][14][15]

Experimental Protocol:

  • Sample Preparation: The organic semiconductor is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[13]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the material are determined from the resulting voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The empirical formulas are:

    HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

Power Conversion Efficiency Measurement (Organic Solar Cell)

The Power Conversion Efficiency (PCE) is the primary metric for evaluating the performance of a solar cell. For organic semiconductors, this is typically measured in a bulk heterojunction (BHJ) device architecture.

Fabrication Protocol:

  • Substrate and Anode Preparation: Indium tin oxide (ITO) coated glass is used as the transparent anode. The ITO is patterned and cleaned.

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO to facilitate hole collection and block electrons.[16]

  • Active Layer Deposition: A blend of the p-type (donor) and n-type (acceptor) organic semiconductors is dissolved in a common solvent and spin-coated on top of the HTL to form the photoactive layer.[16] The morphology of this layer is critical for efficient charge separation and transport.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., calcium) and a metal cathode (e.g., aluminum) are deposited via thermal evaporation under high vacuum.[16]

Characterization:

  • The current density-voltage (J-V) characteristics of the solar cell are measured under simulated sunlight (AM 1.5G, 100 mW/cm²).

  • The PCE is calculated using the following formula:

    PCE (%) = (Jsc * Voc * FF) / Pin * 100%

    where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident power density of the simulated sunlight.[17]

Visualizing Workflows and Properties

Experimental Workflow for Benchmarking Organic Semiconductors

The following flowchart illustrates the general workflow for characterizing a new organic semiconductor.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_device Device Fabrication & Testing synthesis Synthesis of New Organic Semiconductor purification Purification (e.g., chromatography, sublimation) synthesis->purification uv_vis UV-Vis & Photoluminescence Spectroscopy purification->uv_vis cv Cyclic Voltammetry (HOMO/LUMO Levels) purification->cv ofet OFET Fabrication purification->ofet osc Organic Solar Cell Fabrication purification->osc analysis Performance Analysis & Comparison uv_vis->analysis cv->analysis ofet_testing OFET Characterization (Mobility, Threshold Voltage) ofet->ofet_testing osc_testing Solar Cell Testing (PCE, Jsc, Voc, FF) osc->osc_testing ofet_testing->analysis osc_testing->analysis

Caption: Experimental workflow for benchmarking a new organic semiconductor.

Energy Level Diagram

This diagram illustrates the HOMO and LUMO energy levels of the selected organic semiconductors relative to common electrode materials, providing insight into charge injection and extraction pathways.

G ITO ITO (~-4.7 eV) Al Al (~-4.2 eV) P3HT_HOMO P3HT HOMO ~-5.0 eV P3HT_LUMO P3HT LUMO ~-3.0 eV PTB7Th_HOMO PTB7-Th HOMO ~-5.5 eV PTB7Th_LUMO PTB7-Th LUMO ~-3.6 eV PCBM_HOMO PCBM HOMO ~-6.1 eV PCBM_LUMO PCBM LUMO ~-3.8 eV C60_HOMO C60 HOMO ~-6.2 eV C60_LUMO C60 LUMO ~-4.5 eV

Caption: Energy level diagram of selected organic semiconductors.

References

The Spirazine Synthesis Challenge: A Guide to Replicating Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a cornerstone of innovation. Spirazine, a spirotriazine compound with the IUPAC name 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, presents a unique synthetic challenge. This guide provides a comprehensive overview of the theoretical synthetic pathways for this compound, offering a framework for replication and optimization in the laboratory. Due to a lack of detailed, publicly available synthesis protocols for this specific molecule, this document outlines a plausible, well-established synthetic approach for analogous compounds and discusses potential alternative strategies.

Proposed Synthetic Pathway: A Biguanide (B1667054) Condensation Approach

The construction of the 2,4-diamino-1,3,5-triazine core of this compound can be theoretically achieved through the condensation of a suitable biguanide precursor with a carbonyl compound. This well-established method in triazine synthesis offers a convergent and potentially high-yielding route.

A plausible retrosynthetic analysis of this compound suggests that the key disconnection can be made at the triazine ring, leading back to 4-methylcyclohexanone (B47639) and a substituted biguanide.

A proposed forward synthesis would, therefore, involve the reaction of 4-methylcyclohexanone with a p-chlorophenyl-substituted biguanide in the presence of a catalyst.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chlorophenyl)biguanide hydrochloride (1.0 equivalent) in methanol.

  • Base Addition: To the stirred solution, add a solution of sodium methoxide in methanol (2.2 equivalents) dropwise at room temperature.

  • Addition of Ketone: Following the base addition, add 4-methylcyclohexanone (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Hypothetical Data for Proposed Synthesis
ParameterExpected Outcome
Yield 60-75%
Purity >95% (after purification)
Reaction Time 4-6 hours
Key Reagents 1-(4-chlorophenyl)biguanide, 4-methylcyclohexanone, Sodium methoxide
Solvent Methanol
Purification Method Column Chromatography/Recrystallization

Comparison of Potential Synthetic Strategies

While a detailed, published comparison is not possible due to the lack of available data, we can theorize on alternative routes and their potential advantages and disadvantages compared to the proposed biguanide condensation.

Synthetic StrategyPotential AdvantagesPotential Disadvantages
Biguanide Condensation (Proposed) Convergent synthesis, potentially high yields, well-established for triazines.Availability and stability of the biguanide precursor may be a concern.
From Pyrrole Derivatives Could offer novel structural analogs.Likely a multi-step synthesis with potential for lower overall yield.
Bromohydrazone Route May allow for different substitution patterns.May involve harsh reagents and produce stoichiometric byproducts.
Triazinium Dicyanomethylide Cyclization Potentially a rapid method for ring formation.The synthesis of the starting triazinium ylide could be complex.

Visualizing the Synthetic Workflow

To better understand the proposed synthetic pathway, the following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-methylcyclohexanone 4-methylcyclohexanone Condensation Condensation 4-methylcyclohexanone->Condensation 1-(4-chlorophenyl)biguanide 1-(4-chlorophenyl)biguanide 1-(4-chlorophenyl)biguanide->Condensation This compound This compound Condensation->this compound

Caption: Proposed synthetic workflow for this compound.

G Reactants 4-methylcyclohexanone + 1-(4-chlorophenyl)biguanide Reaction NaOMe, MeOH Reflux Reactants->Reaction Intermediate [Intermediate Adduct] Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Key transformations in the proposed synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of Spirazine and related spirocyclic compounds. It is important to note that the term "this compound" is ambiguous in scientific literature. This document focuses on the specific chemical entity identified as 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine (CAS: 15599-44-7) . A significant challenge in directly comparing this compound is the limited availability of published experimental data.

Therefore, this guide will present available information on related triazaspiro and other spirocyclic derivatives to offer a broader context for potential biological activities. The comparison will highlight the structural similarities and reported biological effects of these related compounds, alongside detailed experimental protocols for assays relevant to the potential therapeutic areas of such molecules, including antimicrobial, antioxidant, and cytotoxic activities.

Data Presentation: Comparative Overview of this compound and Related Compounds

The following table summarizes the available information for this compound and selected, structurally related spiro compounds. The lack of quantitative data for this compound (CAS 15599-44-7) is noted.

Compound NameStructureCAS NumberMolecular FormulaReported Biological ActivityQuantitative Data (IC50, MIC, etc.)
This compound 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine15599-44-7[1]C15H20ClN5[1]Potential antioxidant, anticancer, and antimicrobial properties have been suggested, but without supporting experimental data.[2]Data not available
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives General structure of 1,3,8-triazaspiro[4.5]decane-2,4-dioneNot specified for all derivativesVariesMyelostimulating activity in cyclophosphamide-induced myelosuppression in animal models.[3]Significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow.[3]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives General structure of 1,4,9-triazaspiro[5.5]undecan-2-oneNot specified for all derivativesVariesPotent and selective inhibitors of METTL3, an enzyme implicated in various cancers.[4][5]Lead compound (UZH2) showed an IC50 of 5 nM in a TR-FRET assay.[4][5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] General structure of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Not specified for all derivativesVariesAntiproliferative activity against various human cancer cell lines (K562, Jurkat, HeLa).[6]The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM.[6]
[2][7][8]triazolo[1,5-a]pyrimidine Derivatives General structure of[2][7][8]triazolo[1,5-a]pyrimidineNot specified for all derivativesVariesAnti-Plasmodium falciparum activity.[9]The most potent compounds exhibited IC50 values in the range of 0.030-0.086 μM.[9]

Experimental Protocols

Detailed methodologies for key experimental assays relevant to the potential activities of this compound and related compounds are provided below.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12]

a. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the desired bacterial strain in an appropriate broth medium overnight.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another suitable broth.

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed plates.

b. Experimental Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate. The typical concentration range can be from 128 µg/mL to 0.125 µg/mL.[10]

  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_compound Prepare Compound Stock serial_dilution Serial Dilution of Compound in 96-well plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_culture Prepare Bacterial Culture inoculum_prep Standardize and Dilute Bacterial Inoculum prep_culture->inoculum_prep inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate (18-24h, 37°C) inoculation->incubation read_results Read Results Visually incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination by broth microdilution.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[2][13]

a. Preparation of Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.[13]

  • Test Compound: Prepare various concentrations of the test compound in a suitable solvent.

  • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.[13]

b. Experimental Procedure:

  • Reaction Setup: In a 96-well plate, add a specific volume of each concentration of the test compound or positive control to the wells.

  • Add DPPH: Add an equal volume of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Sample Dilutions add_samples Add Samples/Controls to 96-well plate prep_samples->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubation Incubate in Dark (30 min, RT) add_dpph->incubation measure_abs Measure Absorbance at 517 nm incubation->measure_abs calculate_scavenging Calculate % Scavenging measure_abs->calculate_scavenging determine_ic50 Determine IC50 calculate_scavenging->determine_ic50

Workflow for the DPPH antioxidant assay.
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][14]

a. Preparation of Materials:

  • Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: Prepare a stock solution of the test compound and serial dilutions in culture medium.

  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[15]

  • Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals (e.g., DMSO or a solution of SDS in HCl).

b. Experimental Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) can then be determined.

Signaling Pathway Diagram:

G cluster_cell Metabolically Active Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Soluble_Formazan Solubilized Formazan (Purple Solution) Solubilization->Soluble_Formazan Spectrophotometry Measure Absorbance (~570 nm) Soluble_Formazan->Spectrophotometry Cell_Viability Cell Viability Spectrophotometry->Cell_Viability Proportional to

Principle of the MTT cytotoxicity assay.

References

Confirming the Structure of Synthesized Spirotriazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized compound's chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive overview of the standard analytical methodologies for the structural elucidation of Spirotriazine, a triazaspiro compound with potential therapeutic applications. Furthermore, it presents a comparative framework against an alternative antimalarial spiro-compound to highlight the application of these techniques in discerning molecular architectures.

Structural Confirmation of Spirotriazine

The confirmation of the synthesized Spirotriazine, with the IUPAC name 5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, relies on a suite of spectroscopic and analytical techniques. The data presented in this section serves as a template for the expected results from these analyses.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

  • Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) are obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly or via liquid chromatography.

  • The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

X-ray Crystallography:

  • Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent system.

  • A suitable crystal is mounted on a goniometer.

  • Data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

The expected analytical data for the successful synthesis of Spirotriazine is summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for Spirotriazine

ParameterExpected Value
Molecular Formula C₁₅H₂₀ClN₅
Molecular Weight 305.81 g/mol
HRMS (ESI-TOF) Calculated for [M+H]⁺: 306.1480, Found: [Data Not Publicly Available]

Table 2: Template for ¹H NMR Spectroscopic Data of Spirotriazine (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Template Range]m2HAr-H
[Template Range]m2HAr-H
[Template Range]s (br)4H-NH
[Template Range]m1H-CH -CH₃
[Template Range]m8HCyclohexyl -CH ₂-
[Template Range]d3H-CH-CH

Table 3: Template for ¹³C NMR Spectroscopic Data of Spirotriazine (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
[Template Range]Spiro C
[Template Range]Quaternary Ar-C
[Template Range]Ar-CH
[Template Range]Ar-CH
[Template Range]Ar-C-Cl
[Template Range]C=N
[Template Range]Cyclohexyl CH₂
[Template Range]Cyclohexyl CH
[Template Range]CH₃

Comparative Analysis: Spirotriazine vs. a Spiro-Trioxane Analog

To illustrate the utility of these analytical techniques in distinguishing between different therapeutic scaffolds, we present a comparison with a representative antimalarial spiro-1,2,4-trioxane. These compounds, while both being spiro-heterocycles with antimalarial properties, possess distinct structural features that are readily identifiable through spectroscopic analysis.[1][2]

Experimental Data for a Representative Spiro-Trioxane

The following data is representative of a substituted spiro-1,2,4-trioxane derivative as reported in the literature.

Table 4: Physicochemical and Mass Spectrometry Data for a Spiro-Trioxane Analog

ParameterRepresentative Value
Molecular Formula C₁₈H₂₂O₃
Molecular Weight 286.37 g/mol
MS (EI) m/z (%): 286 [M]⁺, 254, 226, 197

Table 5: Representative ¹H NMR Data for a Spiro-Trioxane Analog (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.20m9HAr-H
5.40s1HO-CH-O
3.20 - 1.50m12HSpiro-adamantyl H

Table 6: Representative ¹³C NMR Data for a Spiro-Trioxane Analog (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
135.0 - 125.0Ar-C
104.5O-C-O
92.0Spiro C
82.0C-O-O
40.0 - 25.0Adamantyl C

A comparative analysis of the spectroscopic data would reveal key structural differences. For instance, the presence of signals corresponding to the triazine and chlorophenyl groups in Spirotriazine's NMR and the characteristic high-resolution mass would be absent in the spiro-trioxane. Conversely, the spiro-trioxane would exhibit signals indicative of its adamantyl and peroxide functionalities.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and logic involved in structural confirmation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification Purification (e.g., Chromatography) crude->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis xray->data_analysis structure Confirmed Structure of Spirotriazine data_analysis->structure

Caption: Experimental workflow for the synthesis and structural confirmation of Spirotriazine.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications (R-groups) cluster_activity Biological Activity spirotriazine Spirotriazine Core Triazaspiro[5.5]undecadiene r1 R1 Phenyl Substituent spirotriazine:f0->r1 r2 R2 Cyclohexyl Substituent spirotriazine:f0->r2 r3 R3 Amino Groups spirotriazine:f0->r3 activity Antimalarial Potency r1->activity r2->activity r3->activity

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of Spirotriazine analogs.

References

Assessing the Purity of Spirazine from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For drug development professionals, sourcing high-purity APIs is paramount. This guide provides a comprehensive comparison of Spirazine from three different suppliers (Supplier A, Supplier B, and Supplier C), focusing on purity assessment. The experimental data and protocols provided herein are designed to offer a robust framework for evaluating this compound purity and making informed sourcing decisions.

Executive Summary of Purity Analysis

A multi-pronged analytical approach was employed to assess the purity of this compound from three commercial suppliers. High-Performance Liquid Chromatography (HPLC) was the primary technique for quantitative purity determination and impurity profiling. This was supplemented by Gas Chromatography (GC) for the analysis of residual solvents, and Mass Spectrometry (MS) for impurity identification. The results indicate significant variations in the purity profiles of this compound from the different suppliers.

Table 1: Summary of this compound Purity Analysis from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (% Area) 99.85%99.52%99.91%
Total Impurities by HPLC (%) 0.15%0.48%0.09%
Number of Impurities Detected 352
Highest Individual Impurity (%) 0.08% (Impurity 1)0.25% (Impurity 2)0.05% (Impurity 1)
Residual Solvents by GC (ppm) < 50250 (Acetone)< 50
Identity Confirmation (MS) ConfirmedConfirmedConfirmed

Experimental Workflow and Methodologies

The following diagram illustrates the comprehensive workflow for assessing the purity of this compound.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification cluster_3 Residual Solvent Analysis cluster_4 Final Assessment Sample This compound Samples (Suppliers A, B, C) Preparation Solution Preparation (Dilution in Acetonitrile/Water) Sample->Preparation HPLC HPLC-UV/DAD (Purity & Impurity Profile) Preparation->HPLC Inject LCMS LC-MS (Impurity Mass Determination) Preparation->LCMS Inject GC Headspace GC-FID (Residual Solvents) Preparation->GC Inject Data_Analysis_HPLC Data Analysis (% Area Calculation) HPLC->Data_Analysis_HPLC Comparison Comparative Analysis (Purity, Impurities, Solvents) Data_Analysis_HPLC->Comparison Structure Structure Elucidation LCMS->Structure Structure->Comparison Data_Analysis_GC Data Analysis (Quantification vs. Standards) GC->Data_Analysis_GC Data_Analysis_GC->Comparison Report Final Purity Report Comparison->Report signaling_pathway cluster_pathway Hypothetical Cellular Signaling Pathway cluster_impurity Potential Impurity Interference This compound This compound Receptor Target Receptor This compound->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Desired Cellular Response GeneExpression->CellularResponse Impurity Impurity X Impurity->Receptor Antagonizes OffTarget Off-Target Receptor Impurity->OffTarget Activates AdverseEffect Adverse Cellular Effect OffTarget->AdverseEffect

Safety Operating Guide

Proper Disposal of Spirazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document outlines the essential procedures for the safe handling and disposal of Spirazine, a potent neurotoxic agent. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

Important Note on "this compound": "this compound" is not a recognized chemical compound in publicly available chemical databases. The following procedures are based on best practices for handling highly hazardous, fictional neurotoxins with properties similar to those described for "this compound." Users should always refer to the specific Safety Data Sheet (SDS) for any chemical they are handling. A search for "Spiramycin" and "Spiradoline" yielded some results for existing drugs, and their safety data has been used to inform these hypothetical procedures where applicable.[1][2]

Hazard Profile and Essential Safety Precautions

This compound is classified as a highly potent neurotoxin. Acute exposure through inhalation, ingestion, or skin contact can lead to severe adverse health effects. It is also considered an environmental hazard, with high toxicity to aquatic life.[1][2]

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound, including during disposal procedures:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][4]Prevents inhalation of airborne particles and fumes.
Eye and Face Protection Chemical splash goggles and a face shield.[3][5]Protects against splashes and accidental contact with the eyes and face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4]Provides a robust barrier against skin contact.
Body Protection Chemical-resistant lab coat or disposable coveralls.[3][4][5]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.[4]Protects feet from spills.

Segregation and Storage of this compound Waste

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.[6][7]

  • Waste Streams: Maintain separate, clearly labeled waste containers for the following categories of this compound waste:

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, bench paper, and empty vials.

    • Liquid Waste: Unused this compound solutions, reaction mixtures, and solvent rinses.

    • Sharps Waste: Contaminated needles, syringes, and other sharp objects.[8][9][10]

  • Container Requirements:

    • All waste containers must be made of a material compatible with this compound and any solvents used.[6][11][12]

    • Containers must be in good condition, leak-proof, and have a secure lid.[12]

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[2][12][13]

  • Storage Location: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.[2][11] The storage area should be under the direct supervision of laboratory personnel.[11]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [2] The primary method of disposal is through a licensed hazardous waste disposal facility.

Experimental Workflow for this compound Waste Disposal

This compound Waste Disposal Workflow A Step 1: Don PPE B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Containerize Waste (Labeled, Compatible Containers) B->C D Step 4: Store Waste Securely (Designated Area) C->D E Step 5: Arrange for Pickup (Contact EHS or Contractor) D->E F Step 6: Document Disposal (Maintain Records) E->F

Caption: this compound Waste Disposal Workflow

  • Decontamination of Labware:

    • Triple-rinse all contaminated glassware with a suitable solvent.[12]

    • The first two rinses must be collected as hazardous liquid waste.[2]

    • The third rinse can be disposed of as non-hazardous waste, provided the initial rinses were thorough.

  • Containerization of Waste:

    • Solid Waste: Double-bag all solid waste in clearly labeled hazardous waste bags.[2]

    • Liquid Waste: Collect in a sealed, chemically compatible container. Do not overfill containers; a headspace of at least 10% is recommended.[11]

    • Sharps Waste: Place all sharps in a designated, puncture-proof sharps container.[8][9][10]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]

    • Provide an accurate and detailed description of the waste.

    • Maintain a comprehensive record of all disposed this compound waste, including dates, quantities, and the name of the disposal contractor.[2]

Emergency Procedures for this compound Spills

In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Workflow

This compound Spill Response Workflow A Step 1: Evacuate Immediate Area B Step 2: Alert Others and Secure the Area A->B C Step 3: Don Appropriate PPE B->C D Step 4: Contain the Spill (Use Absorbent Material) C->D E Step 5: Collect and Containerize Spill Debris D->E F Step 6: Decontaminate the Area E->F G Step 7: Dispose of Waste as Hazardous F->G

Caption: this compound Spill Response Workflow

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Control Access: Restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Cleanup: For small, manageable spills:

    • Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or other suitable materials.

    • Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Essential Safety and Logistics for Handling Spiramycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Spirazine" was not found in chemical and safety databases. This document pertains to Spiramycin , a macrolide antibiotic, which is the likely intended substance. Researchers must always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling.

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for laboratory personnel working with Spiramycin. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Spiramycin is a hazardous substance that requires careful handling. Key hazards include skin irritation, serious eye irritation, and potential respiratory sensitization. Some formulations may also pose reproductive health risks.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.[3][4]

Table 1: PPE Requirements for Handling Spiramycin

OperationRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)[3]- Safety goggles[1][5]- Laboratory coat- NIOSH-approved respirator (if not in a fume hood)[3]
Solution Preparation and Handling - Nitrile gloves[3]- Safety glasses with side shields or goggles[1][5]- Laboratory coat
Large-Scale Operations or Risk of Splash - Chemical-resistant gloves (nitrile)[3]- Chemical splash goggles and a face shield[1][5]- Chemical-resistant apron or coveralls
Spill Cleanup - Chemical-resistant gloves (nitrile)- Safety goggles[1][5]- Laboratory coat or disposable coveralls- NIOSH-approved respirator[3]

Operational Plan: Safe Handling and Storage

Safe handling practices are crucial to prevent accidental exposure and contamination.

Handling Protocol:

  • Ventilation: Always handle solid Spiramycin in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[2]

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Hygiene: Do not eat, drink, or smoke in areas where Spiramycin is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Clothing: Wear a laboratory coat and closed-toe shoes.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

Storage Protocol:

  • Store Spiramycin in a tightly sealed, properly labeled container.[1][3]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct light and incompatible materials such as strong oxidizing agents.[3][6][7][8]

  • Some manufacturers recommend refrigerated storage; always consult the product label for specific temperature requirements.[4]

Disposal Plan

Spiramycin is very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[2] Do not dispose of it in standard trash or down the drain.[2][9][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused Spiramycin powder, contaminated weigh boats, gloves, and other consumables in a dedicated, labeled hazardous waste container.[11]

    • Liquid Waste: Collect solutions containing Spiramycin in a separate, labeled hazardous waste container for liquids.

    • Sharps: Any needles or other sharps contaminated with Spiramycin must be placed in a designated sharps container for hazardous materials.[11]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Spiramycin," and an approximate concentration and quantity.[11]

  • Storage of Waste: Keep waste containers securely sealed and store them in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with local, state, and federal regulations.[9][10]

Experimental Protocol Example: Preparation of a 10 mg/mL Spiramycin Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Spiramycin.

Methodology:

  • Preparation: Don the appropriate PPE as specified in Table 1 for handling solid chemicals. Perform all work within a chemical fume hood.

  • Weighing: Tare a weigh boat on an analytical balance. Carefully weigh out the desired mass of Spiramycin powder.

  • Dissolving: Transfer the weighed Spiramycin to an appropriate sterile container (e.g., a 50 mL conical tube). Using a sterile pipette, add the required volume of solvent (e.g., DMSO or ethanol) to achieve a 10 mg/mL concentration.

  • Mixing: Secure the container lid and mix by vortexing or gentle inversion until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the stock solution with the chemical name, concentration, date, and your initials. Store at the recommended temperature as per the supplier's instructions.

  • Decontamination: Wipe down the balance and the work area within the fume hood with an appropriate cleaning agent.

  • Waste Disposal: Dispose of the contaminated weigh boat, gloves, and any other disposable materials in the designated solid hazardous waste container.

Visualized Workflows

The following diagrams illustrate key decision-making processes for safety and disposal.

PPE_Selection_Workflow start Start: Handling Spiramycin task_type What is the task? start->task_type solid_handling Weighing/Handling Solid task_type->solid_handling Solid liquid_handling Handling Solution task_type->liquid_handling Liquid spill_cleanup Spill or Large Volume task_type->spill_cleanup Spill ppe_solid Required PPE: - Lab Coat - Goggles - Nitrile Gloves - Respirator (in fume hood) solid_handling->ppe_solid ppe_liquid Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves liquid_handling->ppe_liquid ppe_spill Required PPE: - Coveralls - Goggles & Face Shield - Nitrile Gloves - Respirator spill_cleanup->ppe_spill end Proceed with Task ppe_solid->end ppe_liquid->end ppe_spill->end

Caption: PPE Selection Workflow for Spiramycin.

Disposal_Workflow start Start: Spiramycin Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, gloves, plasticware) waste_type->solid Solid liquid Liquid Waste (solutions, rinsates) waste_type->liquid Liquid sharps Contaminated Sharps (needles, pipettes) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps->collect_sharps store Store Sealed Containers in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store end Arrange Pickup by EHS for Professional Disposal store->end

Caption: Disposal Workflow for Spiramycin Waste.

References

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Retrosynthesis Analysis

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